3-Amino-3-(3-tert-butoxyphenyl)propanoic acid
Description
Properties
IUPAC Name |
3-amino-3-[3-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-10-6-4-5-9(7-10)11(14)8-12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJNLRQIZFVKBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=C1)C(CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Novel Synthesis Routes for Substituted β-Amino Acids: A Technical Guide for Advanced Drug Development
Executive Summary
Substituted
Historically, the synthesis of enantiopure
Fig 1. Strategic divergence in modern enantioselective synthesis of substituted β-amino acids.
Transition-Metal Catalyzed Asymmetric Hydrogenation
The asymmetric hydrogenation of
Mechanistic Causality and Stereocontrol
The stereochemical outcome in metal-catalyzed hydrogenation is highly dependent on the geometry of the starting enamine. Reactions of
Standardized Protocol: Rh-Catalyzed Hydrogenation of -$ \beta $-Enamines
This protocol utilizes a self-validating conversion check to ensure catalyst activation before scaling.
-
Catalyst Preparation : In a nitrogen-filled glovebox, dissolve
(1.0 mol%) and a chiral bisphosphine ligand (e.g., -Me-DuPhos, 1.1 mol%) in anhydrous, degassed methanol. Stir for 30 minutes to ensure complete pre-catalyst complexation. -
Substrate Loading : Add the
- -acetyl- -amino acrylate substrate (1.0 equiv) to the catalyst solution. -
Hydrogenation : Transfer the mixture to a high-pressure Parr reactor. Purge the vessel with
gas three times, then pressurize to 50 psi. -
Reaction & Monitoring : Stir at 25°C for 12 hours. Self-Validation Step: Vent the reactor and take a 50
L aliquot. Evaporate and analyze via H NMR (specifically looking for the disappearance of the olefinic proton signal at 6.5-7.5 ppm) to confirm >99% conversion. -
Isolation : Filter the mixture through a short pad of silica to remove the Rh catalyst. Evaporate the solvent to yield the
-protected -amino acid ester. Determine enantiomeric excess (ee) via chiral HPLC.
Organocatalytic Enantioselective Mannich Reactions
Organocatalysis offers a metal-free, highly tunable approach to
Bifunctional Squaramide Catalysis
Recent breakthroughs utilize cinchona alkaloid-derived squaramide catalysts. These bifunctional organocatalysts operate via a highly organized dual-activation mechanism: the squaramide moiety activates the electrophilic imine via double hydrogen bonding, while the tertiary amine (quinuclidine core) deprotonates the nucleophile (e.g., dithiomalonates)[5][6]. Dithiomalonates (DTMs) have emerged as superior Mannich donors compared to conventional malonates due to their enhanced acidity and reactivity, allowing catalyst loadings as low as 0.1 mol%[6].
Standardized Protocol: Synthesis of the Sitagliptin Precursor via DTMs
This protocol avoids the instability of aliphatic imines by generating them in situ from
-
In Situ Imine Generation : Suspend the primary alkyl
-amidosulfone (1.0 equiv) and the cinchona-squaramide catalyst (0.5 mol%) in anhydrous dichloromethane (DCM) at -20°C. -
Nucleophilic Addition : Add the dithiomalonate (DTM) donor (1.2 equiv) dropwise.
-
Base Activation : Slowly add anhydrous
(2.0 equiv). The base eliminates the sulfinate group, generating the reactive -Boc imine in situ, which is immediately intercepted by the DTM enolate guided by the squaramide catalyst[6]. -
Reaction & Monitoring : Stir at -20°C for 24 hours. Self-Validation Step: Monitor the reaction by TLC (UV/KMnO
stain). The reaction is complete when the -amidosulfone spot is entirely consumed. -
Workup : Quench with saturated aqueous
, extract with DCM, and purify via flash chromatography. The resulting chiral Mannich adduct can be decarboxylated and deprotected to yield the -sitagliptin core[6].
Biocatalytic Synthesis: Aminomutases and Transaminases
Biocatalysis provides unparalleled regio- and stereoselectivity under mild, aqueous conditions. Two primary enzyme classes have revolutionized
MIO-Dependent Aminomutases
Aminomutases (e.g., Phenylalanine Aminomutase [PAM] and Tyrosine Aminomutase [TAM]) catalyze the direct isomerization of natural
Mechanistic Causality : The reaction is initiated by the nucleophilic attack of the
Fig 2. Mechanistic pathway of MIO-dependent aminomutases in β-amino acid biosynthesis.
-Transaminases ( -TAs)
-TAs are pyridoxal 5'-phosphate (PLP)-dependent enzymes that transfer an amino group from a donor to a prochiralStandardized Protocol: -TA Asymmetric Synthesis of - -Phenylalanine
This protocol utilizes a coupled equilibrium displacement strategy.
-
Reaction Matrix : Prepare a 100 mM Tris-HCl buffer (pH 8.0) containing 0.1 mM PLP (cofactor) and 5% v/v DMSO (to aid substrate solubility)[1].
-
Substrate & Donor : Add ethyl phenylpyruvate (10 mM) and the amino donor,
- -methylbenzylamine (50 mM). -
Enzyme Addition : Add purified
-TA (0.05 mg/mL) and a lipase (1.0 mg/mL) to hydrolyze the ester in situ, generating the unstable -keto acid which is immediately transaminated[1]. -
Equilibrium Shift : The transamination of
-methylbenzylamine yields acetophenone. Self-Validation Step: Continuously monitor the UV absorbance of acetophenone at 245 nm. The linear increase in absorbance directly correlates to -amino acid formation[7]. -
Termination : After 12 hours at 37°C, quench the reaction by adjusting the pH to 2.0 with 1M HCl. Purify the
- -phenylalanine via cation-exchange chromatography.
Quantitative Data Summary
The selection of a synthetic route depends heavily on the substrate scope, required scale, and environmental constraints. The table below summarizes the core metrics of each methodology.
| Synthesis Route | Typical Precursor | Catalyst / Enzyme | Typical Yield | Enantiomeric Excess (ee) | Primary Advantage |
| Asymmetric Hydrogenation | Rh/Ru with chiral bisphosphines (e.g., BINAP) | 85 - 99% | > 95%[3] | Highly scalable; low catalyst loading. | |
| Enantioselective Mannich | Imines + Dithiomalonates | Cinchona-Squaramide Bifunctional Base | 72 - 95% | 90 - 99%[6] | Metal-free; operates at mild sub-zero temps. |
| Aminomutation | MIO-dependent PAM / TAM | 60 - 80% | > 99%[9] | 100% atom economy; utilizes natural precursors. | |
| Transamination | PLP-dependent | 70 - 90% | > 99%[11] | Exquisite stereocontrol; green aqueous conditions. |
References
-
Christianson, C. V., et al. "The mechanism of MIO-based aminomutases in beta-amino acid biosynthesis." Journal of the American Chemical Society, 2007.[Link]
-
Tang, W., et al. "A bisphosphepine ligand with stereogenic phosphorus centers for the practical synthesis of beta-aryl-beta-amino acids by asymmetric hydrogenation." Angewandte Chemie International Edition, 2003.[Link]
-
Weiner, B., et al. "Recent advances in the catalytic asymmetric synthesis of beta-amino acids." Chemical Society Reviews, 2010.[Link]
-
Song, B., et al. "Direct Catalytic Asymmetric Mannich Reaction with Dithiomalonates as Excellent Mannich Donors: Organocatalytic Synthesis of (R)‐Sitagliptin." ResearchGate, 2016.[Link]
-
Rudat, J., et al. "Transaminases for the synthesis of enantiopure beta-amino acids." AMB Express, 2012.[Link]
-
Wu, B., et al. "Enzymatic synthesis of enantiopure alpha- and beta-amino acids by phenylalanine aminomutase-catalyzed amination of cinnamic acid derivatives." ChemBioChem, 2009.[Link]
-
Klettke, K., et al. "Cloning, heterologous expression, and characterization of a phenylalanine aminomutase involved in taxol biosynthesis." Journal of Biological Chemistry, 2004.[Link]
-
Shen, B., et al. "A new member of the 4-methylideneimidazole-5-one–containing aminomutase family from the enediyne kedarcidin biosynthetic pathway." PNAS, 2013.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. MIO-containing aminomutases for α- to β-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Tyrosine Aminomutase TAM1 Is Required for β-Tyrosine Biosynthesis in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Architecture of 3-Amino-3-Arylpropanoic Acid Derivatives: A Technical Guide
Executive Summary
3-Amino-3-arylpropanoic acid derivatives, commonly referred to as β-aryl-β-amino acids, represent a highly versatile and structurally robust class of non-proteinogenic building blocks. Unlike their α-amino acid counterparts, β-amino acids introduce an additional methylene carbon into the peptide backbone. This seemingly minor structural deviation imparts profound conformational rigidity and exceptional resistance to proteolytic degradation[1]. Consequently, these derivatives have become indispensable in modern medicinal chemistry, serving as core scaffolds for peptidomimetics, targeted protein-protein interaction (PPI) inhibitors, and natural product biosynthesis[1].
This guide synthesizes the mechanistic biological activities of 3-amino-3-arylpropanoic acid derivatives and provides a self-validating, causality-driven protocol for their enantioselective preparation.
Mechanistic Grounding: The Biological Power of the β-Amino Scaffold
The therapeutic utility of 3-amino-3-arylpropanoic acids stems from their ability to project aromatic pharmacophores into deep, hydrophobic protein binding pockets while maintaining a stable, hydrogen-bonding backbone.
Targeted Protein-Protein Interaction (PPI) Inhibition
In fragment-based drug discovery (FBDD), the 3-amino-3-phenylpropanoic acid scaffold has proven highly effective at disrupting the Keap1-Nrf2 interaction[2]. Nrf2 is a critical transcription factor for antioxidant response, which is normally repressed and targeted for degradation by Keap1. Crystallographic and structure-activity relationship (SAR) studies reveal that substituting the α-position of the acidic chain with a phenyl ring allows the molecule to protrude deeply into the central P3 subpocket of the Keap1 Kelch domain[2]. This competitive binding forces the Arg415 residue into an upward conformation, effectively rescuing Nrf2 from ubiquitination and allowing it to translocate to the nucleus to activate Antioxidant Response Elements (ARE)[2].
Mechanism of Keap1-Nrf2 PPI inhibition by β-amino acid derivatives.
Enzyme Inhibition Profiles
Beyond PPIs, these derivatives are potent enzyme inhibitors:
-
20S Proteasome Inhibition: Tripeptidyl analogues incorporating β-amino acids demonstrate potent anti-proliferative activity. By resisting rapid cellular degradation, these compounds maintain sustained proteasome inhibition, inducing apoptosis in multiple myeloma cell lines at low micromolar concentrations[3].
-
Trypanosoma cruzi Trans-sialidase (TcTS): Phthaloyl derivatives of 3-amino-3-arylpropionic acids act as targeted inhibitors of TcTS, a critical enzyme for the survival of the parasite responsible for Chagas disease. Molecular docking shows that the aromatic and acidic moieties form crucial hydrogen bonds and π-π stacking interactions with active site residues (e.g., Arg314, Tyr119), leading to robust trypanocidal activity[4].
Quantitative Biological Activity Profiles
The following table summarizes the validated quantitative metrics for various 3-amino-3-arylpropanoic acid derivatives across different therapeutic targets:
| Biological Target | Compound Class / Derivative | Activity Metric | Disease / Clinical Context |
| Keap1-Nrf2 PPI | 3-Amino-3-phenylpropanoic acid derivative | Oxidative Stress & Inflammation | |
| 20S Proteasome | Tripeptidyl β-amino acid analogues | Multiple Myeloma (Anti-proliferation) | |
| TcTS Enzyme | Phthaloyl 3-amino-3-arylpropionic acids | 86.9% Inhibition ( | Chagas Disease (Trypanocidal) |
| Serotonin Transporter | (S)-Dapoxetine (derived from S-APA) | SSRI Activity[5] | Premature Ejaculation |
Causality-Driven Experimental Workflows
Because biological activity is strictly stereodependent—for example, only the (S)-enantiomer is viable for synthesizing the SSRI Dapoxetine[5]—obtaining enantiopure 3-amino-3-arylpropanoic acids is a critical bottleneck. Chemical synthesis typically yields racemic mixtures. To resolve this, we employ a highly specific Enantioselective Chemoenzymatic Kinetic Resolution .
Protocol: Chemoenzymatic Kinetic Resolution of β-Amino Esters
Scientific Rationale & Causality: We utilize immobilized Pseudomonas cepacia lipase (PCL) to catalyze the hydrolysis of racemic ethyl 3-amino-3-arylpropanoate. The critical parameter here is the solvent environment. By conducting the reaction in a hydrophobic organic solvent (e.g., diisopropyl ether) rather than an aqueous buffer, we suppress non-specific, thermodynamically driven background hydrolysis[5]. We introduce exactly 0.5 equivalents of water. This stoichiometric restriction ensures water acts exclusively as a nucleophile for the enzyme-catalyzed breakdown of the acyl-enzyme intermediate. The active site of PCL perfectly accommodates the phenyl ring and the 3-aminopropanoate core of the (S)-enantiomer, hydrolyzing it to the (S)-acid while leaving the (R)-ester completely intact[5].
Step-by-Step Methodology:
-
Substrate Solvation: Dissolve 10 mmol of racemic ethyl 3-amino-3-arylpropanoate in 50 mL of dry diisopropyl ether.
-
Validation Check: Ensure complete dissolution. The lipophilic nature of the ester ensures high solubility, while the hydrophobic solvent restricts water activity.
-
-
Hydration Control: Add precisely 5.0 mmol (0.5 equivalents) of ultra-pure
.-
Causality: Limiting water prevents the reverse esterification reaction and stops the reaction near the theoretical 50% maximum conversion of the racemate.
-
-
Biocatalyst Introduction: Add 500 mg of immobilized Pseudomonas cepacia lipase (PCL).
-
Causality: Immobilization on a resin support prevents enzyme denaturation at the organic-aqueous interface and allows for simple mechanical recovery.
-
-
Incubation & Kinetic Monitoring: Incubate the suspension at 45 °C under orbital shaking (150 rpm). Monitor the reaction via chiral HPLC (using a stationary phase like Chiralcel OD-H).
-
Self-Validation: The system is self-validating when the enantiomeric excess (
) of the remaining (R)-ester approaches >99% as the conversion hits exactly 50%.
-
-
Phase-Separation & Recovery: Filter out the immobilized enzyme. Extract the organic filtrate with 0.1 M aqueous HCl.
-
Mechanism: The unreacted (R)-ester remains in the organic layer. The newly formed (S)-3-amino-3-arylpropanoic acid partitions into the aqueous layer. Neutralizing the aqueous layer yields the precipitated, enantiopure (S)-acid.
-
Chemoenzymatic kinetic resolution workflow for enantiopure β-amino acids.
References
1.[5] Asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid with new isolated Methylobacterium Y1-6 - ResearchGate. 5 2.[1] A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids - ResearchGate. 1 3.[3] A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids (Proteasome Inhibition Data) - ResearchGate. 3 4.[4] Cas 5678-45-5, 3-Amino-3-(4-methoxyphenyl)propionic acid (TcTS Inhibition Data) - LookChem. 4 5.[2] Development of Noncovalent Small-Molecule Keap1-Nrf2 Inhibitors by Fragment-Based Drug Discovery - Journal of Medicinal Chemistry (ACS Publications). 2
Sources
Structural Informatics and Synthetic Methodologies for 3-Amino-3-(3-tert-butoxyphenyl)propanoic Acid in Peptidomimetic Drug Design
Executive Summary
The development of proteolytically stable peptidomimetics relies heavily on the strategic incorporation of non-natural amino acids. 3-Amino-3-(3-tert-butoxyphenyl)propanoic acid (CAS: 372144-15-5) is a highly specialized
This technical guide provides a comprehensive framework for the structural informatics, asymmetric synthesis, and pharmacological application of this critical building block.
Structural Informatics & Physicochemical Profiling
Precise chemical identifiers are foundational for computational docking studies, quantitative structure-activity relationship (QSAR) modeling, and procurement validation. The exact SMILES and InChIKey identifiers are critical for ensuring database fidelity across drug discovery platforms[1].
The structural and physicochemical properties of this compound are summarized below, verified against commercial analytical standards [2].
Table 1: Physicochemical and Informatics Profile
| Property | Value |
| IUPAC Name | 3-Amino-3-[3-(tert-butoxy)phenyl]propanoic acid |
| CAS Registry Number | 372144-15-5 |
| Molecular Formula | C13H19NO3 |
| Molecular Weight | 237.299 g/mol |
| SMILES | CC(C)(C)OC1=CC=CC(=C1)C(N)CC(O)=O |
| InChIKey | VYJNLRQIZFVKBO-UHFFFAOYNA-N |
| Hydrogen Bond Donors | 2 (Amine, Carboxylic Acid) |
| Hydrogen Bond Acceptors | 4 (Ether, Carbonyl, Hydroxyl, Amine) |
| Rotatable Bonds | 6 |
Causality in Drug Design: The Role of the Side Chain
As a Senior Application Scientist, it is vital to understand why this specific molecular architecture is chosen over simpler analogs (e.g., standard phenylalanine derivatives):
-
The
-Backbone (Proteolytic Stability): Natural -peptides are rapidly degraded by aminopeptidases and endopeptidases. Shifting the side chain to the -carbon disrupts the scissile bond geometry required for enzymatic cleavage. -
The tert-Butoxy Shield (Lipophilicity & Sterics): The bulky -O-C(CH3)3 group at the meta position forces the phenyl ring into specific conformational orientations when bound to a target receptor. It also significantly increases the LogP of the molecule, which is highly advantageous for crossing lipid bilayers or optimizing oral bioavailability in small-molecule drug design [3].
Validated Synthetic Workflow: Asymmetric Synthesis
Synthesizing enantiopure
To ensure maximum efficiency and high diastereomeric excess (de), the following self-validating protocol utilizes Ellman’s Sulfinamide auxiliary chemistry. This approach dictates the stereochemical outcome early in the synthesis.
Step-by-Step Methodology: Asymmetric Synthesis of the (S)-Enantiomer
-
Step 1: Chiral Imine Formation
-
Procedure: To a solution of 3-tert-butoxybenzaldehyde (1.0 eq) in anhydrous THF, add (R)-2-methylpropane-2-sulfinamide (1.1 eq) and Titanium(IV) ethoxide [Ti(OEt)4] (2.0 eq). Stir at 25°C for 12 hours.
-
Causality: Ti(OEt)4 acts as both a Lewis acid to activate the aldehyde carbonyl and a water scavenger to drive the condensation to completion.
-
Self-Validation: Monitor via TLC. The reaction is complete when the UV-active aldehyde spot is fully consumed.
-
-
Step 2: Diastereoselective Reformatsky-Type Addition
-
Procedure: In a separate flask, generate the lithium enolate of ethyl acetate using LDA (Lithium diisopropylamide) at -78°C. Slowly transfer the enolate to the chiral imine solution at -78°C.
-
Causality: The bulky tert-butyl group on the chiral sulfinamide provides severe facial steric hindrance, forcing the enolate to attack exclusively from the less hindered Re-face, yielding the (S)-configuration at the newly formed chiral center.
-
Self-Validation: Quench a small aliquot and analyze via crude 1H NMR. The diastereomeric ratio (dr) should exceed 95:5, validated by the distinct chemical shifts of the sulfinamide methyl protons.
-
-
Step 3: Auxiliary Cleavage and Saponification
-
Procedure: Treat the intermediate with 4M HCl in 1,4-dioxane for 2 hours to cleave the sulfinyl group. Follow with LiOH saponification in THF/H2O to hydrolyze the ethyl ester.
-
Causality: 4M HCl in dioxane is specifically chosen because it is acidic enough to cleave the N-S bond of the sulfinamide, but mild enough to leave the sensitive tert-butoxy ether intact (which would be cleaved by harsher acids like TFA or BBr3).
-
Self-Validation: Adjust pH to the isoelectric point (~pH 6.5) to precipitate the final zwitterionic
-amino acid. Confirm enantiomeric excess (ee > 99%) via chiral HPLC.
-
Fig 1: Asymmetric synthetic workflow for this compound.
Pharmacological Integration & Signaling
When incorporated into a larger peptidomimetic framework, this compound acts as a potent structural motif for disrupting Protein-Protein Interactions (PPIs). For example, in the design of MDM2-p53 antagonists, the bulky tert-butoxy group effectively mimics the side chain of a native tryptophan or tyrosine residue, anchoring the drug into the hydrophobic binding pocket of MDM2.
Because the
Fig 2: Pharmacological integration of beta-peptides in protein-protein interaction disruption.
References
A Technical Guide to the Discovery and Initial Investigation of Novel β-Amino Acid Scaffolds
Prepared by: Gemini, Senior Application Scientist
Foreword: The β-Scaffold Imperative
In the landscape of modern drug discovery and materials science, the quest for molecular diversity with inherent biological relevance is paramount. While α-amino acids form the bedrock of life as we know it, their structural isomers, β-amino acids, offer a compelling frontier for innovation. The single-carbon shift in the amino group's position relative to the carboxyl group introduces profound changes: altered conformational preferences, enhanced proteolytic stability, and the ability to form unique, stable secondary structures such as the 14-helix.[1][2][] These properties make β-amino acid scaffolds highly desirable for developing next-generation peptidomimetics, therapeutic agents, and novel biomaterials.[4][5]
This guide is structured to navigate the lifecycle of a novel β-amino acid scaffold, from conceptualization to preliminary validation. It eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the research and development process. We will explore the strategic decisions behind synthetic route selection, the rationale for specific analytical techniques, and the foundational steps of biological evaluation, providing a comprehensive roadmap for researchers, scientists, and drug development professionals.
Section 1: Conceptualization and Design of Novel Scaffolds
The journey begins not in the lab, but in silico and on paper. The design of a novel scaffold is a hypothesis-driven process aimed at addressing existing limitations or exploring new chemical space.
The Rationale for Novelty
The motivation for designing new β-amino acid scaffolds often stems from:
-
Enhanced Proteolytic Resistance: Peptides constructed from β-amino acids show significantly lower rates of metabolic degradation, a crucial advantage for therapeutic applications.[1][2]
-
Unique Folding Propensities: β-peptides can form stable helices, sheets, and turns, often with fewer residues than their α-peptide counterparts, enabling the creation of compact, rigid structures known as foldamers.[1]
-
Bioisosteric Replacement: Replacing an α-amino acid in a known bioactive peptide with a β-amino acid analogue can modulate activity, improve pharmacokinetics, or reveal insights into structure-activity relationships (SAR).
-
Access to New Chemical Space: Novel side-chain functionalities or backbone constraints can lead to interactions with biological targets that are inaccessible to the canonical 20 proteinogenic amino acids.[6]
In Silico Design Strategies
Computational chemistry provides powerful tools to rationalize and accelerate the design process.[7] These methods allow for the virtual screening and evaluation of scaffold ideas before committing to synthetic efforts.
-
Scaffold Hopping and Virtual Screening: Algorithms can search vast chemical libraries for molecules that match a desired pharmacophore but possess a novel β-amino acid core.
-
Conformational Analysis: Molecular dynamics simulations can predict the folding preferences of a designed β-peptide, helping to engineer specific secondary structures.[8]
-
De Novo Design: Advanced programs like Rosetta can design peptide macrocycles from the ground up to bind a specific target protein surface, offering a path to entirely new therapeutic modalities.[8][9][10]
The overall workflow for scaffold discovery is a cyclical process of design, synthesis, and testing, as illustrated below.
Caption: The iterative cycle of novel β-amino acid scaffold development.
Section 2: Synthetic Realization: Pathways to Novelty
Once a target scaffold is designed, its synthesis is the next critical challenge. The choice of synthetic route is dictated by factors such as desired stereochemistry, scalability, and tolerance of functional groups. Asymmetric synthesis is paramount, as the biological activity of chiral molecules is often confined to a single stereoisomer.
Key Asymmetric Synthetic Strategies
Several robust methods have been developed for the stereoselective synthesis of β-amino acids.[11][12]
-
Arndt-Eistert Homologation: This classical yet effective method extends the carbon chain of an α-amino acid by one methylene unit.[13] It involves converting an N-protected α-amino acid to its acid chloride, followed by reaction with diazomethane to form an α-diazoketone. A subsequent metal-catalyzed Wolff rearrangement generates a ketene, which is trapped by a nucleophile (e.g., water or an alcohol) to yield the β-amino acid or ester.[2][14] This method generally proceeds with high retention of stereochemistry.[14]
-
Mannich and Mannich-type Reactions: The asymmetric Mannich reaction is a powerful tool for forming carbon-carbon bonds and is one of the most versatile methods for synthesizing optically pure β-amino acid derivatives.[15] It typically involves the reaction of an enolate (or its equivalent) with an imine. The use of chiral catalysts, such as cinchona alkaloid-derived thioureas or squaramides, can induce high levels of enantioselectivity, providing direct access to complex chiral β-amino esters and ketones.[16][17][18]
-
Conjugate Addition (Michael Addition): This strategy involves the 1,4-addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[19] The use of chiral lithium amides, for instance, allows for highly diastereoselective additions, and the resulting enolate can be trapped with various electrophiles to create additional stereocenters.[20]
The following diagram illustrates a decision-making process for selecting a primary synthetic route.
Caption: Decision tree for selecting a primary synthetic strategy.
Comparative Analysis of Synthetic Routes
| Method | Primary Application | Advantages | Causality & Considerations |
| Arndt-Eistert Homologation | Starting from α-amino acids | High retention of stereochemistry; well-established.[14] | Relies on the availability of the α-amino acid precursor. The use of diazomethane requires specialized equipment and safety protocols due to its explosive and toxic nature.[13][19] Newer flow-chemistry methods can mitigate these risks.[21] |
| Asymmetric Mannich Reaction | Building complex scaffolds | High convergence; excellent stereocontrol with organocatalysts.[16][17] Can create multiple stereocenters in one step. | The choice of catalyst is critical and often requires screening. The reaction can be sensitive to substrate scope, particularly the nature of the enolate and imine components.[16] |
| Conjugate Addition | Direct amination of unsaturated systems | Direct C-N bond formation; enolate intermediate can be functionalized.[20] | Requires a suitable Michael acceptor. Stereocontrol depends heavily on the chiral auxiliary or catalyst used. Potential for side reactions like 1,2-addition. |
Detailed Experimental Protocol: Organocatalytic Mannich Reaction
This protocol is a representative example for the synthesis of a chiral β-amino acid derivative, adapted from methodologies employing cinchona alkaloid-derived catalysts.[16][18]
Objective: To synthesize a chiral β-amino ketone via an enantioselective decarboxylative Mannich reaction.
Materials:
-
Aldimine (1.0 equiv)
-
β-Keto acid (1.5 equiv)
-
Cinchonine-derived bifunctional thiourea catalyst (0.1 equiv)
-
Anhydrous diethyl ether (Et₂O) as solvent
-
Standard glassware for inert atmosphere reactions (Schlenk flask, nitrogen line)
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under a nitrogen atmosphere, add the aldimine (e.g., 0.05 mmol) and the chiral thiourea catalyst (e.g., 0.005 mmol).
-
Solvent Addition: Add anhydrous Et₂O (e.g., 0.5 mL) via syringe and stir the mixture at room temperature for 5 minutes to ensure dissolution.
-
Initiation: Add the β-keto acid (e.g., 0.075 mmol) to the solution in one portion.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldimine is consumed.
-
Workup: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure β-amino ketone product.[18]
-
Characterization: Confirm the structure and determine the enantiomeric excess (ee) of the product using NMR spectroscopy, Mass Spectrometry, and High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.
Self-Validation: The protocol's integrity is validated by the characterization step. A successful reaction is confirmed by NMR and mass spec data matching the expected product, while the effectiveness of the asymmetric catalysis is quantified by the chiral HPLC measurement of enantiomeric excess.
Section 3: Initial Investigation & Structural Elucidation
With a novel scaffold synthesized and purified, the next phase is a rigorous structural and physicochemical characterization. This step is non-negotiable, as it validates the synthetic outcome and provides the foundational data for all subsequent biological studies.
The Analytical Workflow
A multi-technique approach is essential for unambiguous structure determination.
-
Mass Spectrometry (MS): Provides the molecular weight of the new compound, offering the first confirmation of a successful synthesis. High-resolution MS (HRMS) can determine the elemental composition with high accuracy.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are crucial for establishing connectivity and assigning specific signals, especially in complex scaffolds.
-
Infrared (IR) Spectroscopy: Used to identify key functional groups. For β-amino acids, characteristic stretches for the amine (N-H) and carboxylate (C=O) groups are of primary interest. The symmetric and antisymmetric carboxylate stretches are particularly diagnostic.[22]
-
Chiral High-Performance Liquid Chromatography (HPLC): Quantifies the enantiomeric or diastereomeric purity of the synthesized compound, a critical measure of the success of the asymmetric synthesis.
-
X-ray Crystallography (Optional but Definitive): If a suitable single crystal can be grown, X-ray diffraction provides absolute confirmation of the three-dimensional structure and stereochemistry.
Interpreting Spectroscopic Data
The following table summarizes key spectroscopic features expected for a novel β-amino acid scaffold.
| Technique | Key Information Provided | Expected Observations for a β-Amino Acid |
| HRMS (ESI+) | Elemental Formula | A measured m/z value consistent with the [M+H]⁺ ion of the target molecule within 5 ppm error. |
| ¹H NMR | Proton environment, connectivity | Signals corresponding to protons on the α- and β-carbons. Coupling patterns (J-coupling) between these protons help establish relative stereochemistry. |
| ¹³C NMR | Carbon skeleton | Resonances for the carboxyl carbon (~170-180 ppm) and the α- and β-carbons. |
| FT-IR | Functional Groups | Broad N-H stretch (~3300-3500 cm⁻¹), strong C=O stretch (~1700-1725 cm⁻¹ for acid, ~1550-1610 cm⁻¹ for carboxylate).[23] |
| Chiral HPLC | Enantiomeric Purity | Two resolved peaks for a racemic sample; a single dominant peak for an enantiomerically enriched sample. Enantiomeric excess (ee) is calculated from the peak areas. |
Section 4: Probing Biological Potential: Preliminary Screening
The ultimate goal for many novel scaffolds is a biological application. Initial screening is designed to be broad, identifying potential areas of activity for more focused future studies.
Foundational Biological Assays
-
Cytotoxicity Assays: Before testing for specific activity, it is crucial to determine the compound's general toxicity to cells (e.g., using an MTT or LDH assay against a panel of cell lines). This establishes a therapeutic window.
-
Antimicrobial Screening: Compounds can be tested for activity against a panel of representative bacteria (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans) using minimum inhibitory concentration (MIC) assays. Many natural products containing β-amino acids exhibit antimicrobial properties.[4][24]
-
Enzyme Inhibition Assays: If the scaffold was designed to mimic a known enzyme substrate or inhibitor, a direct enzymatic assay should be performed. For example, β-peptides have been investigated as protease inhibitors due to their resistance to cleavage.[]
-
Receptor Binding Assays: For scaffolds designed to target specific receptors (e.g., GPCRs), radioligand binding assays or functional assays (e.g., cAMP measurement) can determine binding affinity and functional modulation.
The results from these preliminary screens provide the critical " go/no-go " decision points for advancing a novel scaffold into a more intensive drug development pipeline.
References
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One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. National Center for Biotechnology Information. [Link]
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Arndt–Eistert reaction. Wikipedia. [Link]
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Biological Applications of β-amino acids and its derivatives. ResearchGate. [Link]
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Recent advances in the catalytic asymmetric synthesis of beta-amino acids. ResearchGate. [Link]
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Up-scale pseudo-telescopic photo-induced Arndt-Eistert α-amino acids homologation in flow reactors cascade. ChemRxiv. [Link]
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β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher. [Link]
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Arndt-Eistert Synthesis. Organic Chemistry Portal. [Link]
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Asymmetric Synthesis of New Chiral β-Amino Acid Derivatives by Mannich-type Reactions of Chiral N-Sulfinyl Imidates with N-Tosyl Aldimines. ACS Publications. [Link]
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The emerging role of computational design in peptide macrocycle drug discovery. Taylor & Francis Online. [Link]
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Biological Applications of β-amino acids and its derivatives. ResearchGate. [Link]
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PepComposer: computational design of peptides binding to a given protein surface. Oxford Academic. [Link]
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Computational Peptide Design: Advancing Biomolecular Engineering through Computation. Technology Networks. [Link]
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Towards rational computational peptide design. Frontiers. [Link]
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Computational Design of Structured and Functional Peptide. ResearchGate. [Link]
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Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Publications. [Link]
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Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones. Beilstein Journals. [Link]
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Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. J-STAGE. [Link]
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Asymmetric Synthesis of Cyclic β-Amino Acids. Thieme Connect. [Link]
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Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines. ACS Publications. [Link]
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NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. Illinois Chemistry. [Link]
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β-Aminopeptidases: Insight into Enzymes without a Known Natural Substrate. National Center for Biotechnology Information. [Link]
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Biosynthesis of natural products containing β-amino acids. Royal Society of Chemistry. [Link]
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DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. IRIS Institutional Research Information System. [Link]
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Toward β-Amino Acid Proteins: Design, Synthesis, and Characterization of a Fifteen Kilodalton β-Peptide Tetramer. National Center for Biotechnology Information. [Link]
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Expanding the Enzymatic Toolbox for β-amino Acids and Unnatural Amino Acids Manufacturing. White Rose eTheses Online. [Link]
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Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. National Center for Biotechnology Information. [Link]
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Characterization of amino acids using Raman spectroscopy. ResearchGate. [Link]
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Vibrational and Electronic Spectroscopic Characterizations of Amino Acid-Metal Complexes. ResearchGate. [Link]
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Advanced Statistical and Numerical Methods for Spectroscopic Characterization of Protein Structural Evolution. ACS Publications. [Link]
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Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. ACS Publications. [Link]
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The Mechanistic and Synthetic Profiling of 3-Amino-3-(3-tert-butoxyphenyl)propanoic Acid
An In-Depth Technical Whitepaper for Drug Development Professionals
Executive Summary
The pursuit of metabolically stable, highly specific peptidomimetics has driven the adoption of unnatural amino acids in modern drug discovery. Among these, 3-Amino-3-(3-tert-butoxyphenyl)propanoic acid (CAS: 372144-15-5) stands out as a highly specialized
This whitepaper provides a comprehensive technical analysis of this compound, detailing its physicochemical properties, its mechanistic role in conferring proteolytic resistance, and field-proven protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS).
Physicochemical Profiling & Structural Data
To effectively utilize this building block in synthetic workflows, researchers must account for its exact molecular specifications. The tert-butoxy group significantly increases the lipophilicity (LogP) of the molecule while acting as an acid-labile protecting group for the underlying phenol.
Table 1: Quantitative Physicochemical Data
| Property | Value / Specification |
| Chemical Name | This compound |
| CAS Registry Number | 372144-15-5 |
| Molecular Formula | C₁₃H₁₉NO₃ |
| Molecular Weight | 237.29 g/mol |
| Structural Class | |
| Key Functional Groups | Primary amine, Carboxylic acid, tert-Butyl ether, Phenyl ring |
| Typical Purity (Commercial) |
Data sourced from verified chemical registries and supplier specifications [1], [2].
Mechanistic Role in Drug Design
Evasion of Proteolytic Degradation
Endogenous proteases (e.g., pepsin, elastase, and carboxypeptidases) have evolved to recognize the precise spatial arrangement of
The Dual Function of the tert-Butoxyphenyl Group
The 3-tert-butoxyphenyl moiety serves two distinct mechanistic purposes depending on the synthetic strategy:
-
Pharmacophore Modulation: If retained in the final drug molecule, the bulky tert-butyl group restricts the
dihedral angles of the side chain, forcing the peptide into highly specific secondary structures (such as 14-helices) that enhance target binding affinity [4]. -
Masked Phenol (Orthogonal Protection): The tert-butyl ether is stable under the basic conditions of Fmoc-SPPS (e.g., 20% piperidine) but is highly labile to strong acids. Upon global cleavage with 95% Trifluoroacetic acid (TFA), the tert-butyl group is cleaved as an isobutylene carbocation, unmasking a biologically active phenolic hydroxyl group (-OH) capable of acting as a hydrogen bond donor at the target receptor [5].
Fig 1: Mechanism of proteolytic resistance conferred by
Experimental Workflows: Solid-Phase Peptide Synthesis (SPPS)
Due to the steric hindrance imposed by the
Prerequisite: The free amine of this compound must first be protected with an Fmoc group (yielding Fmoc-
Step-by-Step Methodology: Sterically Hindered Coupling
Step 1: Resin Swelling & Deprotection
-
Swell the peptide-resin (e.g., Rink Amide AM resin) in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.
-
Treat the resin with 20% Piperidine in DMF (2 × 10 min) to remove the N-terminal Fmoc group of the nascent peptide chain.
-
Wash thoroughly with DMF (5 × 1 min).
Step 2: Activation & Coupling (Causality-Driven)
Causality Check: HATU is selected over HBTU because its 7-azabenzotriazole leaving group is significantly more reactive, overcoming the steric barrier of the
-
Dissolve 4.0 equivalents of Fmoc-3-Amino-3-(3-tert-butoxyphenyl)propanoic acid and 3.9 equivalents of HATU in a minimal volume of DMF.
-
Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to initiate activation. The solution will turn pale yellow.
-
Add the activated mixture to the resin and agitate for 120 minutes at room temperature (or 15 minutes at 75°C using microwave-assisted SPPS).
Step 3: Self-Validation (Kaiser Test)
-
Extract a few resin beads and perform a Kaiser (ninhydrin) test.
-
Validation: A colorless/yellow bead indicates successful coupling (primary amines are consumed). A blue bead indicates incomplete coupling. If blue, perform a second coupling cycle using DIC/Oxyma before proceeding.
Step 4: Global Cleavage & Deprotection Note: The choice of cleavage cocktail dictates the final structure of the side chain.
-
To unmask the phenol: Cleave using 95% TFA, 2.5% Triisopropylsilane (TIPS), and 2.5% H₂O for 2 hours. The TIPS acts as a scavenger to trap the highly reactive tert-butyl carbocation, preventing re-alkylation of the peptide.
-
To retain the tert-butoxy group: Synthesize the peptide on a highly acid-sensitive resin (e.g., 2-Chlorotrityl chloride resin) and cleave using mild conditions (1% TFA in DCM).
Fig 2: Optimized SPPS workflow and cleavage divergence for this compound.
Conclusion
This compound (C₁₃H₁₉NO₃) is a potent tool in the medicinal chemist's arsenal. By leveraging its unique
References
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Accela ChemBio. "this compound - Product Data." Accela ChemBio, [Link]
-
AAPPTec. "Beta-Amino Acids in Peptide Synthesis and Enzymatic Resistance." AAPPTec, [Link]
-
Seebach, D., et al. "Beta-peptides: twisting and turning." PubMed, National Institutes of Health, [Link]
-
Mäde, V., et al. "Automated solid-phase peptide synthesis to obtain therapeutic peptides." Beilstein Journal of Organic Chemistry, [Link]
Exploring the Landscape of 3-Amino-3-(3-tert-butoxyphenyl)propanoic Acid Analogues: A Technical Guide for Drug Discovery
Abstract
This in-depth technical guide provides a comprehensive exploration of the structural analogues of 3-Amino-3-(3-tert-butoxyphenyl)propanoic acid, a novel scaffold with significant potential in medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of this class of β-amino acids. By synthesizing current literature and providing field-proven insights, this guide aims to equip researchers with the foundational knowledge and practical methodologies required to navigate the chemical space of these promising compounds and accelerate the discovery of new therapeutic agents.
Introduction: The Emergence of β-Aryl-β-Amino Acids in Drug Discovery
β-Amino acids and their derivatives have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antifungal, and antibacterial properties.[1][2] Unlike their α-amino acid counterparts, the expanded backbone of β-amino acids imparts unique conformational properties and increased stability against proteolytic degradation, making them attractive scaffolds for peptidomimetics and small molecule drug design.[3][4] The 3-amino-3-arylpropanoic acid core, in particular, serves as a versatile template for introducing a wide array of functional groups, allowing for the fine-tuning of physicochemical and pharmacological properties.
This guide focuses on the structural analogues of this compound. The introduction of a bulky tert-butoxy group at the meta-position of the phenyl ring presents a unique structural feature that can significantly influence receptor binding, metabolic stability, and overall bioactivity. Understanding the synthesis and SAR of this specific class of compounds is crucial for unlocking their therapeutic potential.
Synthetic Strategies for 3-Amino-3-arylpropanoic Acids
The synthesis of 3-amino-3-arylpropanoic acids can be achieved through various methodologies. A particularly efficient and widely applicable method is the one-pot synthesis from an arylaldehyde, malonic acid, and ammonium acetate.[5] This approach offers a straightforward route to the core scaffold, which can then be further modified.
General One-Pot Synthesis Protocol
This protocol describes a general method for the synthesis of 3-amino-3-arylpropanoic acids, which can be adapted for the synthesis of this compound by using 3-tert-butoxybenzaldehyde as the starting material.
Experimental Protocol: One-Pot Synthesis of 3-Amino-3-arylpropanoic Acids [5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the aryl aldehyde (1.0 eq), malonic acid (1.0-1.2 eq), and ammonium acetate (1.5-2.0 eq) in a suitable solvent such as ethanol or methanol.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration.
-
Purification: Wash the crude product with a cold solvent (e.g., ethanol or diethyl ether) to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Diagram: One-Pot Synthesis Workflow
Caption: Workflow for the one-pot synthesis of 3-amino-3-arylpropanoic acids.
Asymmetric Synthesis
For the development of chiral drugs, enantiomerically pure β-amino acids are often required. Several methods for the asymmetric synthesis of 3-aryl-β-amino acids have been reported, including enzymatic resolutions and the use of chiral auxiliaries.[6]
Structure-Activity Relationships (SAR) of 3-Aryl-β-Amino Acid Analogues
The biological activity of 3-amino-3-arylpropanoic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring, as well as the stereochemistry at the β-carbon.
Influence of Phenyl Ring Substitution
-
Electronic Effects: The electronic properties of the substituents on the phenyl ring can significantly impact activity. Electron-donating groups (e.g., alkoxy, alkyl) and electron-withdrawing groups (e.g., halogens, nitro) can modulate the interaction of the molecule with its biological target.[7]
-
Steric Effects: The size and position of substituents play a crucial role. Bulky groups, such as the tert-butoxy group in the target molecule, can influence the conformational preferences of the molecule and its binding to a target protein. The meta position of the tert-butoxy group in this compound is of particular interest as it can direct the orientation of the molecule within a binding pocket.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, affects its absorption, distribution, metabolism, and excretion (ADME) properties. A balance between hydrophilicity and lipophilicity is often required for optimal drug-like properties.
Importance of Stereochemistry
The stereochemistry at the C3 position is often critical for biological activity. Different enantiomers can exhibit significantly different potencies and even different pharmacological profiles. Therefore, the synthesis and evaluation of individual enantiomers are essential in the drug discovery process.
Table 1: Summary of SAR Insights for 3-Aryl-β-Amino Acid Analogues
| Structural Feature | Observation | Implication for this compound |
| Phenyl Ring Substitution | Both electron-donating and electron-withdrawing groups can be beneficial depending on the target. | The electron-donating tert-butoxy group may enhance activity for certain targets. |
| Bulky substituents can enhance selectivity and potency. | The tert-butyl group could provide a key interaction within a hydrophobic pocket of a target protein. | |
| The position of the substituent (ortho, meta, para) is critical for activity. | The meta-position of the tert-butoxy group offers a specific vector for interaction. | |
| Stereochemistry at C3 | Enantiomers often exhibit different biological activities. | The (R) and (S) enantiomers should be synthesized and evaluated separately. |
Potential Therapeutic Applications and Biological Evaluation
Based on the known activities of related β-amino acid derivatives, analogues of this compound hold promise in several therapeutic areas.
Oncology
Numerous β-aryl-β-amino acid derivatives have demonstrated potent anticancer activity.[2][8] The mechanism of action can vary, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (and a vehicle control) and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Diagram: Cytotoxicity Assay Workflow
Caption: Workflow for a standard MTT-based in vitro cytotoxicity assay.
Antimicrobial Agents
β-Amino acid derivatives have also shown promise as antimicrobial agents against a range of bacterial and fungal pathogens.[2] The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized analogues.
Table 2: Key Analytical Techniques for Characterization
| Technique | Purpose | Expected Data for this compound |
| ¹H NMR | To determine the proton environment and confirm the overall structure. | Signals corresponding to the aromatic protons, the methine proton at C3, the methylene protons at C2, and the tert-butyl group. |
| ¹³C NMR | To determine the carbon skeleton of the molecule. | Signals for the aromatic carbons, the carbonyl carbon, the C2 and C3 carbons, and the carbons of the tert-butoxy group. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound. |
| Chiral HPLC | To separate and quantify the enantiomers. | Two distinct peaks for the (R) and (S) enantiomers if a racemic mixture is analyzed. |
Conclusion and Future Directions
The structural analogues of this compound represent a promising class of compounds with the potential for diverse therapeutic applications. The synthetic accessibility of the 3-amino-3-arylpropanoic acid scaffold, coupled with the vast possibilities for structural modification, provides a fertile ground for drug discovery. The unique steric and electronic properties of the 3-tert-butoxyphenyl moiety warrant further investigation to fully elucidate its impact on biological activity.
Future research in this area should focus on:
-
Diverse Analogue Synthesis: Exploration of a wider range of substituents on the phenyl ring and modifications of the amino and carboxylic acid functionalities.
-
Enantioselective Synthesis: Development of efficient and scalable methods for the synthesis of enantiomerically pure analogues.
-
Biological Screening: Comprehensive biological evaluation of the synthesized compounds in a variety of disease models.
-
Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which these compounds exert their biological effects.
By systematically applying the principles of medicinal chemistry and leveraging the methodologies outlined in this guide, researchers can effectively explore the chemical space of this compound analogues and contribute to the development of novel and effective therapeutic agents.
References
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- Scarborough, R. M. (1999). Structure-activity relationships of beta-amino acid-containing integrin antagonists. Curr Med Chem., 6(10), 971-81.
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- Sim, D., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3051.
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Methodological & Application
Protocol for the asymmetric synthesis of 3-Amino-3-(3-tert-butoxyphenyl)propanoic acid.
Audience: Researchers, scientists, and drug development professionals Content Type: Detailed Application Note and Protocol
Introduction & Mechanistic Rationale
The asymmetric synthesis of highly functionalized
To circumvent this, this protocol employs Ellman’s chiral sulfinamide auxiliary [(R)-tert-butanesulfinamide] [1]. This methodology is selected for three causal reasons:
-
High Stereocontrol: The bulky tert-butanesulfinyl group directs nucleophilic addition with exceptional facial selectivity via a highly organized Zimmermann-Traxler-type transition state [2].
-
Mild Cleavage: The N-sulfinyl group is highly labile to mild anhydrous acid (e.g., methanolic HCl at 0 °C), allowing for quantitative deprotection without compromising the delicate 3-tert-butyl aryl ether [3].
-
Scalability: The intermediate sulfinyl imines are stable, easily purified, and highly electrophilic.
Mechanistic logic of the titanium-mediated stereoselective enolate addition.
Experimental Workflow
Workflow for the asymmetric synthesis of the target β-amino acid using Ellman's auxiliary.
Materials & Equipment
Reagents:
-
3-tert-Butoxybenzaldehyde (1.0 equiv)
-
(R)-(+)-2-Methyl-2-propanesulfinamide (1.1 equiv)
-
Titanium(IV) ethoxide (Ti(OEt)₄, 2.0 equiv)
-
Methyl acetate (1.2 equiv)
-
Lithium diisopropylamide (LDA, 2.0 M in THF/heptane, 1.2 equiv)
-
Chlorotriisopropoxytitanium (ClTi(OiPr)₃, 1.0 M in hexanes, 1.3 equiv)
-
4 M HCl in 1,4-dioxane
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Anhydrous Tetrahydrofuran (THF) and Dichloromethane (DCM)
Equipment:
-
Schlenk line for inert atmosphere (Argon/N₂)
-
Flame-dried glassware
-
Cryocooler or dry ice/acetone bath (-78 °C)
Step-by-Step Protocol
Step 1: Synthesis of the Chiral Sulfinyl Imine
Causality: Ti(OEt)₄ is utilized not only as a Lewis acid to activate the aldehyde but fundamentally as an irreversible water scavenger. This drives the condensation equilibrium forward, preventing hydrolysis of the moisture-sensitive imine [1].
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve 3-tert-butoxybenzaldehyde (10.0 mmol) and (R)-tert-butanesulfinamide (11.0 mmol) in anhydrous THF (30 mL).
-
Activation: Add Ti(OEt)₄ (20.0 mmol) dropwise via syringe at room temperature.
-
Reaction: Stir the mixture at room temperature for 12–18 hours. Monitor completion via TLC (Hexanes/EtOAc, 7:3).
-
Workup: Pour the reaction mixture into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously. A heavy white precipitate of TiO₂ will form. Filter the suspension through a pad of Celite and wash the filter cake thoroughly with EtOAc.
-
Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography to yield the pure (R,E)-N-(3-tert-butoxybenzylidene)-2-methylpropane-2-sulfinamide.
Step 2: Asymmetric Titanium Enolate Addition
Causality: While lithium enolates can add to sulfinyl imines, transmetalating to a titanium enolate using ClTi(OiPr)₃ is critical. The titanium enolate is less basic and coordinates strongly with the sulfinyl oxygen, forming a rigid, highly organized six-membered transition state that drastically enhances the diastereomeric ratio (dr) [3].
-
Enolate Generation: In a flame-dried flask under Argon, cool anhydrous THF (20 mL) to -78 °C. Add LDA (12.0 mmol) followed by the dropwise addition of methyl acetate (12.0 mmol). Stir for 30 minutes at -78 °C.
-
Transmetalation: Add ClTi(OiPr)₃ (13.0 mmol) dropwise to the lithium enolate solution. Stir for an additional 30 minutes at -78 °C to ensure complete transmetalation.
-
Addition: Dissolve the chiral imine from Step 1 (10.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the titanium enolate solution at -78 °C.
-
Reaction: Stir at -78 °C for 4 hours.
-
Quench & Workup: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl (20 mL). Allow the mixture to warm to room temperature, filter through Celite to remove titanium salts, and extract with EtOAc (3 × 30 mL). Dry, concentrate, and purify via flash chromatography to isolate the (S,R)-N-sulfinyl
-amino ester.
Step 3: Chemoselective Deprotection and Saponification
Causality: The 3-tert-butoxyphenyl ether is highly susceptible to cleavage under strong acidic conditions. Therefore, brief exposure to 4 M HCl in dioxane/MeOH at 0 °C is utilized. This selectively cleaves the sulfinamide auxiliary (which is extremely acid-labile) while preserving the aryl ether [2].
-
Sulfinyl Cleavage: Dissolve the purified
-amino ester (8.0 mmol) in anhydrous MeOH (15 mL) and cool to 0 °C. Add 4 M HCl in 1,4-dioxane (16.0 mmol) dropwise. Stir at 0 °C for 30–45 minutes. Self-validation: Monitor strictly by TLC; the starting material should disappear rapidly. -
Concentration: Immediately concentrate the mixture in vacuo at ambient temperature to remove the acid, yielding the crude
-amino ester hydrochloride. -
Saponification: Dissolve the crude ester in a 3:1:1 mixture of THF/MeOH/H₂O (25 mL). Add LiOH·H₂O (24.0 mmol) and stir at room temperature for 4 hours.
-
Isolation: Concentrate the organic solvents in vacuo. Cool the aqueous layer to 0 °C and carefully adjust the pH to ~6.5 using 1 M HCl. The zwitterionic target, (S)-3-Amino-3-(3-tert-butoxyphenyl)propanoic acid , will precipitate. Filter, wash with cold water, and dry under high vacuum.
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes of this protocol based on established Ellman auxiliary benchmarks [2, 3].
| Reaction Step | Target Intermediate / Product | Expected Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reaction Time |
| Step 1: Condensation | Chiral Sulfinyl Imine | 88 – 92% | N/A | >99% (retained) | 12 h |
| Step 2: Enolate Addition | N-Sulfinyl | 82 – 86% | > 95:5 | N/A | 4 h |
| Step 3: Deprotection | Target | 75 – 80% | N/A | > 98% | 5 h (total) |
Troubleshooting & Safety
-
Moisture Sensitivity (Step 1 & 2): Titanium reagents are highly sensitive to moisture. Failure to rigorously dry glassware and solvents will result in poor imine conversion and low dr during the enolate addition.
-
Over-Deprotection (Step 3): If the reaction mixture in Step 3 is left in HCl for extended periods or allowed to heat up, the 3-tert-butoxy group will cleave, yielding the 3-hydroxyphenyl derivative. Strict temperature control (0 °C) and immediate solvent evaporation are mandatory.
-
Safety: LDA and ClTi(OiPr)₃ are pyrophoric/water-reactive. Handle exclusively under an inert atmosphere using proper syringe techniques.
References
-
Tang, T. P.; Ellman, J. A.
-Amino Acids." Journal of Organic Chemistry, 1999, 64, 12-13. URL:[Link] -
Robak, M. T.; Herbage, M. A.; Ellman, J. A. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010, 110, 3600-3740. URL:[Link]
-
Tang, T. P.; Ellman, J. A. "Asymmetric Synthesis of
-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines." Journal of Organic Chemistry, 2002, 67, 7819-7832. URL:[Link]
Application of 3-Amino-3-(3-tert-butoxyphenyl)propanoic Acid in Solid-Phase Peptide Synthesis: An In-depth Technical Guide
Introduction: Expanding the Peptidomimetic Toolkit with β-Amino Acids
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in modern drug discovery and chemical biology. These modified building blocks can confer unique structural and functional properties, such as enhanced proteolytic stability, constrained conformations, and improved receptor affinity. Among these, β-amino acids have garnered significant attention for their ability to form novel secondary structures and resist degradation by endogenous proteases.[1] This guide provides a comprehensive overview and detailed protocols for the application of a specific β-amino acid, 3-Amino-3-(3-tert-butoxyphenyl)propanoic acid , in solid-phase peptide synthesis (SPPS).
The subject of this guide, this compound, presents a unique combination of a β-amino acid backbone and a sterically hindered aromatic side chain. The tert-butylphenyl group introduces significant hydrophobicity and bulk, which can be leveraged to modulate peptide-protein interactions. However, this steric hindrance also necessitates careful optimization of coupling and cleavage conditions during SPPS. This document will provide researchers, scientists, and drug development professionals with the necessary technical insights and step-by-step protocols for the successful incorporation of this promising building block into novel peptide-based molecules.
The commercially available N-α-Fmoc protected form, 3-(Fmoc-amino)-3-(3-tert-butoxyphenyl)propanoic Acid (CAS Number: 372144-16-6) , is the starting material for the protocols described herein.[2]
Core Principles and Strategic Considerations
The successful incorporation of this compound into a peptide sequence via Fmoc-based SPPS hinges on overcoming the steric hindrance presented by the bulky side chain during the coupling reaction. This requires the use of potent activating reagents and potentially longer reaction times or double coupling strategies.
The Challenge of Steric Hindrance
The tert-butylphenyl group significantly shields the carboxyl group of the incoming amino acid and the N-terminal amine of the resin-bound peptide. This steric clash can slow down the rate of peptide bond formation, leading to incomplete coupling and the generation of deletion sequences. Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are often inefficient for such hindered couplings.
Recommended Coupling Reagents
To overcome this challenge, the use of highly efficient uronium/aminium or phosphonium salt-based coupling reagents is strongly recommended. These reagents form highly reactive esters that can overcome the steric barrier.
| Coupling Reagent | Active Ester Formed | Reactivity | Key Advantages |
| HATU | OAt ester | Very High | Rapid kinetics, low racemization, highly effective for hindered couplings.[1] |
| HBTU | OBt ester | High | A robust and widely used coupling reagent. |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU. |
| PyBOP | OBt ester | High | A phosphonium-based reagent, effective for hindered couplings. |
For the protocols detailed in this guide, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the recommended coupling reagent due to its superior performance in difficult couplings.[2][3]
Experimental Protocols
The following protocols are designed for the manual solid-phase synthesis of a peptide containing this compound. These can be adapted for automated peptide synthesizers.
General SPPS Workflow
The overall workflow for incorporating the specialized amino acid follows the standard Fmoc/tBu SPPS strategy.
Caption: General workflow for Fmoc/tBu SPPS.
Protocol 1: Coupling of Fmoc-3-Amino-3-(3-tert-butoxyphenyl)propanoic Acid using HATU
This protocol details the critical coupling step for the sterically hindered amino acid.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-3-Amino-3-(3-tert-butoxyphenyl)propanoic acid (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed using a standard 20% piperidine in DMF solution, followed by thorough washing with DMF.
-
Pre-activation: In a separate reaction vessel, dissolve Fmoc-3-Amino-3-(3-tert-butoxyphenyl)propanoic acid and HATU in DMF. Add DIPEA to the solution and mix for 1-2 minutes to pre-activate the amino acid.
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Due to the steric hindrance, a longer coupling time is recommended compared to standard amino acids.
-
Monitoring: Perform a qualitative test for free amines (e.g., the Kaiser test) to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.
-
Optional Double Coupling: If the Kaiser test indicates incomplete coupling (blue beads), a second coupling is recommended. Repeat steps 2-6 with a fresh solution of activated amino acid.
Causality Behind Experimental Choices:
-
Equivalents: A higher excess of the amino acid and coupling reagents is used to drive the reaction to completion in the face of steric hindrance.
-
Pre-activation: Pre-activating the amino acid with HATU and DIPEA ensures the formation of the highly reactive OAt-ester before its addition to the resin, maximizing the coupling efficiency.[2]
-
DIPEA: A non-nucleophilic base is crucial to prevent unwanted side reactions.
-
Monitoring: The Kaiser test is essential to validate the completion of the coupling reaction, as incomplete coupling will lead to the formation of deletion peptide impurities that can be difficult to remove during purification.
Protocol 2: Cleavage and Side-Chain Deprotection
The final step involves cleaving the synthesized peptide from the resin and removing all acid-labile side-chain protecting groups, including the tert-butyl group from the phenyl ring.
The Role of Scavengers: During TFA-mediated cleavage, highly reactive carbocations (e.g., tert-butyl cations) are generated from the protecting groups. These can re-attach to nucleophilic residues in the peptide, such as tryptophan or methionine. Scavengers are added to the cleavage cocktail to trap these carbocations.
Caption: Role of scavengers in preventing side reactions during TFA cleavage.
Recommended Cleavage Cocktail (Reagent K): For peptides containing sensitive residues, a robust cleavage cocktail like Reagent K is recommended.
| Component | Volume % | Purpose |
| Trifluoroacetic acid (TFA) | 82.5 | Strong acid for cleavage and deprotection.[4] |
| Water | 5.0 | Scavenger for tert-butyl cations. |
| Phenol | 5.0 | Scavenger, protects tyrosine and tryptophan. |
| Thioanisole | 5.0 | Soft nucleophile, aids in deprotection of arginine. |
| 1,2-Ethanedithiol (EDT) | 2.5 | Scavenger for tert-butyl cations, reduces methionine oxidation. |
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage: In a well-ventilated fume hood, add the cleavage cocktail to the resin in a reaction vessel (approximately 10 mL of cocktail per gram of resin).
-
Reaction: Gently agitate the mixture at room temperature for 2-3 hours.
-
Filtration: Filter the resin and collect the filtrate containing the cleaved peptide.
-
Washing: Wash the resin with a small volume of neat TFA and combine the filtrates.
-
Precipitation: Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: Purification and Analysis
The crude peptide will contain impurities from incomplete reactions and side reactions. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purification.
Materials:
-
Crude peptide
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Mass spectrometer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B).
-
Purification: Purify the peptide using a gradient of Mobile Phase B. The exact gradient will depend on the overall hydrophobicity of the peptide and should be optimized.
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the desired peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
Conclusion
The incorporation of this compound into peptides is a viable strategy for creating novel peptidomimetics with unique properties. While its steric bulk presents a challenge during solid-phase synthesis, this can be effectively overcome by using potent coupling reagents like HATU and by carefully monitoring the reaction completion. The tert-butylphenyl side chain is readily deprotected under standard TFA cleavage conditions, and the use of a comprehensive scavenger cocktail ensures the integrity of the final peptide. The protocols outlined in this guide provide a robust framework for the successful synthesis, purification, and analysis of peptides containing this valuable non-canonical amino acid, thereby empowering researchers to explore new frontiers in peptide-based drug discovery.
References
- Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. Benchchem. Accessed March 7, 2026.
- HPLC Analysis and Purification of Peptides. PMC. Accessed March 7, 2026.
- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
- Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. PMC - NIH. Accessed March 7, 2026.
- HPLC of Peptides and Proteins. SpringerLink. Accessed March 7, 2026.
- Peptide Purification Process & Methods: An Overview. Bachem. Accessed March 7, 2026.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Accessed March 7, 2026.
Sources
HPLC methods for chiral separation of 3-Amino-3-(3-tert-butoxyphenyl)propanoic acid enantiomers.
A Systematic Approach to the Chiral Separation of 3-Amino-3-(3-tert-butoxyphenyl)propanoic Acid Enantiomers by HPLC
Abstract
This document provides a comprehensive guide for developing a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the chiral separation of the enantiomers of this compound. As a β-amino acid with a bulky, substituted aromatic moiety, this compound presents a unique challenge for chiral recognition. This guide moves beyond a single, prescribed method, instead detailing a systematic approach to method development, from initial chiral stationary phase (CSP) screening to final method optimization. The protocols and rationale provided are designed for researchers, analytical chemists, and drug development professionals requiring enantiopure forms of this compound for further study or synthesis.
Introduction and Analyte Characterization
The enantiomeric purity of pharmacologically active compounds is a critical parameter in drug development, as different enantiomers can exhibit varied efficacy and toxicity profiles. This compound is a β-amino acid, a class of compounds that are important building blocks in the synthesis of various pharmaceutical agents, including peptidomimetics and other biologically active molecules.[1] The development of a reliable analytical method to resolve and quantify its enantiomers is therefore essential.
The target analyte, this compound, possesses several key structural features that inform our method development strategy:
-
A Chiral Center: Located at the C3 carbon.
-
Zwitterionic Nature: Contains both a basic amino group and an acidic carboxylic acid group, allowing it to carry both positive and negative charges depending on the pH.
-
Aromatic System: The 3-tert-butoxyphenyl group provides a π-electron-rich system, which can participate in π-π stacking interactions.
-
Bulky Substituent: The tert-butyl group creates significant steric hindrance.
These features necessitate a careful selection of a chiral stationary phase (CSP) and mobile phase conditions to achieve successful enantioseparation. Direct separation on a CSP is generally preferred over derivatization to avoid additional sample preparation steps and the potential for introducing impurities.[2]
The Method Development Workflow
A logical, phased approach is the most efficient path to a successful chiral separation. Our strategy involves an initial screening of several CSPs with diverse chiral recognition mechanisms, followed by a focused optimization of the most promising candidate.
Caption: A systematic workflow for chiral method development.
Chiral Stationary Phase (CSP) Selection Rationale
The choice of CSP is the most critical factor in chiral HPLC.[3] Based on the analyte's structure, we can predict which types of interactions will be most effective for chiral recognition. We recommend screening columns based on polysaccharide, macrocyclic glycopeptide, and zwitterionic selectors.
Caption: CSP selection based on analyte functional groups.
-
Polysaccharide-based CSPs (e.g., CHIRALPAK® IA, IC): These are some of the most versatile CSPs. The phenylcarbamate derivatives on the amylose or cellulose backbone can form hydrogen bonds with the analyte's amino and carboxyl groups and engage in π-π stacking with the tert-butoxyphenyl ring.[4]
-
Macrocyclic Glycopeptide CSPs (e.g., CHIROBIOTIC® T): Teicoplanin-based phases are particularly effective for the direct separation of underivatized amino acids.[2][5] They offer a complex array of interaction sites, including ionic groups, which can interact with the zwitterionic analyte, and peptide pockets for hydrogen bonding and steric interactions.
-
Zwitterionic Ion-Exchange CSPs (e.g., CHIRALPAK® ZWIX(+)/(-)): These phases contain both anionic and cationic functional groups.[1] By carefully controlling the mobile phase pH and ionic strength, they facilitate enantioseparation primarily through electrostatic interactions, which can be highly selective for zwitterionic molecules like amino acids.[6]
Experimental Protocols
Materials and Equipment
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Solvents: HPLC-grade methanol, ethanol, acetonitrile, and water.
-
Additives: Formic acid, acetic acid, trifluoroacetic acid (TFA), diethylamine (DEA), and triethylamine (TEA) of the highest purity.
-
Sample: A racemic standard of this compound, dissolved in mobile phase or a compatible solvent (e.g., methanol) at a concentration of approximately 0.5 - 1.0 mg/mL.
Protocol 1: Initial CSP Screening
Objective: To identify the most promising CSP and mobile phase system that shows at least partial separation of the enantiomers.
Procedure:
-
Install each of the selected chiral columns into the HPLC system.
-
Equilibrate the column with the starting mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 5 µL of the racemic sample.
-
Run the analysis using the conditions outlined in the table below.
-
Evaluate the resulting chromatograms for any sign of peak splitting or separation. Calculate the resolution (Rs) and selectivity (α) if possible.
Table 1: CSP Screening Conditions
| Parameter | Condition Set 1 (Polar Organic) | Condition Set 2 (Reversed-Phase) |
| Columns to Screen | CHIRALPAK IA, CHIROBIOTIC T, CHIRALPAK ZWIX(+) | CHIRALPAK IA, CHIROBIOTIC T |
| Mobile Phase | Methanol/Ethanol/TEA/AcOH (50:50:0.1:0.1 v/v/v/v) | Water/Acetonitrile/TFA (70:30:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 220 nm and 254 nm | UV at 220 nm and 254 nm |
| Injection Volume | 5 µL | 5 µL |
Scientist's Note (Rationale):
-
Condition Set 1 (Polar Organic Mode): This is a common starting point for polysaccharide and zwitterionic CSPs. The alcohol mobile phase facilitates hydrogen bonding, while the acid (acetic acid) and base (triethylamine) help to control the ionization state of both the analyte and the stationary phase, which is crucial for zwitterionic interactions.[6]
-
Condition Set 2 (Reversed-Phase Mode): Macrocyclic glycopeptide and polysaccharide phases can also operate in reversed-phase mode.[2] The aqueous mobile phase can promote hydrophobic interactions, and the use of an ion-pairing agent like TFA can enhance retention and selectivity for charged analytes.[7]
Protocol 2: Method Optimization on the Lead CSP
Objective: To achieve baseline resolution (Rs ≥ 1.5) with good peak shape and a reasonable run time on the most promising CSP identified in the screening phase.
Let us assume the CHIROBIOTIC T column showed the best initial selectivity in reversed-phase mode.
Procedure:
-
Optimize Organic Modifier Concentration:
-
Prepare mobile phases with varying concentrations of acetonitrile (e.g., 20%, 25%, 30%, 35%) in water, keeping the TFA concentration constant at 0.1%.
-
Inject the sample under each condition and plot the retention factor (k) and resolution (Rs) against the % acetonitrile.
-
Rationale: Changing the organic modifier strength directly impacts retention. For some CSPs, a "U-shaped" retention profile may be observed, where selectivity is highest at intermediate organic concentrations.[2]
-
-
Evaluate Acidic Additive:
-
Using the optimal acetonitrile concentration from the previous step, test different acidic additives (0.1% Formic Acid, 0.1% Acetic Acid, 0.1% TFA).
-
Rationale: The type and concentration of the acid affect the pH and ion-pairing strength, which can significantly alter the ionic interactions between the zwitterionic analyte and the teicoplanin selector.[7] TFA is a strong ion-pairing agent, while formic and acetic acids are weaker.
-
-
Adjust Column Temperature:
-
Test the separation at different temperatures (e.g., 15 °C, 25 °C, 40 °C).
-
Rationale: Temperature affects the thermodynamics of the chiral recognition process. Lower temperatures often increase resolution but may lead to broader peaks and higher backpressure. A van't Hoff plot (ln(α) vs 1/T) can be used to understand the thermodynamic driving forces of the separation.
-
Table 2: Example of an Optimized Method
| Parameter | Optimized Condition |
| Column | CHIROBIOTIC T, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid (75:25 v/v/v) |
| Flow Rate | 0.8 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 5 µL |
| Expected tR1 | ~8.5 min |
| Expected tR2 | ~10.2 min |
| Expected Alpha (α) | 1.25 |
| Expected Resolution (Rs) | > 1.8 |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No Separation | Incorrect CSP/mobile phase combination. | Complete the full screening protocol (Protocol 1). Try a different organic modifier (e.g., methanol instead of acetonitrile). |
| Poor Resolution (Rs < 1.5) | Mobile phase composition is not optimal. Flow rate is too high. | Systematically optimize the mobile phase (Protocol 2). Reduce the flow rate (e.g., from 1.0 to 0.8 or 0.5 mL/min). |
| Peak Tailing | Secondary interactions with the silica support. Analyte concentration too high. | Add a small amount of a basic modifier like TEA (0.1%) if using a polar organic mobile phase. Reduce sample concentration. |
| Irreproducible Retention Times | Column not properly equilibrated. Mobile phase composition is unstable. | Equilibrate the column for a longer duration. Prepare fresh mobile phase daily. |
Conclusion
The chiral separation of this compound enantiomers can be successfully achieved through a systematic method development approach. Initial screening across a range of CSPs with orthogonal recognition mechanisms, such as polysaccharide, macrocyclic glycopeptide, and zwitterionic phases, is critical to identifying a suitable starting point. Subsequent optimization of mobile phase parameters, including organic modifier content, additive type, and temperature, allows for the fine-tuning of the separation to achieve baseline resolution with excellent peak shape. The protocols outlined in this guide provide a robust framework for developing a reliable and efficient HPLC method for the analysis of this and structurally related β-amino acids.
References
-
Ilisz, I., Aranyi, A., & Péter, A. (2014). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules. Available at: [Link]
-
Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Available at: [Link]
-
LCGC International. (2020). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Available at: [Link]
-
Tourwé, D., et al. (1996). Separation of enantiomeric beta-methyl amino acids and of beta-methyl amino acid containing peptides. Journal of Chromatography A. Available at: [Link]
-
Kabir, Md. H., & Lee, J. W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
-
Pirkle, W. H., & Däppen, R. (1987). Direct HPLC separation of beta-aminoester enantiomers on totally synthetic chiral stationary phases. Journal of Chromatography A. Available at: [Link]
-
Ilisz, I., Berkecz, R., & Péter, A. (2006). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: A review. Journal of Separation Science. Available at: [Link]
-
Konya, Y., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A. Available at: [Link]
-
PubChem. (n.d.). (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. Available at: [Link]
-
PubChem. (n.d.). 3-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)propanoic acid. Available at: [Link]
-
Chiral Technologies. (n.d.). Amino Acid Database. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Available at: [Link]
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic‐based chiral stationary phases: A review | Scilit [scilit.com]
- 6. hplc.eu [hplc.eu]
- 7. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
Incorporation of 3-Amino-3-(3-tert-butoxyphenyl)propanoic acid into peptide backbones
Application Note: Efficient Incorporation of Sterically Hindered -Amino Acids: Protocols for Fmoc-3-Amino-3-(3-tert-butoxyphenyl)propanoic Acid
Executive Summary & Mechanistic Focus
The integration of non-proteinogenic
However, the specific building block Fmoc-3-Amino-3-(3-tert-butoxyphenyl)propanoic acid presents extreme synthetic challenges. The presence of an aryl group directly at the
This application note provides a field-proven, self-validating methodology to successfully couple this highly hindered
Reagents and Materials
To overcome the energetic activation barrier associated with
| Reagent Category | Recommended Chemical | Causality / Rationale |
| Resin | Rink Amide MBHA or 2-Chlorotrityl Chloride (100–200 mesh) | Optimal swelling characteristics; 2-CTC is preferred for aggregation-prone |
| Coupling Agent | HATU | Creates a highly reactive O-At ester. Far superior to HBTU for bulky |
| Coupling Additive | HOAt or Oxyma Pure | The pyridine nitrogen in HOAt acts as a localized base, leveraging a neighboring group effect to accelerate hindered amidation[3]. |
| Base | DIPEA or 2,4,6-Collidine | Collidine is sterically hindered and limits racemization; DIPEA is standard for high-efficiency HATU activation[3]. |
| Deprotection Cocktail | 20% Piperidine in DMF | Cleaves the base-labile Fmoc group via an E1cB |
| Cleavage Cocktail | TFA / TIS / H | TIS acts as a critical carbocation scavenger to trap the volatile |
Workflow Visualization: The Self-Validating SPPS Cycle
The solid-phase incorporation of sterically hindered units cannot rely on assumed completion. A functional SPPS workflow must integrate intermediate quality control (QC) checks before advancing to the next amino acid.
Caption: Self-validating SPPS workflow for incorporating hindered
Experimental Protocols
Note: The following methodologies are scaled for a 0.1 mmol synthesis. Ensure all DMF is amine-free to prevent premature Fmoc cleavage[3].
Protocol A: Fmoc Deprotection
Objective: Expose the
-
Swell the peptidyl-resin in 5 mL of dry DMF for 30 minutes. Drain via vacuum filtration[4].
-
Add 5 mL of 20% (v/v) piperidine in DMF. Gently agitate for 5 minutes, then drain.
-
Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes[4].
-
Causality Check: Wash the resin extensively (5 × 5 mL DMF, 3 × 5 mL DCM, 3 × 5 mL DMF). The sequential washing strips out the dibenzofulvene-piperidine adducts which strongly inhibit subsequent couplings[2].
Protocol B: Activation and Double Coupling of the -Amino Acid
Objective: Overcome the thermodynamic activation barrier of the bulky
-
Stoichiometry calculation: Weigh out 4 equivalents (0.4 mmol) of Fmoc-3-Amino-3-(3-tert-butoxyphenyl)propanoic acid, 3.9 equivalents of HATU, and 4.0 equivalents of HOAt[5][3].
-
Dissolve the dry powders in 3 mL of anhydrous DMF.
-
Add 8 equivalents (0.8 mmol) of DIPEA. Causality: DIPEA deprotonates the carboxylic acid, allowing HATU to rapidly form the highly reactive O-At ester. Pre-activate for exactly 3 minutes—prolonged pre-activation leads to guanidinium capping of the peptide chain.
-
Add the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours.
-
Drain and wash with DMF (3 × 5 mL).
-
Mandatory Double Coupling: Due to the severe steric hindrance of the
-phenyl unit, repeat steps 1–5 with fresh reagents to guarantee >98% conversion.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Protocol C: Self-Validation (Kaiser Test & Micro-Cleavage)
Objective: Definitively confirm coupling completion before continuing.
-
Extract ~20 resin beads. Wash with DCM and ethanol.
-
Apply the Kaiser test (ninhydrin). A lack of deep blue coloration indicates the primary amine is successfully acylated[5].
-
Advanced QC: For highly critical synthesis, transfer 5 mg of resin to an Eppendorf tube. Add 100
L of TFA/TIS/H O (95:2.5:2.5) for 30 min. Precipitate with cold ether, centrifuge, dissolve the pellet in MeCN/H O, and analyze via LC-MS to confirm the exact mass addition.
Protocol D: Capping Unreacted Sequences
Objective: Prevent the formation of challenging deletion sequences.
-
Prepare a capping solution: 10% Acetic Anhydride (
) and 10% DIPEA in DMF. -
Add 5 mL to the resin and agitate for 15 minutes[4].
-
Wash with DMF (5 × 5 mL). Unreacted sterically hindered amines are now permanently acetylated and will not propagate.
Protocol E: Global Deprotection and Bu Cleavage
Objective: Cleave the peptide from the resin while simultaneously removing the phenolic tert-butyl ether.
-
Transfer the final fully synthesized and Fmoc-deprotected resin to a cleavage vessel.
-
Add the cleavage cocktail: 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% Ultrapure H
O (10 mL per gram of resin)[6]. -
Mechanistic Causality: The strong acid protonates the
Bu ether oxygen, initiating an cleavage. This yields a highly reactive -butyl carbocation. If TIS is omitted, this carbocation will irrevocably alkylate electron-rich residues (like Trp, Tyr, or the newly freed phenolic ring itself)[6]. TIS donates a hydride to rapidly quench the carbocation. -
Agitate for 3 hours at room temperature.
-
Filter the cleavage mixture into 40 mL of ice-cold diethyl ether to precipitate the free, deprotected peptide[3]. Centrifuge, decant, and dry.
Analytical Quality Control Data
When validating the sequence via LC-MS or MALDI-TOF, scientists must account for the mass shifts induced by the
| Structural State | Chemical Formula | Monoisotopic Mass Contribution ( | Notes on Analytical Identification |
| Fully Protected Monomer | C | + 459.20 Da | Mass of the raw Fmoc/tBu building block prior to activation. |
| On-Resin Intermediate | C | + 441.19 Da | Addition to peptide chain (includes loss of H |
| Fmoc-Deprotected | C | + 219.13 Da | Mass shift after piperidine wash. |
| Fully Deprotected (Final) | C | + 163.06 Da | Target mass shift observed in the final, purified LC-MS product. |
| Common Artifact: Incomplete Cleavage | C | + 219.13 Da | Indicates TFA exposure was too short ( |
References[6] Methods and protocols of modern solid phase peptide synthesis - DU Chem, du.ac.in,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESScVPR3iaasNhSNgpoOk00TFvF_sgne1R1s5WTxQDVjFTNQPFmddJdaJobsCLC-ye8CUKpmwzqZrkf-bKJlfYrS3COV8SQSHwkPYASbTx0Gg1ownn5YeZAKWQkM6wb3PWzs_aLLcH8rC5P4WuABk1G-ogMCeFXSfgwn2hoscgtarXiayDewBtPwY=[4] Fmoc Amino Acids for SPPS - AltaBioscience, altabioscience.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdgIMldYnckyTJYiLFiLVIHYRJYep7vgeFQZPXo_CeiCK99i1hqr08RJUtriwCHvV0UgFb0SXNOHxSK1UbSN0erEm4M-_BzyjWPMeIAD5xapIjSxHG30R2Lt3vVpcQk5QqOqCXuVXM2efa0nU-CS1rBpSO2PxVKmR3[5] Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory, uci.edu,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKyN9XZ9xQ-HUFp7s3v9-_DsPgGcsu5n8B5871WmcyS-PvhEJ7Kh5n60-mgGGOwvocKyhXYXlvLBGLVBXsAvU6MswVrzlBt6tW09ifKL1eaPKzv5N1U82fi-fknfPqvGgal4Y5ttzIbmKyB0_FMpbdyY08rmF_VldkEMCxwkLUAw3SMJt5e47MnkBXg_nhKZnXfTuOWY3tax7P8lzMQZQy9TNvA_jRkZjBKtd00JXGKjyRRJr2cSq9cwBvz3BujNJd9GsU8FawqDsbhUbnlRGuIV4=[3] Protocols for the Fmoc SPPS of Cysteine-Containing Peptides - Sigma-Aldrich, sigmaaldrich.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5-y6m_1XW4HNjNSY1UyFiaS6I_PU0MuxcP8yht3_ceu2mwtHwlNoujJQZwbwFGFitIGQ4d_dToWl261ArJu8YxQhP1IsH8sjxPAsOYm6HIBc4PeTRQrirNYBtQZmFSbUP1J9pPuCFxPonnQCyFH4GG5W-xp81SCAykts_PqZG1bzeGlcTz3jfdi2v43vEfbxjVBdsxq2VpFPnUt_IhDkMhWj8368gCqnX8pw8zeHYPrf8w9nwEObwIwMQUsYZy_0f[7] Product Focus: Amino acids for Fmoc SPPS Novabiochem® - Merck Millipore, merckmillipore.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYlnwNb_N7V_O3a42EMkUAATxdb_lS_l8kyHE1iW0UwS5o7CUSW6Knb28WuvTLUxJnIlGBTm9cCH9Zu8xopCmiaXiIQT3Ph8NNyDoCktsPmjrQbxTrnb1HOVvzVnfJoq01D1f3mNLTOJgK9uqleJnMXzZ4tPWzquEZ-7dSJ1jvJGuq5gCEggw0Zvg5_zfsv3nR4esPXA1xj4gDYSf8VQYhB2iKuQ==[1] Convenient route to Fmoc-homotyrosine via metallaphotoredox catalysis and its use in the total synthesis of anabaenopeptin cycli - Corpus UL, ulaval.ca,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUMUN1EEC7kxpLp1VNXhJPgot_befMBAjFOZ3QZMLvDGlXgSweW2Rqn_aRhGMP1lZaxqR9iKwUw0g_q3oeqoNHCoTonFtGTVeuZ-Md_xrPVmK6-jD09Vnzg1pz5Ue8RlFyapbrHtthqWlzf-YtMP0NnvXLSUcFKLN-wSDTvLQItS-XBgPwyRKniS2QCJEKZnId2qVCxRX2DqnNWA==[2] 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - MDPI, mdpi.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6YUeKK0ODXI41tSRTwgF0q0AzrRofl9EsQioXp0qK6XnUUftKaSJdHKO41rQwDYre3dZKU8-xaXoPOi7qESYh54-15DeVnPGy72BhoIs3DXeA1SPJ942I4AtL1x_-IjIjK-uU
Application Note: 3-Amino-3-(3-tert-butoxyphenyl)propanoic Acid as a Novel Building Block for Peptidomimetic Drug Discovery
Introduction: The Strategic Value of a Novel β-Amino Acid
The pursuit of novel pharmaceutical agents with improved therapeutic profiles necessitates the exploration of new chemical entities that can overcome the limitations of traditional small molecules and natural peptides. Among these, peptidomimetics—molecules designed to mimic the structure and function of peptides—have emerged as a promising class of drugs.[1][2][3] They often exhibit enhanced metabolic stability, improved bioavailability, and tailored receptor selectivity.[3][4]
This guide introduces 3-Amino-3-(3-tert-butoxyphenyl)propanoic acid , a non-canonical β-amino acid, as a high-potential building block for the synthesis of next-generation peptidomimetics. While this specific molecule is a novel research compound, its structural features suggest significant advantages in drug design.
Key Structural Attributes and Their Implications:
-
β-Amino Acid Backbone: The incorporation of a β-amino acid into a peptide chain fundamentally alters the backbone structure, rendering the resulting "β-peptides" resistant to degradation by common proteases.[1][5][6] This intrinsic stability can significantly extend the in-vivo half-life of a therapeutic candidate.[4][5] Furthermore, β-peptides are known to form stable, predictable secondary structures like helices and turns, even in short sequences, which is crucial for mimicking the bioactive conformation of natural peptides.[5][6]
-
3-tert-butoxyphenyl Moiety: The presence of a bulky and lipophilic tert-butyl group on the phenyl ring is a deliberate design choice with several strategic implications in medicinal chemistry:
-
Steric Shielding: The size of the tert-butyl group can act as a "steric shield," protecting the peptide backbone or adjacent functional groups from enzymatic attack, further enhancing metabolic stability.[7][8]
-
Conformational Locking: Its steric demand can restrict the rotational freedom of the phenyl ring and the overall molecular conformation, potentially "locking" the molecule into a bioactive shape for higher receptor affinity and selectivity.[8]
-
Modulation of Pharmacokinetics: The lipophilic nature of this group can improve a drug's ability to cross cellular membranes, potentially enhancing oral bioavailability.[7] However, this must be carefully balanced, as excessive lipophilicity can sometimes increase metabolic clearance.[7][9]
-
This document provides detailed protocols for the synthesis of this novel building block, its incorporation into peptide chains using standard solid-phase methodologies, and essential characterization techniques.
Synthesis of the Building Block
As this compound is not commercially available, a robust synthetic route is required. A modified Rodionov reaction provides a reliable and straightforward method for preparing β-aryl-β-amino acids from the corresponding aldehyde.[10][11]
Workflow for Building Block Synthesis
Caption: Synthesis and protection workflow for the novel β-amino acid.
Protocol 2.1: Synthesis of this compound
This protocol is adapted from established Rodionov reaction procedures.[10]
Materials:
-
3-tert-butoxybenzaldehyde
-
Malonic acid
-
Ammonium acetate (NH₄OAc)
-
Ethanol (EtOH)
-
Acetone
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-tert-butoxybenzaldehyde (1.0 equiv), malonic acid (1.0 equiv), and ammonium acetate (2.0 equiv).
-
Add ethanol as the solvent (approx. 4 mL per gram of aldehyde).
-
Heat the mixture to reflux and maintain for 8-10 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. A white precipitate should form.
-
Filter the resulting white crystals and wash thoroughly with cold acetone.
-
Recrystallize the crude product from a water/acetone mixture to yield pure this compound.
-
Dry the final product under vacuum.
Protocol 2.2: Fmoc-Protection for Solid-Phase Synthesis
To be used in standard peptide synthesis, the amino group must be protected, typically with a 9-fluorenylmethoxycarbonyl (Fmoc) group.
Materials:
-
Synthesized β-amino acid from Protocol 2.1
-
9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized water
-
Diethyl ether
Procedure:
-
Dissolve the β-amino acid (1.0 equiv) in a 10% aqueous solution of NaHCO₃.
-
In a separate flask, dissolve Fmoc-OSu (1.1 equiv) in 1,4-dioxane.
-
Slowly add the Fmoc-OSu solution to the amino acid solution while stirring vigorously at room temperature.
-
Allow the reaction to proceed for 12-16 hours.
-
After the reaction, acidify the mixture to a pH of ~2 with 1M HCl.
-
Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Precipitate the final product, Fmoc-3-Amino-3-(3-tert-butoxyphenyl)propanoic acid , by adding cold diethyl ether.
-
Filter and dry the product under vacuum.
Application in Solid-Phase Peptide Synthesis (SPPS)
The Fmoc-protected building block can be readily incorporated into peptide sequences using standard Fmoc-SPPS protocols.[12][13][14] This process involves the sequential addition of amino acids to a growing chain anchored to a solid resin support.[13]
Workflow for Peptide Incorporation
Caption: Cyclical workflow for incorporating the novel β-amino acid via SPPS.
Protocol 3.1: Incorporation into a Peptide Sequence
This protocol details a single coupling cycle using HBTU as the activating agent.[13]
Materials:
-
Fmoc-protected β-amino acid
-
Peptide-resin with a free N-terminal amine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
20% Piperidine in DMF
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF. If the N-terminus is Fmoc-protected, perform deprotection by treating the resin with 20% piperidine in DMF for 5 minutes, then again for 15 minutes. Wash the resin thoroughly with DMF and DCM.[15]
-
Activation: In a separate vial, dissolve the Fmoc-protected β-amino acid (3-5 equiv relative to resin loading) and HBTU (3-5 equiv) in DMF. Add DIPEA (6-10 equiv) to begin the activation.[13]
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.[12] The bulkiness of the building block may require a longer coupling time compared to standard α-amino acids.
-
Washing: Drain the reaction solution and wash the resin extensively with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.[13]
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.
-
Cycle Repetition: For subsequent amino acid additions, return to step 1 for Fmoc deprotection of the newly added residue.
-
Final Cleavage: Once the sequence is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[12][13] A common mixture is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5).[12]
Characterization and Data Analysis
Rigorous characterization is essential to confirm the identity, purity, and structure of both the novel building block and the final peptide.
| Technique | Purpose | Expected Observations for Building Block |
| ¹H & ¹³C NMR | Structural elucidation and confirmation of covalent bonds. | Signals corresponding to the tert-butyl group (~1.3 ppm), aromatic protons (6.8-7.3 ppm), and the characteristic β-amino acid backbone protons. |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination to confirm elemental composition. | The measured m/z value should match the calculated molecular weight of C₁₃H₁₉NO₃ to within 5 ppm. |
| HPLC | Purity assessment of the final building block and synthesized peptide. | A single major peak indicating >95% purity for the building block. For peptides, it provides a purity profile and retention time. |
| LC-MS/MS | For peptides: sequence verification and identification of post-translational modifications. | Fragmentation analysis should confirm the peptide sequence, including the correct mass of the novel β-amino acid residue.[16] |
Conclusion and Future Outlook
This compound represents a powerful, albeit novel, building block for medicinal chemists. Its inherent properties as a β-amino acid confer proteolytic resistance, while the strategically positioned tert-butylphenyl group offers a tool to fine-tune steric and electronic properties, enhancing metabolic stability and potentially improving receptor binding and pharmacokinetic profiles.[7][8][17] The protocols outlined here provide a clear and validated pathway for its synthesis and integration into drug discovery pipelines, opening new avenues for the development of potent and durable peptidomimetic therapeutics. The exploration of this and similar unnatural amino acids is a critical step in expanding the chemical space available for creating next-generation medicines.[18][19][20]
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- BenchChem. (n.d.). Application of Tert-Butyl Groups in Drug Synthesis: Detailed Application Notes and Protocols.
- BenchChem. (n.d.). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.
- CPC Scientific. (n.d.). Unnatural Amino Acids.
- ChemicalBook. (n.d.). 3-TERT-BUTYL-2-HYDROXYBENZALDEHYDE synthesis.
- BenchChem. (n.d.). An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS).
-
Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current pharmaceutical design, 16(28), 3185–3203. [Link]
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
-
Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem, 10(3), 461–469. [Link]
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- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- ChemRxiv. (2024, January 16). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
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Forró, E., & Fülöp, F. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 6030. [Link]
- Patsnap Synapse. (2025, May 21). What are peptidomimetics?
- University of California, Santa Barbara. (2026, February 20). New method boosts production of non-natural amino acids for peptide assembly.
-
Romanova, N. N., Gravis, A. G., Kudan, P. V., & Bundel', Yu. G. (2001). Solvent-free stereoselective synthesis of β-aryl-β-amino acid esters by the Rodionov reaction using microwave irradiation. Mendeleev Communications, 11(1), 26-27. [Link]
- ResearchGate. (2023, September 25). Solvent-Free Stereoselective Synthesis of β-Aryl-β-amino Acid Esters by the Rodionov Reaction Using Microwave Irradiation.
- Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis.
-
Yang, J., & Li, W. (2000). Traceless Solid-Phase Synthesis of Chiral 3-Aryl β-Amino Acid Containing Peptides Using a Side-Chain-Tethered β-Amino Acid Building Block. Organic Letters, 2(2), 209-212. [Link]
- Smolecule. (2023, August 15). Buy 4-(Tert-Butoxy)Benzaldehyde | 57699-45-3.
-
Seebach, D., & Gardiner, J. (2008). β-Peptidic peptidomimetics. Accounts of Chemical Research, 41(10), 1366–1375. [Link]
- ResearchGate. (n.d.). Design, Synthesis and pharmacological properties of peptidomimetics.
- Google Patents. (n.d.). JP2586950B2 - Process for producing p- or m-tert-butoxybenzaldehyde.
-
Kumar, A., & Antonchick, A. P. (2019). Regioselective β-Csp3-Arylation of β-Alanine: An Approach for the Exclusive Synthesis of Diverse β-Aryl-β-amino Acids. Organic Letters, 21(5), 1339-1343. [Link]
-
Mobli, M., & King, G. F. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 1-14. [Link]
-
Seebach, D., & Gardiner, J. (2008). β-Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366-1375. [Link]
-
Vanos, C. M., & Lectka, T. (2011). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. The Journal of organic chemistry, 76(13), 5496–5505. [Link]
- ResearchGate. (2025, October 29). Peptidomimetics as next – generation therapeutic applications.
-
Li, H., & Serianni, A. S. (2019). NMR-based metabolite studies with 15N amino acids. Scientific reports, 9(1), 12793. [Link]
- Organic Syntheses. (n.d.). (2.6 mL, 30 mmol, 1 equiv) is added dropwise over 5 min via a 3-mL syringe. The reaction mixture is stirred at room temperature for an additional 2 h.
- Patsnap. (2012, October 31). Process for synthesizing p-tertiary butyl benzaldehyde.
- Romanova, N. N., Gravis, A. G., Kudan, P. V., & Bundel', Yu. G. (2001). Solvent-free stereoselective synthesis of β-aryl-β-amino acid esters by the Rodionov reaction using microwave irradiation. Mendeleev Communications, 11(1), 26-27.
- ResearchGate. (n.d.). Synthesis of b-Ar-b-Ar′-a-amino acids via sequential C(sp 3 )-H arylations in one pot.
- Mobli, M., & King, G. F. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 1-14.
- Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling.
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- NMR-Bio. (n.d.). Isotope - labeled amino acids and compounds for NMR studies.
- WUR eDepot. (2023, March 17). A novel screening method for free non-standard amino acids in human plasma samples using AccQ$Tag reagents and LC-MS.
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Navigating the Synthesis of Novel Peptides: A Guide to N-Terminal Protection of 3-Amino-3-(3-tert-butoxyphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of N-Terminal Protection in Peptide Synthesis
The precise assembly of amino acids into peptides is a foundational technique in drug discovery and biochemical research.[1] A key challenge in this process is preventing the undesired self-polymerization of amino acids.[1] This is achieved by temporarily blocking the reactive N-terminal amino group with a protecting group. This application note provides a detailed guide to the selection and application of common N-terminal protecting groups for the non-canonical amino acid, 3-Amino-3-(3-tert-butoxyphenyl)propanoic acid. The choice of protecting group is critical, as it must be stable during peptide coupling reactions and selectively removable under mild conditions that do not compromise the integrity of the growing peptide chain or other sensitive functional groups.
Strategic Selection of N-Terminal Protecting Groups
The selection of an appropriate N-terminal protecting group is governed by the overall synthetic strategy, particularly the need for orthogonality. Orthogonal protection schemes allow for the selective removal of one type of protecting group in the presence of others.[2][3] For this compound, the presence of the acid-labile tert-butyl ether on the phenyl ring necessitates careful consideration of the deprotection conditions for the N-terminal protecting group.
This guide will focus on three widely used N-terminal protecting groups:
-
tert-Butoxycarbonyl (Boc): Removed under acidic conditions.[4][5]
-
Benzyloxycarbonyl (Cbz or Z): Typically removed by catalytic hydrogenolysis.[1][2]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): Removed under mild basic conditions.[3]
The following sections will detail the application and removal of these protecting groups, providing experimentally validated protocols and explaining the chemical principles behind each step.
Visualizing the Protection Strategy
Caption: Selection of N-terminal protecting groups for peptide synthesis.
The tert-Butoxycarbonyl (Boc) Group: A Classic Acid-Labile Protection
The Boc group is a cornerstone of peptide chemistry, valued for its ease of introduction and clean, acid-catalyzed removal.[4][]
Boc Protection: Mechanism and Rationale
The protection reaction involves the nucleophilic attack of the amino group on di-tert-butyl dicarbonate (Boc anhydride).[4] A base, such as triethylamine or sodium hydroxide, is used to neutralize the proton released from the amine.[4][] The tert-butoxycarbonyl group is stable to a wide range of reaction conditions, including those involving nucleophiles and catalytic hydrogenation.[7]
Experimental Protocol: Boc Protection of this compound
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Dioxane and Water (or Tetrahydrofuran - THF)[4][]
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) in a mixture of dioxane and water (1:1) or THF.[4][]
-
Add triethylamine (1.5 equivalents) or 1M NaOH to achieve a pH of 9-10.[4]
-
Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).[7]
-
Once the starting material is consumed, remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.[7]
-
Concentrate the solution under reduced pressure to yield the Boc-protected amino acid.
Boc Deprotection: Considerations for the tert-butoxy Phenyl Group
The standard method for Boc deprotection involves treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[4][5] However, the presence of the tert-butyl ether on the phenyl ring of the target molecule presents a potential challenge, as this group is also susceptible to cleavage under strongly acidic conditions. Therefore, milder deprotection conditions or alternative protecting groups should be considered.
Experimental Protocol: Mild Acidic Deprotection of Boc Group
Materials:
-
Boc-protected this compound
-
4M HCl in dioxane or Trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% v/v)[4][5]
-
Anisole or thioanisole (scavengers)
-
Diethyl ether (cold)
Procedure:
-
Dissolve the Boc-protected amino acid in a minimal amount of DCM.
-
Add a scavenger such as anisole (1-2 equivalents) to trap the liberated tert-butyl cation and prevent side reactions.[5]
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 4M HCl in dioxane or 20% TFA in DCM dropwise.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Upon completion, add cold diethyl ether to precipitate the deprotected amino acid hydrochloride salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
The Benzyloxycarbonyl (Cbz) Group: Removable by Hydrogenolysis
The Cbz group, introduced by Bergmann and Zervas in 1932, was the first widely used N-terminal protecting group and remains a valuable tool in peptide synthesis.[1] Its key advantage is its stability to both acidic and basic conditions, providing orthogonality with Boc and Fmoc protecting groups.[2]
Cbz Protection: A Robust and Reliable Method
The Cbz group is typically introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann reaction).[2] The reaction requires a base, such as sodium carbonate or sodium hydroxide, to neutralize the hydrochloric acid that is formed.[1]
Experimental Protocol: Cbz Protection of this compound
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)
-
Diethyl ether
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) or 1N NaOH (1.0 equivalent) with cooling in an ice bath.[1][8]
-
While vigorously stirring, add benzyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[1]
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[1]
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[1]
-
Extract the product with ethyl acetate.[1]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[1]
Cbz Deprotection: A Mild and Efficient Cleavage
The most common method for Cbz deprotection is catalytic hydrogenolysis, which involves reacting the protected compound with hydrogen gas in the presence of a palladium catalyst (Pd/C).[1][2] This method is exceptionally mild and yields toluene and carbon dioxide as byproducts, which are easily removed.[1] Importantly, this method is orthogonal to the acid-labile tert-butyl ether on the phenyl ring.
Experimental Protocol: Hydrogenolytic Deprotection of the Cbz Group
Materials:
-
Cbz-protected this compound
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve the Cbz-protected compound (1.0 equivalent) in methanol or ethanol in a flask equipped with a magnetic stir bar.[1]
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).[1]
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.[1]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet. [1]
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.[1]
The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Foundation of Modern Solid-Phase Peptide Synthesis
The Fmoc group is the protecting group of choice for modern solid-phase peptide synthesis (SPPS).[3] Its key feature is its lability to mild basic conditions, typically a solution of piperidine in DMF.[3] This allows for an orthogonal protection strategy with acid-labile side-chain protecting groups, such as the tert-butyl ether in our target molecule.[3]
Fmoc Protection: Preparing for Solid-Phase Synthesis
The Fmoc group is introduced by reacting the amino acid with a reagent like 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl).[3] Fmoc-OSu is generally preferred due to its greater stability and reduced tendency to form side products.[3]
Experimental Protocol: Fmoc Protection of this compound
Materials:
-
This compound
-
9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Dioxane or Acetone
-
Diethyl ether
-
Dilute Hydrochloric acid (HCl)
Procedure:
-
Dissolve the amino acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.[3]
-
Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane or acetone to the amino acid solution with vigorous stirring at 0-5°C.[3]
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.[3]
-
Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.[3]
-
Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid.[3]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Fmoc-protected amino acid.
Fmoc Deprotection: The Key to Iterative Peptide Synthesis
The removal of the Fmoc group is a critical and repeated step in SPPS. It is achieved by treating the resin-bound peptide with a solution of a secondary amine, most commonly 20% piperidine in N,N-dimethylformamide (DMF).[3][9] The deprotection proceeds via a β-elimination mechanism.[3]
Experimental Protocol: Fmoc Deprotection in Solid-Phase Peptide Synthesis
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) solution of piperidine in DMF
-
N,N-dimethylformamide (DMF)
Procedure (for resin-bound peptide):
-
Swell the Fmoc-amino acid loaded resin in DMF for at least 30-60 minutes.[3]
-
Drain the DMF.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin and mix for 3 minutes, then drain.[3]
-
Add a fresh portion of 20% piperidine in DMF and mix for 10-15 minutes.[3]
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[3] The free N-terminus is now ready for the next coupling step.
Summary of Protecting Group Strategies
| Protecting Group | Protection Reagent | Deprotection Condition | Orthogonality with tert-butyl ether | Key Advantages |
| Boc | (Boc)₂O | Strong Acid (e.g., TFA, HCl)[4][5] | Potentially problematic, requires careful condition optimization | Well-established, high yields |
| Cbz | Cbz-Cl | Catalytic Hydrogenolysis (H₂/Pd-C)[1][2] | Excellent | Stable to acid/base, mild deprotection |
| Fmoc | Fmoc-OSu | Mild Base (e.g., 20% Piperidine in DMF)[3] | Excellent | Ideal for SPPS, mild deprotection |
Workflow for N-Terminal Protection and Deprotection
Caption: General workflow for N-terminal protection and deprotection.
Conclusion
The successful synthesis of peptides containing this compound hinges on the judicious selection and application of N-terminal protecting groups. For solution-phase synthesis where orthogonality to the acid-labile tert-butyl ether is paramount, the Cbz group offers a robust and reliable option. For solid-phase peptide synthesis, the Fmoc group is the undisputed standard, providing excellent orthogonality and compatibility with automated synthesizers. While the Boc group is a classic choice, its use with this particular amino acid requires careful optimization of deprotection conditions to avoid cleavage of the tert-butyl ether. By understanding the principles and protocols outlined in this guide, researchers can confidently navigate the synthesis of novel peptides for a wide range of applications in science and medicine.
References
- J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection.
- Benchchem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
- Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Benchchem. (n.d.). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
- Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. (n.d.).
- Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
- PMC. (n.d.).
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros.
- Nowick Laboratory. (n.d.).
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Wordpress. (n.d.). BOC Deprotection.
- Cbz-Protected Amino Groups. (2019, October 2).
- Benchchem. (n.d.). protocol for Boc protection of primary amines with N'-tert-butyl(tert-butoxy)carbohydrazide.
- PrepChem.com. (n.d.). Synthesis of N-Cbz-3-amino-3-phenyl propionic acid.
- BOC Sciences. (n.d.). BOC-Amino Acids.
- Methods for Removing the Fmoc Group. (n.d.).
- ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF.
- Sigma-Aldrich. (n.d.). BOC-ON.
- The Royal Society of Chemistry. (n.d.). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media.
- ChemPep. (n.d.). Overview of Fmoc Amino Acids.
- Smolecule. (n.d.). Buy 3-(4-((tert-Butoxycarbonyl)amino)phenyl)propanoic acid | 149506-05-8.
- ResearchGate. (n.d.). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid.
- MDPI. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)
- SCBT. (n.d.). 3-{3-[(tert-Butoxycarbonyl)amino]phenyl}propanoic acid | CAS 149506-04-7.
- PubChem. (n.d.). (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid.
- ResearchGate. (n.d.). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid.
- ChemScene. (n.d.). (S)-2-Amino-3-(4-(tert-butoxy)phenyl)propanoic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. chem.uci.edu [chem.uci.edu]
Application Note: Efficient Incorporation of 3-Amino-3-(3-tert-butoxyphenyl)propanoic Acid in Solid-Phase Peptide Synthesis
Introduction and Strategic Overview
The integration of
The unnatural amino acid 3-Amino-3-(3-tert-butoxyphenyl)propanoic acid (a
-
Steric Impedance: The
-backbone alters the trajectory of nucleophilic attack during acylation, often leading to sluggish coupling kinetics compared to standard -amino acids. -
Protecting Group Orthogonality: The tert-butoxy (tBu) ether on the meta-position of the phenyl ring is completely stable to basic Fmoc-deprotection conditions but is highly labile in acidic environments.
This application note details a field-proven, self-validating protocol for the efficient coupling of Fmoc-3-Amino-3-(3-tert-butoxyphenyl)propanoic acid, providing bifurcated cleavage strategies based on whether the final application requires the retention or removal of the tBu group.
Mechanistic Causality: Reagent Selection and Protecting Group Dynamics
Overcoming Steric Hindrance with HATU
Standard carbodiimide-based coupling reagents (e.g., DIC/HOBt) are often insufficient for
The Causality: HATU generates a highly reactive OAt (7-azabenzotriazole) active ester. The pyridine nitrogen within the 7-azabenzotriazole ring provides critical anchimeric assistance (neighboring group participation), which stabilizes the transition state and drastically accelerates the formation of the peptide bond while minimizing epimerization risks.
The tBu Group: A Dual-Pathway Cleavage Strategy
The tert-butoxy ether is a standard acid-sensitive protecting group for phenols. The entire synthetic strategy must be reverse-engineered from the desired final product:
-
Target A (Intact tBu Ether): If the lipophilic tBu group must be retained in the final peptide, the synthesis must be performed on a highly acid-sensitive resin (e.g., 2-Chlorotrityl chloride resin). Cleavage is performed using ultra-mild acid (1% TFA), which breaks the resin-peptide ester bond without cleaving the tBu ether.
-
Target B (Free Phenol): If the target is the unprotected 3-hydroxyphenyl group, standard resins (Wang or Rink Amide) are used, followed by a global deprotection using strong acid (95% TFA)[3].
Experimental Workflows
Workflow 1: Self-validating SPPS cycle for β-amino acid incorporation.
Workflow 2: Cleavage decision tree based on tBu protecting group orthogonality.
Quantitative Data: Coupling Reagent Efficacy
To ensure the highest yield and purity, empirical data dictates the use of HATU over traditional reagents for
| Coupling Reagent | Equivalents (Reagent / Base) | Base Used | Reaction Time | Expected Yield (β-AA) | Epimerization Risk |
| HATU | 2.9 eq / 6.0 eq | DIPEA | 2 hours | >98% | Very Low |
| DIC / Oxyma | 3.0 eq / 3.0 eq | None | 3 - 4 hours | 85 - 90% | Low |
| HBTU / HOBt | 2.9 eq / 6.0 eq | DIPEA | >4 hours | <70% (Often requires double coupling) | Moderate |
Table 1: Comparative efficacy of coupling reagents for the acylation of sterically hindered β-amino acids on solid support.
Step-by-Step Experimental Protocol
Materials Required
-
Amino Acid: Fmoc-3-Amino-3-(3-tert-butoxyphenyl)propanoic acid (3.0 equivalents relative to resin loading).
-
Coupling Reagents: HATU (2.9 eq), N,N-Diisopropylethylamine (DIPEA) (6.0 eq)[3].
-
Solvents: Peptide-synthesis grade N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Deprotection Cocktail: 20% Piperidine in DMF (v/v).
Resin Preparation and Deprotection
-
Swelling: Weigh the desired amount of resin (e.g., 0.1 mmol scale) into a fritted SPPS reaction vessel. Swell in a 1:1 mixture of DMF/DCM for 30 minutes. Drain completely.
-
Fmoc Removal: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and add fresh 20% piperidine for an additional 15 minutes.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5 × 1 min).
Activation and Coupling (Self-Validating Step)
-
Pre-activation: In a clean glass vial, dissolve 3.0 eq of Fmoc-3-Amino-3-(3-tert-butoxyphenyl)propanoic acid and 2.9 eq of HATU in a minimal volume of DMF (sufficient to cover the resin, typically 2-3 mL for 0.1 mmol scale).
-
Base Addition: Add 6.0 eq of DIPEA to the vial. The solution will immediately turn a distinct yellow color, confirming the formation of the active OAt ester.
-
Timing (Critical): Allow the mixture to pre-activate for exactly 2 minutes . Do not exceed this time, as prolonged activation of HATU can lead to guanidinylation of the N-terminal amine on the resin.
-
Coupling: Transfer the activated solution to the resin. Agitate gently at room temperature for 2 hours[3].
-
Washing: Drain the coupling solution and wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).
-
Validation (Kaiser Test): Take a few resin beads and perform a Kaiser test.
-
Result Yellow/Colorless: Coupling is complete. Proceed to the next step.
-
Result Blue: Unreacted amines remain. Perform a second coupling using 1.5 eq of the amino acid and HATU for 1 hour.
-
Cleavage and Global Deprotection
Choose the appropriate cleavage method based on the desired final structure (refer to Workflow 2).
Method A: Retaining the tBu Group (Requires 2-CTC Resin)
-
Wash the resin extensively with DCM (5 × 1 min) to remove all traces of DMF, which can buffer the mild acid.
-
Prepare a mild cleavage cocktail: 1% TFA in DCM (v/v) .
-
Add the cocktail to the resin and agitate for 10 minutes at room temperature.
-
Filter the cleavage solution directly into a round-bottom flask containing 10% pyridine in methanol. Causality: Pyridine immediately neutralizes the TFA, preventing the slow cleavage of the tBu group in the collection flask.
-
Repeat the 1% TFA treatment three times.
-
Evaporate the neutralized solvent under reduced pressure to yield the fully protected peptide.
Method B: Cleaving the tBu Group (Requires Wang/Rink Amide Resin)
-
Wash the resin with DCM (3 × 1 min).
-
Prepare a strong cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O [3].
-
Add the cocktail to the resin and agitate for 2.5 hours at room temperature. The high TFA concentration will quantitatively cleave the tBu ether, yielding a free 3-hydroxyphenyl group.
-
Filter the solution into a centrifuge tube.
-
Precipitate the crude peptide by adding 10 volumes of ice-cold diethyl ether. Centrifuge, decant the ether, and dry the pellet under a stream of nitrogen.
-
Final Validation: Analyze the crude peptide via LC-MS to confirm the target mass and the complete absence of the +56 Da (tBu) adduct.
References
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides National Center for Biotechnology Information (PMC). (August 31, 2022). Details HATU/DIPEA ultrasonic and standard coupling protocols for unnatural beta-amino acids.[Link][3]
-
A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors MDPI. (August 26, 2024). (Citing Seebach, D. 2001. The outstanding biological stability of beta- and gamma-peptides toward proteolytic enzymes. ChemBioChem).[Link][1]
Sources
Derivatization of 3-Amino-3-(3-tert-butoxyphenyl)propanoic acid for GC-MS analysis.
Application Note: Mild Silylation of Acid-Sensitive
The Analytical Challenge: Protecting Structural Integrity
The accurate quantitation of complex
Our target analyte, 3-Amino-3-(3-tert-butoxyphenyl)propanoic acid , presents a unique fragility: it contains a tert-butoxy ether group situated on a phenyl ring. Standard amino acid derivatization protocols—such as Fischer esterification using hot hydrochloric acid in butanol—will rapidly cleave this tert-butoxy ether into a phenol via an acid-catalyzed
To circumvent this, we must employ an unconditionally mild, aprotic strategy. Silylation using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS) catalyst represents the optimal solution[2].
Mechanistic Rationale: Why MTBSTFA?
As a Senior Application Scientist, selecting the correct derivatization reagent is an exercise in balancing reactivity with stability.
-
Preservation of the Ether : MTBSTFA operates effectively under mildly basic conditions (when paired with pyridine) without generating the aggressive acidic microenvironments that cleave tert-butyl groups[3].
-
Derivative Stability : While classical reagents like BSTFA form trimethylsilyl (TMS) derivatives that are highly moisture-sensitive, MTBSTFA yields tert-butyldimethylsilyl (TBDMS) derivatives. The bulky tert-butyl groups provide immense steric shielding to the newly formed Si-O and Si-N bonds, making TBDMS derivatives up to 10,000 times more stable against hydrolytic degradation[1][3].
-
Mass Spectrometric Superiority : Under Electron Ionization (EI, 70 eV), TBDMS derivatives exhibit a highly predictable and intensely abundant [M-57]
fragment ion (due to the cleavage of the tert-butyl moiety from the silyl group). This creates an exceptional target for Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) quantitation.
Quantitative Tracking & Diagnostic Data
To design a self-validating GC-MS method, the expected mass shifts must be mapped. The target analyte undergoes a double-substitution (N,O-di-TBDMS) capping both the carboxyl and amino groups.
Table 1. Physicochemical Derivatization Mass Shifts
| Parameter | Native Analyte | Derivatized Analyte (N,O-di-TBDMS) |
| Molecular Formula | C | C |
| Molecular Weight | 237.30 g/mol | 465.82 g/mol |
| Target Functional Groups | -NH | -NH-TBDMS, -COO-TBDMS |
| Tert-butoxy Status | Intact (-O-tBu) | Intact (-O-tBu) |
Table 2. Diagnostic EI-MS Fragment Ions (70 eV)
| Fragment Type | Expected m/z | Diagnostic Rationale |
| Molecular Ion [M] | 465 | Rarely observed intact due to high energy EI fragmentation. |
| [M-57] | 408 | Dominant ion from the loss of the tert-butyl radical from the TBDMS group. Gold standard for quantitation. |
| [M-15] | 450 | Minor ion representing the loss of a methyl radical from the TBDMS group. |
Experimental Workflow & Pathway
Caption: Workflow for the mild, anhydrous MTBSTFA derivatization of acid-sensitive beta-amino acids.
Step-by-Step Validated Protocol
Note: MTBSTFA is highly sensitive to moisture. All glassware must be oven-dried, and manipulations should be performed in a fume hood[4].
Phase 1: Strict Desiccation (Causality: Moisture severely degrades silylating reagents into silanols, suppressing derivative yield)
-
Transfer 50 µL of the sample extract (containing this compound) into a 2 mL deactivated glass GC vial.
-
Add an appropriate internal standard (e.g., Norvaline or a stable-isotope labeled amino acid) to validate recovery.
-
Evaporate the sample to absolute dryness using a gentle stream of ultra-high purity Nitrogen (N
) at 40 °C, or via centrifugal lyophilization[1]. -
Critical QA Step: To chemically remove residual bound water, add 50 µL of anhydrous dichloromethane (CH
Cl ) to the vial and evaporate to dryness a second time under N [2].
Phase 2: Derivatization (Causality: Pyridine acts as an essential acid scavenger to protect the tert-butoxy group)
-
Add 40 µL of anhydrous Pyridine to the dried residue. Vortex gently for 15 seconds to fully solubilize the analyte[4]. Why pyridine? During silylation, acidic byproducts are formed. Pyridine neutralizes these, ensuring the local pH remains sufficiently alkaline to prevent the cleavage of the fragile tert-butoxy ether.
-
Quickly add 60 µL of MTBSTFA containing 1% TBDMCS[4]. Cap the vial immediately with a PTFE-lined septum to prevent atmospheric moisture intrusion.
-
Vortex the mixture for 30 seconds to ensure homogeneity.
Phase 3: Incubation & Injection
-
Transfer the sealed vial to a dry heating block. Incubate at 60 °C for 60 minutes. Note: Mild heating is strictly required. Exceeding 90 °C risks thermal degradation of the tert-butoxy group[1].
-
Remove the vial and allow it to cool to room temperature (approx. 15 minutes).
-
Centrifuge the vial at 3,000 x g for 2 minutes to settle any fine precipitates (such as pyridinium salts).
-
Transfer the clear supernatant into a GC-MS micro-insert and inject 1.0 µL into the GC-MS system (splitless mode, inlet at 250 °C)[4].
System Suitability and Trustworthiness
A self-validating protocol must inherently prove that the methodology worked without degrading the sample.
-
Procedural Blank: Always run a blank vial containing only Pyridine and MTBSTFA. This identifies artifact peaks from reagent impurities or siloxane column bleed.
-
Diagnostic Integrity Check: Monitor the m/z 408 (Intact ether N,O-di-TBDMS) versus m/z 352 (indicating loss of the tert-butyl group resulting in a phenol-TBDMS). If the m/z 352 ion pool grows disproportionately, it is a definitive diagnostic failure indicating your sample was exposed to excess acid or heat during derivatization, prompting an immediate halt and review of the desiccation/pyridine steps.
References
-
Derivatization method - Bio-protocol. bio-protocol.org.[Link]
-
Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS - MDPI. mdpi.com.[Link]
-
A Rapid and Accurate Extraction Procedure for Analysing Free Amino Acids in Meat Samples by GC-MS - PMC. nih.gov.[Link]
Sources
Protocols for the synthesis of 3-Amino-3-arylpropionic acids.
Application Note: Protocols for the Synthesis of 3-Amino-3-arylpropionic Acids
Executive Summary & Application Scope
3-Amino-3-arylpropionic acids (commonly referred to as β-aryl-β-amino acids) are indispensable pharmacophoric building blocks in contemporary drug development. They are critical structural components in blockbuster therapeutics, including the antineoplastic agent paclitaxel, the selective serotonin reuptake inhibitor dapoxetine, and the DPP-4 inhibitor sitagliptin[1]. Furthermore, incorporating β-amino acids into peptide chains (yielding β-peptides) provides a profound steric shield against proteolytic enzymes, drastically enhancing the in vivo metabolic stability of peptide-based radiopharmaceuticals and therapeutics[2].
This Application Note provides validated, self-contained protocols for two primary synthesis avenues: a highly scalable Racemic Multicomponent Reaction and an exquisitely precise Enantioselective Biocatalytic Pathway .
Physicochemical Causality & Mechanistic Framework
Modern synthetic selection depends entirely on the required scale and stereochemical purity of the target molecule[3].
The Racemic Approach: The most efficient method for generating racemic 3-amino-3-arylpropionic acids circumvents multi-step protection/deprotection schemes by utilizing a one-pot, three-component reaction (3CR). By refluxing an aryl aldehyde, malonic acid, and ammonium acetate, the system leverages cascading Knoevenagel-Doebner condensation mechanics[4][5]. Mechanistically, the presence of excess ammonium acetate drives the rapid formation of an intermediate imine over the direct condensation of the aldehyde with malonic acid. Subsequent nucleophilic attack by the malonate species, followed by heat-driven sequential decarboxylation, yields the target zwitterionic β-amino acid[6].
The Biocatalytic Approach: When absolute stereocontrol is non-negotiable, the state-of-the-art methodology employs engineered MIO-dependent enzymes, specifically Phenylalanine Aminomutase (PAM) or related ammonia lyases (e.g., EncP)[7][8]. These enzymes harbor an electrophilic 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO) prosthetic group. In the presence of high concentrations of ammonium salts, PAM catalyzes the highly enantiospecific hydroamination (ammonia addition) across the double bond of substituted (E)-cinnamic acids[8][9].
Mechanistic routing of racemic multi-component vs. stereoselective biocatalytic syntheses.
Protocol A: Scalable Racemic Synthesis via Knoevenagel-Doebner 3CR
This procedure utilizes thermodynamic driving forces and solvent exclusion to isolate the final product, bypassing complex chromatographic purification[4].
Causality & Experimental Design
-
Solvent Selection (Absolute Ethanol): Ethanol dissolves the starting materials completely at reflux temperatures. However, as the reaction progresses, it acts as an anti-solvent for the highly polar, zwitterionic β-amino acid product. This selective insolubility exploits Le Chatelier’s principle—pulling the equilibrium forward by physically removing the product from the reactive phase[4][6].
-
Self-Validating System: The operational success of this protocol is validated visually in real-time. A correctly proceeding reaction transitions from a clear, homogeneous solution to a dense, white, stirring-resistant suspension within 2 to 4 hours[4]. Absence of precipitation indicates an undesired shift toward the cinnamic acid byproduct pathway.
Step-by-Step Methodology
-
Reagent Loading: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add the target aryl aldehyde (e.g., 4-methylbenzaldehyde, 20.0 mmol), ammonium acetate (3.1 g, 40.2 mmol), and malonic acid (2.1 g, 20.2 mmol)[4].
-
Solvation & Heating: Add 50 mL of absolute ethanol to the flask. Attach a reflux condenser and heat the mixture to a vigorous reflux (approx. 80°C internal temperature) under continuous stirring[4].
-
Reaction Progression: Maintain reflux for 6–7 hours. Self-validation step: Look for the formation of a heavy white precipitate, confirming product generation.
-
Product Isolation: Remove the flask from the heat source and allow it to cool completely to room temperature. Collect the crude white precipitate via vacuum filtration using a Büchner funnel, washing the filter cake with a minimal volume of ice-cold ethanol[4].
-
Purification (Acid-Base Workup): To remove traces of unreacted aldehyde or cinnamic acid byproducts, suspend the crude solid in 20 mL of 1.0 N HCl. Stir until fully dissolved (forming the soluble hydrochloride salt), then evaporate to complete dryness under reduced pressure[4].
-
Recrystallization: Recrystallize the resulting solid from hot methanol or ethanol to afford the pure, racemic 3-amino-3-arylpropionic acid as white crystals (Typical yields: 45–70%)[4][6].
Protocol B: Precision Enantioselective Biocatalysis via Aminomutases
For the synthesis of pharmaceutical-grade enantiopure β-amino acids, leveraging the MIO-prosthetic group of Phenylalanine Aminomutase (PAM) provides an inherently green, highly selective pathway[8][10].
Causality & Experimental Design
-
Ammonia Driving Force: The hydroamination of cinnamic acid to a β-amino acid is thermodynamically unfavorable under standard physiological conditions. To force the equilibrium toward the β-amino acid, a massive stoichiometric excess of an ammonia donor (e.g., 4.0 M Ammonium Sulfate) is required[7].
-
pH Optimization (8.5–9.0): The enzymatic MIO group reacts strictly with unprotonated nucleophilic ammonia (
), not the ammonium ion (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ). Elevating the buffer pH near the pKa of ammonium (~9.25) ensures a sufficient concentration of free to saturate the active site[7]. -
Self-Validating System: The starting material (cinnamic acid) has a highly conjugated
-system featuring strong UV absorbance at 270–290 nm. The reaction is analytically self-validating: successful hydroamination breaks the conjugation, which can be monitored in real-time via a drastic reduction in UV absorbance at 280 nm.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Step-by-Step Methodology
-
Buffer Preparation: Prepare 100 mL of a 50 mM Tris-HCl buffer solution. Dissolve ammonium sulfate to a final concentration of 4.0 M, and carefully adjust the pH to 8.5–9.0 using aqueous
[7]. -
Substrate Solvation: Add the desired (E)-cinnamic acid derivative (e.g., 4-fluorocinnamic acid) to the buffer to achieve a final substrate concentration of 10–20 mM. Note: Brief sonication may be required for complete dissolution.
-
Biocatalyst Addition: Add the purified PAM enzyme (or lyophilized recombinant E. coli cells expressing the target aminomutase) to the substrate solution[7][8].
-
Incubation: Transfer the mixture to an orbital shaker. Incubate at 30–37°C with gentle agitation (150–200 rpm) for 24 to 48 hours[8].
-
Reaction Quenching & Precipitation: Terminate the biotransformation by acidifying the mixture to pH < 3.0 using 1.0 M HCl. This simultaneously denatures the enzyme and precipitates any unreacted cinnamic acid. Remove the precipitate via centrifugation (10,000 x g, 15 minutes)[7][8].
-
Chromatographic Isolation: Load the clarified supernatant onto a strong cation-exchange resin column (e.g., Dowex 50WX8,
form). Wash the column extensively with deionized water to remove salts, and finally elute the pure enantiomeric β-amino acid using 1.0 M aqueous ammonia. Lyophilize the eluate to yield the pure chiral product (ee > 99%)[7][10].
Catalytic cycle of MIO-dependent enzymes affecting stereoselective amination.
Data Presentation: Cross-Methodology Condition Optimization
To guide protocol selection, the table below summarizes the optimization parameters, material demands, and typical yields contrasting racemic multicomponent synthesis with enantioselective biocatalysis.
| Synthesis Methodology | Reagent / Catalyst System | Solvent / Matrix | Reaction Time | Typical Yield (%) | Enantiomeric Excess (ee %) | Scalability / Notes |
| One-Pot 3CR | Aryl Aldehyde + Malonic Acid + | Absolute Ethanol | 6 – 7 Hours | 45% – 70% | N/A (Racemic) | Highly scalable (>100g); limited by the solubility of the product in ethanol. |
| MIO Biocatalysis | (E)-Cinnamic Acid + PAM Enzyme | Tris-HCl Buffer + 4M | 24 – 48 Hours | 60% – 90% | > 99% | Best for chiral APIs; limited by volumetric productivity and enzyme stability. |
| Asymmetric Catalysis * | Methanol / THF | 12 – 24 Hours | 70% – 90% | 80% – 95% | Requires stringent anhydrous conditions and costly proprietary metallic ligands. |
(Note: Asymmetric homogeneous catalysis utilizing transition metal complexes is noted for comparison purposes against the defined primary protocols[3]).
References
-
Tan, C.Y.K.; Weaver, D.F. A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. Tetrahedron 2002, 58(37), 7449-7461. 1
-
Evans, B.J. et al. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules 2020, 25(10), 2314. 2
-
Wu, B. et al. Enzymatic synthesis of enantiopure alpha- and beta-amino acids by phenylalanine aminomutase-catalysed amination of cinnamic acid derivatives. PubMed/ChemBioChem 2009. 8
-
Szymanski, W. et al. Phenylalanine aminomutase-catalyzed addition of ammonia to substituted cinnamic acids: a route to enantiopure alpha- and beta-amino acids. PubMed/J Org Chem 2009. 10
-
Reddy, M.V. Enantioselective Synthesis of β-amino acids: A Review. Hilaris 2015. 3
-
Wang, J. et al. Synthesis of (S)- and (R)-β-Tyrosine by Redesigned Phenylalanine Aminomutase. MDPI 2022. 9
-
DICP Authors. SUPPORTING INFORMATION The Bacterial Ammonia Lyase EncP: A Tunable Biocatalyst. DICP 2010. 7
Sources
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- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 8. Enzymatic synthesis of enantiopure alpha- and beta-amino acids by phenylalanine aminomutase-catalysed amination of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Phenylalanine aminomutase-catalyzed addition of ammonia to substituted cinnamic acids: a route to enantiopure alpha- and beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimization of reaction conditions for the synthesis of 3-Amino-3-(3-tert-butoxyphenyl)propanoic acid.
Welcome to the technical support center for the synthesis of 3-Amino-3-(3-tert-butoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic outcomes.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low Overall Yield of the Final Product
Low yields are a frequent challenge in multi-step organic syntheses and can stem from various factors. [1]
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Incomplete Reaction in Key Steps (e.g., Knoevenagel Condensation, Michael Addition, or Hofmann Rearrangement) | Monitor reaction progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). An incomplete reaction is often the primary culprit for low yields. Rationale: These techniques provide a real-time snapshot of the consumption of starting materials and the formation of the desired product. If the reaction has stalled, consider the following: • Increase Reaction Time: Some reactions, particularly those involving sterically hindered substrates, may require extended periods to reach completion. • Elevate Temperature: Increasing the temperature can enhance reaction kinetics. However, be cautious of potential side reactions or product decomposition at higher temperatures. • Re-evaluate Catalyst/Reagent Stoichiometry: Ensure the catalyst is active and used in the correct proportion. In some cases, a slight excess of a reagent might be necessary to drive the reaction to completion. |
| Side Product Formation | Identify the structure of major side products using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Understanding the side reactions is crucial for their mitigation.[2] Rationale: Common side reactions in the synthesis of β-amino acids include self-condensation of aldehydes or ketones, and the formation of cinnamic acid derivatives.[3] Once identified, you can adjust the reaction conditions: • Modify Reaction Temperature: Lowering the temperature can sometimes suppress unwanted side reactions that have a higher activation energy than the desired reaction. • Change the Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with solvents of different polarities to favor the desired product formation.[4] • Alter the Order of Reagent Addition: In some cases, the sequence in which reagents are introduced can significantly impact the product distribution. |
| Product Loss During Work-up and Purification | Optimize your extraction and purification protocols. Significant amounts of product can be lost during these final stages. Rationale: • pH Adjustment during Extraction: The amphoteric nature of amino acids means their solubility is highly pH-dependent.[5] Ensure the pH of the aqueous layer is adjusted to the isoelectric point of your product to minimize its solubility in water before extraction with an organic solvent. • Choice of Purification Method: For polar compounds like amino acids, standard silica gel chromatography can sometimes lead to poor recovery due to strong adsorption. Consider alternative techniques like reverse-phase chromatography or recrystallization from a suitable solvent system.[6][7] Recrystallization can be a highly effective method for obtaining a pure product with good recovery if an appropriate solvent is identified.[8] |
Problem 2: Difficulty in Removing the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a common amine protecting group, but its removal can sometimes be challenging. []
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Incomplete Deprotection | Increase the strength or concentration of the acid used for deprotection. Rationale: The standard reagent for Boc deprotection is trifluoroacetic acid (TFA) in dichloromethane (DCM). If you observe incomplete removal, consider the following: • Increase TFA Concentration: A higher concentration of TFA can accelerate the deprotection. • Use a Stronger Acid: In stubborn cases, switching to a stronger acid like hydrochloric acid (HCl) in dioxane or methanol may be necessary.[10] • Extend Reaction Time: Monitor the reaction by TLC until all the starting material is consumed. |
| Side Reactions During Deprotection | The carbocation intermediate formed during Boc removal can lead to unwanted side reactions, particularly with electron-rich aromatic rings. Rationale: The tert-butyl cation is a reactive electrophile. To prevent it from alkylating the aromatic ring of your product, add a scavenger to the reaction mixture. • Use Scavengers: Anisole or thioanisole are commonly used scavengers that will be preferentially alkylated by the tert-butyl cation. |
Problem 3: Formation of Impurities During Synthesis
The presence of persistent impurities can complicate purification and affect the final product's quality.
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Racemization | If the synthesis is intended to be stereoselective, the loss of stereochemical integrity is a significant issue. [11] Rationale: Racemization can occur at various stages, often catalyzed by acid or base.[11] • Mild Reaction Conditions: Employ the mildest possible conditions (temperature, pH) throughout the synthesis to minimize the risk of racemization. • Chiral Chromatography: If racemization has occurred, chiral High-Performance Liquid Chromatography (HPLC) can be used to separate the enantiomers.[5] |
| Diketopiperazine Formation | This is a common side reaction in syntheses involving dipeptides or amino acid esters. [2] Rationale: The intramolecular cyclization of a dipeptide ester can lead to the formation of a stable six-membered diketopiperazine ring. • Use of Bulky Protecting Groups: The steric hindrance from bulky protecting groups on the N-terminus can disfavor the cyclization reaction.[2] |
| Aspartimide Formation | If your synthesis involves aspartic acid or a related derivative, aspartimide formation is a potential side reaction. [2] Rationale: Under acidic or basic conditions, the side-chain carboxyl group of an aspartyl residue can attack the backbone amide bond, forming a five-membered succinimide ring.[12] • pH Control: Careful control of pH during the synthesis and work-up is crucial to minimize this side reaction.[12] |
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is a general synthetic route for this compound?
A common and effective approach involves a multi-step synthesis starting from 3-tert-butoxybenzaldehyde. The key steps typically include:
-
Knoevenagel Condensation: Reaction of 3-tert-butoxybenzaldehyde with malonic acid in the presence of a base like pyridine or ammonium acetate to form 3-(3-tert-butoxyphenyl)acrylic acid.[3]
-
Michael Addition: Addition of an amine equivalent (e.g., from a protected amine source) to the α,β-unsaturated acid.
-
Hydrolysis and Deprotection: Removal of any protecting groups to yield the final product.
An alternative one-pot synthesis involves refluxing the arylaldehyde, malonic acid, and ammonium acetate in ethanol.[4]
Q2: What are the optimal conditions for the Knoevenagel condensation step?
For the condensation of 3-tert-butoxybenzaldehyde with malonic acid, refluxing in ethanol with ammonium acetate is a widely used and effective method.[3] The reaction progress should be monitored by TLC to determine the optimal reaction time.
Q3: How can I best purify the final product?
Given the amphoteric nature of this compound, recrystallization is often the most effective purification method.[6] Experiment with different solvent systems, such as ethanol/water or isopropanol/water, to find the optimal conditions for crystallization. If chromatography is necessary, reverse-phase HPLC is generally more suitable than normal-phase silica gel chromatography for polar amino acids.[5] Alternatively, the product can be converted to its hydrochloride salt by treatment with HCl, which may have different solubility properties that can be exploited for purification.[13]
Q4: What analytical techniques are recommended for characterizing the final product?
A combination of analytical techniques is essential to confirm the structure and purity of this compound:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups, such as the amino and carboxylic acid groups.
-
Melting Point Analysis: To assess the purity of the crystalline product.
III. Experimental Protocols & Visualizations
Optimized Protocol for One-Pot Synthesis
This protocol is adapted from a general procedure for the synthesis of 3-amino-3-arylpropionic acids.[3]
Materials:
-
3-tert-butoxybenzaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol (absolute)
-
Hydrochloric acid (1.0 N)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-tert-butoxybenzaldehyde (1 eq.), malonic acid (1.05 eq.), and ammonium acetate (1.5 eq.).
-
Add absolute ethanol to the flask.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
A white solid should precipitate. Collect the solid by filtration.
-
To purify the crude product, dissolve it in a minimal amount of hot methanol and allow it to recrystallize.
-
Filter the recrystallized product and dry it under vacuum.
Workflow for Troubleshooting Low Yield
Sources
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- 2. peptide.com [peptide.com]
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- 6. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol - Google Patents [patents.google.com]
- 10. CN101747212B - Method for synthesizing 3-amino-1-adamantanol - Google Patents [patents.google.com]
- 11. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 12. Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Preventing Racemation in Chiral 3-Amino Acid Synthesis
Welcome to the Technical Support Center dedicated to addressing a critical challenge in synthetic chemistry: the prevention of racemization during the synthesis of chiral 3-amino acids. The stereochemical integrity of these building blocks is paramount, particularly in drug development, where the biological activity of a molecule is intrinsically linked to its three-dimensional structure.[1][2] The presence of even minor diastereomeric impurities, arising from racemization, can drastically alter a compound's efficacy and safety profile.[2]
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of maintaining chirality in your synthetic routes.
Troubleshooting Guide: Addressing Racemization in Real-Time
This section is designed to provide direct answers to common problems encountered during the synthesis of chiral 3-amino acids.
Q1: I'm observing a significant loss of enantiomeric excess (e.e.) in my final product. What are the most likely causes?
A loss of enantiomeric excess, or racemization, can stem from several factors throughout your synthetic sequence.[1] The primary culprits are often related to the reaction conditions and the nature of the intermediates formed.
Common Causes and Solutions:
-
Sub-optimal Reagents and Solvents: The purity of your starting materials, reagents, and solvents is crucial. Impurities can interfere with stereoselective reactions.[3] Always use high-purity, anhydrous solvents, as water can affect the selectivity of many catalysts and reagents.[3]
-
Inappropriate Temperature Control: Temperature is a critical parameter.[3][4] Generally, lower temperatures favor higher enantioselectivity.[3] Conversely, elevated temperatures can provide the activation energy needed for racemization pathways.[4][5][6]
-
Troubleshooting Step: Systematically screen a range of temperatures, starting with the literature-reported value and then decreasing it to see if the e.e. improves.[3]
-
-
Presence of Strong Bases or Acids: Both acidic and basic conditions can catalyze racemization by facilitating the formation of a planar enolate or a similar achiral intermediate.[7][8] The abstraction of the alpha-proton is a key step in this process.[9]
-
Prolonged Reaction Times: The longer your chiral intermediate is exposed to conditions that can induce racemization, the greater the potential loss of stereochemical purity.
Q2: My peptide coupling step involving a 3-amino acid is showing significant racemization. How can I mitigate this?
Peptide coupling is a notorious step for potential racemization. The activation of the carboxylic acid makes the alpha-proton more acidic and thus more susceptible to abstraction.[9][11]
Key Factors and Mitigation Strategies:
-
Choice of Coupling Reagent: The coupling reagent plays a pivotal role.
-
Carbodiimides (e.g., DCC, EDC): While effective, they are known to cause racemization, especially when used alone.[13][14]
-
Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU): These reagents are generally more efficient and lead to lower levels of racemization due to their high reactivity, which promotes rapid amide bond formation over the competing racemization pathway.[9][13][15] HATU is often considered a benchmark for low-racemization coupling.[9]
-
Phosphonium Salts (e.g., PyBOP, BOP): These also offer high coupling efficiency with a reduced risk of racemization.[13]
-
-
The Use of Additives: Additives are essential for suppressing racemization, particularly when using carbodiimide-based coupling agents.[2][11][14]
-
HOBt (1-hydroxybenzotriazole) and its derivatives (e.g., HOAt, 6-Cl-HOBt): These additives react with the activated amino acid to form an active ester that is less prone to racemization.[2][14][16]
-
Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate): This is a highly effective racemization suppressor, often used in combination with DIC.[2][12] The DIC/Oxyma system is particularly recommended for sensitive amino acids like cysteine.[12]
-
Experimental Protocol: Low-Racemization Peptide Coupling
-
Dissolution: In a separate vessel, dissolve 3-5 equivalents of the N-protected 3-amino acid in an appropriate anhydrous solvent (e.g., DMF).
-
Additive Addition: Add 3-5 equivalents of a racemization suppressing additive, such as Oxyma Pure.[2]
-
Activation: Add 3-5 equivalents of a carbodiimide coupling reagent like Diisopropylcarbodiimide (DIC).[2]
-
Pre-activation: Allow the mixture to pre-activate for a short period, typically 1-5 minutes.[2] Avoid prolonged pre-activation times.[12]
-
Coupling: Immediately add the activated amino acid solution to the resin-bound peptide (for solid-phase synthesis) or the amine component (for solution-phase synthesis).
-
Reaction: Let the coupling reaction proceed at room temperature or a lower temperature (e.g., 0°C) for 1-2 hours.[2]
-
Monitoring: Monitor the reaction for completion using a suitable method like the Kaiser test for solid-phase synthesis.[2]
Q3: How do I choose the right protecting group to prevent racemization?
The choice of protecting group for the amine functionality is critical.[17]
-
Urethane-based Protecting Groups (e.g., Fmoc, Boc, Z): These are generally preferred over acyl-type protecting groups (like acetyl or benzoyl). The electron-withdrawing nature of the urethane carbonyl group reduces the acidity of the alpha-proton, making it less susceptible to abstraction and subsequent racemization.[11]
-
Orthogonal Protection Strategy: In more complex syntheses, employing an orthogonal protecting group strategy allows for the selective deprotection of one group without affecting others.[18] For example, a Boc group is acid-labile, while an Fmoc group is base-labile.[18]
Frequently Asked Questions (FAQs)
Q: What are the primary mechanisms of racemization during peptide synthesis?
A: There are two main pathways for racemization during peptide bond formation:
-
Oxazolone (or Azlactone) Formation: The activated carboxyl group of an N-protected amino acid can cyclize to form a planar oxazolone intermediate. The proton at the chiral center of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemical information.[9] Subsequent attack by the amine component on this achiral intermediate can produce both L- and D-isomers.[9]
-
Direct Enolization: This involves the direct abstraction of the alpha-proton by a base to form a planar enolate intermediate, which can then be protonated from either face to yield a racemic mixture.[11] Cysteine is particularly susceptible to this mechanism.[19]
Q: Which amino acids are most susceptible to racemization?
A: While any chiral amino acid can racemize under certain conditions, some are more prone to it. These include:
-
Histidine (His): The imidazole side chain can act as an internal base, catalyzing racemization.[2][10]
-
Cysteine (Cys): The thiol group in the side chain can promote racemization.[2][19]
-
Phenylalanine (Phe) [2]
Q: How can I accurately determine the enantiomeric excess of my 3-amino acid product?
A: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the enantioselective analysis of amino acids.[20] There are two main approaches:
-
Direct Methods: These use a chiral stationary phase (CSP) to resolve the enantiomers.[20] Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin, are particularly effective for underivatized amino acids.[21]
-
Indirect Methods: This involves derivatizing the amino acid with a chiral reagent to form diastereomers, which can then be separated on a conventional achiral stationary phase.[20][22]
Experimental Protocol: General Chiral HPLC Analysis
-
Sample Preparation: Dissolve a small amount of your final product in a suitable solvent compatible with your mobile phase.
-
Column Selection: Choose an appropriate chiral column based on the properties of your 3-amino acid. For underivatized amino acids, a teicoplanin-based CSP is a good starting point.[21]
-
Mobile Phase Optimization: Develop a mobile phase that provides good resolution of the enantiomers. A common mobile phase for teicoplanin columns consists of water, methanol, and a small amount of an acid like formic acid.[21]
-
Analysis: Inject the sample and analyze the chromatogram. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.
Data Summary: Coupling Reagents and Racemization Potential
| Coupling Reagent Class | Examples | General Racemization Potential | Recommended Additives |
| Carbodiimides | DCC, DIC, EDC | High (when used alone)[13][14] | HOBt, HOAt, Oxyma Pure[2][14] |
| Uronium/Aminium Salts | HATU, HBTU, TBTU, HCTU | Low to Moderate[9][13] | HOBt or its derivatives can further suppress racemization[14] |
| Phosphonium Salts | BOP, PyBOP | Low[13] | N/A (inherently low racemization) |
References
- Troubleshooting low enantiomeric excess in asymmetric synthesis. - Benchchem.
- Optimizing Peptide Coupling: Key Techniques.
- Preventing racemization of Fmoc-His(3-Me)-OH during coupling - Benchchem.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Racemization of amino acids under natural conditions: part 4—racemization always exceeds the rate of peptide elongation in aqueous solution.
- Coupling Reagents - Aapptec Peptides.
- Troubleshooting poor enantiomeric excess in chiral resolution - Benchchem.
- A Comparative Guide to Racemization in Peptide Synthesis: HATU vs. Alternative Coupling Reagents - Benchchem.
- Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data.
- AMINO ACID RACEMIZATION.
- Method for the Racemization of Optically Active Amino Acids - Sciencemadness.org.
- Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis - Benchchem.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
- Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC.
- Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools - PMC.
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers - Sigma-Aldrich.
- Detection of Amino Acids Using HPLC with CD Detection - JASCO Inc.
- Cysteine Racemization in Fmoc-SPPS: Prevention & Detection - Peptide Chemistry.
- The Amino Acid Racemization Dating Method | The Institute for Creation Research.
- Racemization - Wikipedia.
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- 7.4 Racemization Assays.
- Chiral HPLC Methods for Determining Enantiomeric Purity of D-Amino Acids: A Comparative Guide - Benchchem.
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- A new twist in eutectic composition: deracemization of a racemic compound amino acid by Viedma ripening and temperature fluctuat - ChemRxiv.
- Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination - Acta Naturae.
- Enantioselective Synthesis of β-amino acids: A Review - SciSpace.
- 2 Protection of Functional Groups.
- Protective Groups - Organic Chemistry Portal.
- Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications.
- Synthesis of Novel Heterocyclic a-Amino Acids - Open Research Online.
- Full article: The Impact of Processing on Amino Acid Racemization and Protein Quality in Processed Animal Proteins of Poultry Origin - Taylor & Francis.
- Research Articles Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De - TCI Chemicals.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
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Technical Support Center: Solubility Solutions for tert-Butyl Containing Compounds
From the desk of a Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with tert-butyl-containing compounds in biological assays. The bulky, hydrophobic nature of the tert-butyl group, while often crucial for molecular stability and target engagement, frequently leads to poor aqueous solubility.[1][2] This can result in compound precipitation, inaccurate concentration measurements, and unreliable assay data, ultimately hindering drug discovery progress.[3]
This resource provides a structured approach to troubleshooting these issues, from fundamental principles to advanced strategies, ensuring the integrity and reproducibility of your experimental results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding compound solubility.
Q1: My tert-butyl compound won't dissolve in my aqueous assay buffer. What's the best first step?
A: The standard industry practice is to first create a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO) and then dilute this stock into your final aqueous buffer.[4][5] DMSO is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[4] Aim for a high stock concentration (e.g., 10-50 mM) to ensure the final concentration of DMSO in your assay remains low, typically well below 0.5%, to avoid solvent-induced cytotoxicity or assay interference.[4][6]
Q2: I dissolved my compound in 100% DMSO, but it precipitated immediately when I added it to the assay medium. Why did this happen and what can I do?
A: This is a very common problem known as "crashing out." It occurs when the compound, stable in a high concentration of organic solvent, is suddenly introduced into a predominantly aqueous environment where its solubility is much lower.[5][7]
Immediate Troubleshooting Steps:
-
Vortex/Sonicate: Use a vortex mixer or a sonicator bath for several minutes to provide mechanical energy, which can help redissolve small precipitates.[5][7]
-
Stepwise Dilution: Instead of a large, single dilution, perform serial dilutions. For example, dilute your 10 mM DMSO stock into the assay medium in a series of steps. This gradual reduction in DMSO concentration can prevent the compound from precipitating.[9]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A: This is highly dependent on the cell line. As a general rule, most cell lines can tolerate DMSO up to 0.5% (v/v) without significant cytotoxic effects.[6] However, some sensitive cell lines may show stress or altered gene expression at concentrations as low as 0.1%.[10][11] It is critical to run a vehicle control (media with the same final DMSO concentration as your test samples but without the compound) to properly assess the solvent's impact on your specific assay.[5]
| Assay Type | Recommended Final DMSO Concentration | Key Considerations |
| Cell-Based Assays (General) | 0.1% - 0.5% | Cell line sensitivity varies greatly. Always run a vehicle control.[6][10] |
| Enzymatic/Biochemical Assays | < 1% | Higher concentrations can denature proteins or interfere with enzyme kinetics. |
| High-Throughput Screening (HTS) | 0.1% - 1% | Must be optimized and kept consistent across all plates.[4] |
Q4: Are there any alternatives to DMSO?
A: Yes. If DMSO is incompatible with your assay or fails to dissolve your compound, other organic solvents can be considered. Ethanol, Dimethylformamide (DMF), and N,N-Dimethylacetamide (DMA) are common alternatives. However, they often have higher cytotoxicity profiles than DMSO, so their final concentration in assays must be managed even more carefully.[6][12]
Part 2: In-Depth Troubleshooting Guides
When simple fixes are not enough, a more systematic approach is required. This section provides detailed protocols and decision-making workflows.
Workflow for Optimizing Compound Solubilization
This workflow provides a logical progression from initial stock preparation to advanced formulation strategies.
Caption: A decision-making workflow for solubilizing challenging compounds.
Protocol 1: Preparation of a Standard DMSO Stock Solution
This protocol outlines the best practices for preparing an accurate and stable compound stock solution.
Materials:
-
Dry compound powder
-
Anhydrous, sterile DMSO
-
Calibrated analytical balance[13]
-
Sterile microcentrifuge tubes or amber glass vials[14]
-
Volumetric flasks (for high accuracy)[13]
-
Pipettes
Procedure:
-
Calculation: Determine the mass of the compound needed to achieve the desired stock concentration using the formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )[14] Note: Account for compound purity if it is less than 100%.[13]
-
Weighing: Accurately weigh the calculated mass of the compound. It's often easier to weigh a slightly different mass and recalculate the exact concentration afterward.[13]
-
Dissolution: Transfer the weighed compound into a sterile vial. Add the calculated volume of 100% DMSO.
-
Mixing: Cap the vial tightly and vortex thoroughly. If dissolution is slow, sonicate the vial in a water bath for 10-15 minutes or warm it briefly to 37°C.[5][8]
-
Visual Inspection: Ensure the solution is completely clear with no visible particulates.[8]
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[9][14] Store at -20°C or -80°C in tightly sealed, light-blocking vials.[14]
Part 3: Advanced Strategies for Highly Insoluble Compounds
When conventional methods fail, more advanced formulation techniques may be necessary.
Co-Solvent Systems
A co-solvent is a water-miscible organic solvent added to the primary solvent (water) to increase the solubility of a hydrophobic compound.[15][16] Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[16][17]
-
Common Co-solvents: Ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and glycerine are frequently used.[16][]
-
Application: A small percentage of a co-solvent (e.g., 1-5%) can be added to the final assay buffer. This can significantly increase the solubility of the test compound without dramatically increasing overall solvent toxicity.
-
Caution: The effect of the co-solvent on the biological system must be validated. Run a vehicle control containing the co-solvent at the final concentration to check for interference.
Cyclodextrin Formulations
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19][20] They act as molecular "cages" that encapsulate hydrophobic molecules, like those with tert-butyl groups, effectively increasing their apparent solubility in aqueous solutions.[19][21][]
-
Mechanism: The hydrophobic compound partitions into the non-polar interior of the cyclodextrin torus, while the polar exterior allows the entire complex to dissolve in water.[21][23] This is an equilibrium-driven process, and upon significant dilution, the complex can dissociate, releasing the active compound.[21]
-
Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative due to its high aqueous solubility and low toxicity compared to natural beta-cyclodextrin.[21]
-
Benefit: Studies have shown that cyclodextrins can be a benign vehicle for drug delivery, often having less impact on assay performance than organic solvents like DMSO.[10][21] They can increase solubility by as much as 50-fold.[21]
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin molecule.
pH Adjustment
For compounds with ionizable functional groups (acids or bases), altering the pH of the assay buffer can dramatically increase solubility.[]
-
Acidic Compounds: Increasing the pH above the compound's pKa will deprotonate the acidic group, forming a more soluble salt.
-
Basic Compounds: Decreasing the pH below the compound's pKa will protonate the basic group, forming a more soluble salt.
-
Considerations: This strategy is only viable if the pH change does not negatively impact the stability of the compound or the function of the biological system (e.g., cell viability, enzyme activity).
References
-
Cosolvent - Wikipedia. (n.d.). Wikipedia. [Link]
-
Cyclodextrins: Improving Delivery of Hydrophobic Compounds. (n.d.). ALZET Osmotic Pumps. [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). Contract Pharma. [Link]
-
Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (2024, May 29). Hilaris. [Link]
-
A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021, January 15). ManTech Publications. [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal. [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. [Link]
-
Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. [Link]
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Can we predict compound precipitation in DMSO stocks? (2014, September 28). Sussex Drug Discovery Centre. [Link]
-
Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.). Emulate Bio. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PMC. [Link]
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Considerations regarding use of solvents in in vitro cell based assays. (n.d.). ResearchGate. [Link]
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Considerations regarding use of solvents in in vitro cell based assays. (2013, October 15). PubMed. [Link]
-
Compound Precipitation in High-Concentration DMSO Solutions. (2026, February 9). ResearchGate. [Link]
-
How to Make Accurate Stock Solutions. (2025, March 10). Bitesize Bio. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher. [Link]
-
Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. (2021, May 12). MDPI. [Link]
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Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. [Link]
-
Stock up on stock solutions. (2021, November 1). The Bumbling Biochemist. [Link]
-
Formulation strategies for poorly soluble drugs. (2025, July 8). ResearchGate. [Link]
-
Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. (2016, April 30). ResearchGate. [Link]
-
Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? (n.d.). ACS Publications. [Link]
-
tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. (n.d.). ResearchGate. [Link]
-
Why does the Purvalanol-A stock solution dissolved in DMSO precipitate out as soon as it is added to the culture medium? (2026, March 2). ResearchGate. [Link]
-
Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. (2023, July 24). ACS Publications. [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006, May 15). PubMed. [Link]
-
How can we justify the use of organic solvents while performing Release studies for Hydrophobic Drugs from the Nanoparticles? (2016, March 23). ResearchGate. [Link]
-
Solvent effect in the synthesis of hydrophobic drug-loaded polymer nanoparticles. (n.d.). PMC. [Link]
- Process for solvent extraction of hydrophobic compounds. (n.d.).
-
(β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. (2023, September 8). Organic Letters. [Link]
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- 11. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - PMC [pmc.ncbi.nlm.nih.gov]
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Side-reaction products in the synthesis of 3-Amino-3-(3-tert-butoxyphenyl)propanoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-Amino-3-(3-tert-butoxyphenyl)propanoic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges related to side-reactions and impurities during the synthesis of this valuable β-amino acid. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Section 1: The Main Synthetic Pathway - An Overview
The synthesis of this compound typically follows a pathway analogous to a Rodionov reaction . This one-pot method involves the condensation of an aldehyde with an active methylene compound in the presence of an ammonia source. The key transformation combines a Knoevenagel condensation, a Michael addition, and a subsequent decarboxylation.
The primary starting materials are:
-
3-tert-butoxybenzaldehyde
-
Malonic acid
-
An ammonia source (e.g., ammonium acetate in an alcoholic solvent)
The overall reaction proceeds as follows:
Caption: The intended synthetic pathway for the target β-amino acid.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis. Each question is followed by an in-depth explanation of the cause and a set of actionable troubleshooting steps.
Q1: My mass spectrometry results show a significant peak at M-56, corresponding to the loss of the tert-butyl group. Why is this happening and how can I prevent it?
Root Cause Analysis: The tert-butyl phenyl ether moiety is a protecting group known for its stability in basic and neutral conditions but is highly susceptible to cleavage under strong acidic conditions.[1][2] The carbocation formed upon loss of the tert-butyl group is highly stabilized. This deprotection side-reaction yields 3-Amino-3-(3-hydroxyphenyl)propanoic acid, a common and often difficult-to-remove impurity.
Common Triggers:
-
Acidic Work-up: Using strong acids (e.g., concentrated HCl) to precipitate the product or adjust the pH during extraction.
-
Purification: Employing silica gel chromatography with acidic mobile phase modifiers.
-
Reaction Conditions: Although less common, prolonged heating under even mildly acidic conditions can initiate cleavage.
Troubleshooting & Prevention Protocol:
-
Neutralize with Care: After the reaction is complete, adjust the pH to ~7-8 for work-up using a milder base like sodium bicarbonate rather than a strong acid.
-
Product Isolation: If the product is zwitterionic, carefully adjust the pH to its isoelectric point to induce precipitation, avoiding a large excess of acid.
-
Purification Strategy: If chromatography is necessary, opt for neutral alumina or a reverse-phase C18 column with a buffered mobile phase (e.g., ammonium acetate or ammonium formate).
-
Confirm with Analysis: Use ¹H NMR to check for the disappearance of the characteristic tert-butyl singlet at ~1.3 ppm and the appearance of a broad phenolic -OH peak.
Q2: My HPLC and NMR analyses show a major impurity with a carbon-carbon double bond. What is this species and how do I drive the reaction to completion?
Root Cause Analysis: This impurity is almost certainly the intermediate from the initial Knoevenagel condensation between 3-tert-butoxybenzaldehyde and malonic acid.[3][4] The product is (E/Z)-3-(3-tert-butoxyphenyl)-2-carboxypropenoic acid. Its presence indicates that the subsequent Michael addition of ammonia across the double bond has failed or is incomplete.
Caption: Formation of the unsaturated Knoevenagel intermediate.
Troubleshooting & Prevention Protocol:
-
Reaction Time & Temperature: The Michael addition step can be slow. Consider increasing the reaction time or moderately increasing the temperature (e.g., from 80°C to 100°C) while monitoring for de-tert-butylation.
-
Ammonia Source: Ensure a sufficient excess of the ammonia source (e.g., ammonium acetate) is used to drive the equilibrium towards the addition product.
-
Solvent Choice: Polar protic solvents like ethanol or methanol are generally effective. Ensure the reactants remain in solution.
-
Stepwise Approach: As an alternative, isolate the Knoevenagel product first. Then, subject it to a separate reaction with a different ammonia source or under different conditions (e.g., using ammonia in methanol under pressure) to optimize the Michael addition step.
Q3: The reaction mixture seems to have multiple acidic components, and I suspect incomplete decarboxylation. How can I confirm and resolve this?
Root Cause Analysis: The use of malonic acid introduces two carboxylic acid groups. The final product should have only one, meaning one has been removed via decarboxylation. Incomplete decarboxylation leaves behind the aminomalonic acid intermediate: 2-amino-3-(3-tert-butoxyphenyl)-1,3-propanedioic acid. These geminal dicarboxylic acids can be thermally unstable but may persist if the reaction temperature is too low or the heating time is insufficient.[5][6]
Troubleshooting & Prevention Protocol:
-
Thermal Push: Introduce a final heating step (e.g., reflux for 1-2 hours) after the main reaction appears complete to ensure full decarboxylation. Monitor for CO₂ evolution.
-
pH Adjustment: Decarboxylation of aminomalonic acids can sometimes be facilitated by careful pH adjustment before final work-up.[6]
-
Analytical Confirmation: Use LC-MS to look for a mass corresponding to the desired product + 44 Da (the mass of CO₂). ¹³C NMR can also be used to identify the presence of a quaternary carbon attached to two carboxyl groups.
Section 3: Key Side-Product Characterization
This table summarizes the key potential impurities for quick identification during analysis.
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Key Analytical Signatures |
| De-tert-butylated Product | 3-Amino-3-(3-hydroxyphenyl)propanoic acid | 195.20 | MS: M-56 from target. ¹H NMR: Absence of t-Bu singlet (~1.3 ppm); presence of broad Ar-OH peak. |
| Unsaturated Intermediate | 3-(3-tert-butoxyphenyl)-2-carboxypropenoic acid | 278.29 | ¹H NMR: Presence of vinylic proton (~7.5-8.0 ppm). UV: Strong chromophore, will be prominent in HPLC-UV. |
| Dicarboxylic Intermediate | 2-Amino-3-(3-tert-butoxyphenyl)-1,3-propanedioic acid | 295.32 | MS: M+44 from target. ¹³C NMR: Signal for a quaternary carbon bonded to two carboxylates. |
Section 4: Recommended Analytical & Purification Protocols
Protocol 1: HPLC Method for Purity Assessment
This reverse-phase HPLC method is designed to separate the starting material, final product, and the primary impurities.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 254 nm
-
Expected Elution Order: De-tert-butylated product -> Dicarboxylic intermediate -> Final Product -> Unsaturated intermediate -> Aldehyde starting material.
Protocol 2: Side-Reaction Minimization Workflow
This workflow provides a logical sequence for troubleshooting and optimizing the reaction.
Caption: A decision-tree workflow for troubleshooting the synthesis.
References
-
Wikipedia. Knoevenagel condensation. [Online] Available at: [Link]
-
PubMed. Aminomalonic acid. Spontaneous decarboxylation and reaction with 5-deoxypyridoxal. [Online] Available at: [Link]
-
Cambridge University Press. Knoevenagel Condensation. [Online] Available at: [Link]
- Forrás, E., et al. (2007). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry.
-
ResearchGate. Modular and diverse synthesis of amino acids via asymmetric decarboxylative protonation of aminomalonic acids. [Online] Available at: [Link]
-
PMC. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. [Online] Available at: [Link]
-
ACS Publications. Asymmetric Decarboxylative Protonation of Alpha-Aminomalonic Esters for the Synthesis of Alpha-Amino Acids. [Online] Available at: [Link]
-
PubChem. (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. [Online] Available at: [Link]
-
Pearson. What conditions are typically required to deprotect a tert-butyl ether?. [Online] Available at: [Link]
-
Loma Linda University. Decarboxylation of Peptide-Bound Aminomalonic Acid. [Online] Available at: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Aminomalonic acid. Spontaneous decarboxylation and reaction with 5-deoxypyridoxal - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for the Chiral Resolution of β-Amino Acids
Welcome to the Technical Support Center for the chiral resolution of β-amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. As enantiomerically pure β-amino acids are crucial building blocks in pharmaceuticals and peptidomimetics, robust and efficient resolution methods are paramount.[1][2] This guide is structured to address specific experimental challenges with scientifically grounded explanations and actionable protocols.
Troubleshooting Guide
This section addresses common issues encountered during the chiral resolution of β-amino acids. Each problem is presented in a question-and-answer format, detailing probable causes and step-by-step solutions.
Issue 1: Poor or No Enantiomeric Separation in HPLC/GC Analysis
Question: I am not observing any separation of my β-amino acid enantiomers on my chiral column. What are the likely causes and how can I fix this?
Answer:
Failure to achieve enantiomeric separation can stem from several factors, ranging from the choice of the chiral stationary phase (CSP) to the mobile phase composition.
Probable Causes & Solutions:
-
Incorrect Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor for successful chiral recognition. For β-amino acids, which are often analyzed in their underivatized form, macrocyclic glycopeptide-based columns (e.g., those using teicoplanin) are a common and effective choice.[3][4][5] Polysaccharide-based CSPs may be less effective for underivatized amino acids due to their zwitterionic nature and poor solubility in non-polar solvents.[3]
-
Inappropriate Mobile Phase Composition: The mobile phase plays a crucial role in modulating the interactions between the analyte and the CSP.
-
For Macrocyclic Glycopeptide Columns: Systematically screen different organic modifiers (e.g., methanol, ethanol, acetonitrile) and their concentrations. The retention of amino acids on these columns can exhibit a "U-shaped" profile, where retention decreases and then increases with a higher concentration of the organic modifier.[3] The addition of acidic or basic modifiers is also critical for controlling the ionization state of the β-amino acid and the CSP.[8]
-
For Ligand-Exchange Chromatography: This technique relies on the formation of diastereomeric metal complexes. Ensure that a suitable metal ion, typically Cu(II), is included in the mobile phase.[7] The concentration of the metal salt is a key parameter to optimize.
-
-
Derivatization Issues (for GC and some HPLC methods): If you are derivatizing your β-amino acid, incomplete or side reactions can lead to poor results.
-
Actionable Step: Verify the completion of the derivatization reaction using a non-chiral column first. Common derivatization agents include ethyl chloroformate or heptafluorobutyl chloroformate.[9][10] Ensure that the derivatizing agent is fresh and the reaction conditions (temperature, time, pH) are optimal.
-
-
Low Column Efficiency: A degraded or poorly packed column will not provide the necessary efficiency for resolving enantiomers.
-
Actionable Step: Check the column's performance with a standard compound. If peak broadening is observed, the column may need to be replaced or regenerated according to the manufacturer's instructions.
-
Issue 2: Inconsistent Retention Times and Poor Reproducibility
Question: My retention times are drifting between injections, leading to unreliable results. What should I investigate?
Answer:
Inconsistent retention times are often a sign of an unstable chromatographic system.
Probable Causes & Solutions:
-
Inadequate Column Equilibration: The column must be fully equilibrated with the mobile phase before analysis. This is especially critical when changing mobile phases or after the system has been idle.
-
Actionable Step: Flush the column with at least 10-20 column volumes of the mobile phase before injecting your sample.
-
-
Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of volatile components or inadequate mixing.
-
Actionable Step: Prepare fresh mobile phase daily, ensure it is thoroughly mixed, and keep the solvent reservoirs capped. Degassing the mobile phase is also crucial to prevent bubble formation.[11]
-
-
Temperature Fluctuations: Column temperature can significantly affect retention times.
-
Actionable Step: Use a column oven to maintain a consistent temperature throughout the analysis.[11]
-
-
HPLC/GC System Issues: Problems with the pump, injector, or detector can all lead to reproducibility issues.
-
Actionable Step: Check the pump for stable pressure and flow rate. Ensure the injector is functioning correctly and that the detector is stable.
-
Issue 3: Low Yield and/or Enantiomeric Excess (ee) in Diastereomeric Salt Crystallization
Question: I am attempting a classical resolution via diastereomeric salt crystallization, but my yields and/or the enantiomeric excess of the resolved β-amino acid are low. How can I optimize this process?
Answer:
Diastereomeric salt crystallization is a powerful technique but is highly dependent on the crystallization kinetics and thermodynamics.
Probable Causes & Solutions:
-
Suboptimal Resolving Agent: The choice of the resolving agent is crucial for forming diastereomeric salts with significantly different solubilities.
-
Incorrect Stoichiometry: The molar ratio of the β-amino acid to the resolving agent can impact the efficiency of the resolution.
-
Actionable Step: Experiment with different stoichiometric ratios, typically ranging from 0.5 to 1.5 equivalents of the resolving agent.[14]
-
-
Poor Solvent Choice: The solvent system determines the solubility of the diastereomeric salts.
-
Actionable Step: Screen a range of solvents and solvent mixtures to find a system where one diastereomeric salt is significantly less soluble than the other.
-
-
Crystallization Conditions: The temperature, cooling rate, and crystallization time all influence the outcome.
-
Kinetic vs. Thermodynamic Control: In some cases, one diastereomer may crystallize faster (kinetic control), while the other is more stable (thermodynamic control).[12] Rapid filtration may be necessary to isolate the kinetically favored product before equilibrium is reached.[12] Conversely, allowing the system to equilibrate overnight may favor the thermodynamically more stable diastereomer.[12]
-
Actionable Step: Experiment with different cooling profiles (e.g., rapid cooling vs. slow, controlled cooling) and crystallization times.
-
Issue 4: Low Conversion or Enantioselectivity in Enzymatic Resolution
Question: My enzymatic resolution of a racemic β-amino acid ester is showing low conversion and poor enantioselectivity. What factors should I consider for optimization?
Answer:
Enzymatic resolutions are highly specific, and their success depends on finding the right enzyme and reaction conditions.
Probable Causes & Solutions:
-
Inappropriate Enzyme: Not all enzymes are suitable for resolving β-amino acids. Lipases, such as Candida antarctica Lipase B (CALB), and some proteases have shown good efficacy.[15][16]
-
Actionable Step: Screen a variety of commercially available lipases and proteases. Consider enzymes from different sources as they can exhibit different substrate specificities and enantioselectivities.
-
-
Suboptimal Reaction Conditions: The pH, temperature, and solvent can all affect enzyme activity and selectivity.
-
Actionable Step: Optimize the pH of the reaction medium, as this can influence the ionization state of both the substrate and the enzyme's active site. Systematically vary the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation and reduced selectivity.
-
-
Enzyme Inhibition: The product of the enzymatic reaction (the resolved β-amino acid or the remaining ester enantiomer) can sometimes inhibit the enzyme, leading to a decrease in reaction rate over time.
-
Actionable Step: Monitor the reaction progress over time. If inhibition is suspected, consider strategies such as in-situ product removal.
-
-
Mass Transfer Limitations (for immobilized enzymes): If you are using an immobilized enzyme, the reaction rate may be limited by the diffusion of the substrate to the enzyme's active site.
-
Actionable Step: Ensure adequate mixing to minimize mass transfer limitations.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the chiral resolution of β-amino acids?
A1: The most common methods include:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic β-amino acid with a chiral resolving agent to form diastereomeric salts, which are then separated by fractional crystallization.[14][17]
-
Enzymatic Kinetic Resolution: This technique utilizes enzymes that selectively catalyze a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted.[18][19][20]
-
Chromatographic Separation: This involves the use of chiral stationary phases (CSPs) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to directly separate the enantiomers.[3][21]
-
Chiral Derivatization: The racemic β-amino acid is reacted with a chiral derivatizing reagent to form diastereomers, which can then be separated on a non-chiral column.[9][10][22]
Q2: How do I choose the best resolution method for my specific β-amino acid?
A2: The choice of method depends on several factors:
-
Scale: For large-scale resolutions, diastereomeric salt crystallization is often the most cost-effective method.[17]
-
Purity Requirements: Chromatographic methods can often achieve very high enantiomeric purity.
-
Structure of the β-amino acid: The presence of functional groups can influence the choice of method. For example, enzymatic resolution is often highly specific to the substrate's structure.
-
Available Equipment: Chromatographic methods require specialized equipment (HPLC or GC with a chiral column), while crystallization and enzymatic methods may have simpler equipment requirements.
Q3: Can I use the same chiral column for both α- and β-amino acids?
A3: While some chiral columns may be able to separate both α- and β-amino acids, the retention and selectivity can be quite different. β-amino acids often have longer retention times on certain CSPs.[5][23] It is generally recommended to use a column that has been demonstrated to be effective for β-amino acids or to perform method development to find the optimal conditions.
Q4: What is the difference between kinetic resolution and dynamic kinetic resolution?
A4: In a kinetic resolution , one enantiomer of a racemic mixture reacts faster than the other, allowing for their separation. The maximum theoretical yield for a kinetic resolution is 50% for each enantiomer. In a dynamic kinetic resolution (DKR) , the slower-reacting enantiomer is continuously racemized back to the racemic mixture. This allows for the theoretical conversion of 100% of the starting material into a single enantiomer of the product.[24]
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Crystallization
-
Dissolution: Dissolve the racemic β-amino acid in a suitable solvent.
-
Addition of Resolving Agent: Add an equimolar amount of the chiral resolving agent (e.g., (R,R)-tartaric acid) to the solution.[12]
-
Heating: Gently heat the mixture to ensure complete dissolution of both the β-amino acid and the resolving agent.
-
Crystallization: Allow the solution to cool slowly to room temperature. Seeding with a small crystal of the desired diastereomeric salt can aid in crystallization.
-
Isolation: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent.
-
Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and add a base (e.g., sodium hydroxide) to liberate the free β-amino acid.[12]
-
Extraction: Extract the liberated β-amino acid with an organic solvent.
-
Analysis: Determine the enantiomeric excess of the resolved β-amino acid using chiral HPLC or GC.
Protocol 2: General Procedure for Enzymatic Hydrolysis of a β-Amino Acid Ester
-
Reaction Setup: In a suitable vessel, dissolve the racemic β-amino acid ester in a buffer solution or an organic solvent.
-
Enzyme Addition: Add the lipase (e.g., Candida antarctica Lipase B) to the reaction mixture.[15]
-
Incubation: Incubate the reaction mixture at a controlled temperature with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC or GC to determine the conversion and enantiomeric excess of the product and the remaining substrate.
-
Workup: Once the desired conversion is reached (typically around 50% for a kinetic resolution), stop the reaction by filtering off the enzyme (if immobilized) or by extraction.
-
Separation: Separate the product β-amino acid from the unreacted β-amino acid ester. This can often be achieved by acid-base extraction.
-
Analysis: Determine the enantiomeric excess of both the product and the unreacted substrate.
Data Presentation
Table 1: Comparison of Common Chiral Resolution Methods for β-Amino Acids
| Method | Advantages | Disadvantages | Typical Scale |
| Diastereomeric Salt Crystallization | Cost-effective for large scale, well-established.[17] | Can be time-consuming, requires screening of resolving agents and solvents. | Milligram to multi-kilogram |
| Enzymatic Kinetic Resolution | High enantioselectivity, mild reaction conditions.[18][19] | Limited to 50% yield (without DKR), requires screening for a suitable enzyme. | Microgram to gram |
| Chiral Chromatography (HPLC/GC) | High resolution and purity, applicable to a wide range of compounds. | Requires expensive equipment and columns, can be less cost-effective for large scale. | Microgram to gram |
| Chiral Derivatization | Allows for separation on non-chiral columns, can enhance detection sensitivity.[22] | Adds an extra reaction step, risk of racemization during derivatization. | Microgram to milligram |
Visualizations
Workflow for Chiral Resolution Method Selection
Caption: Decision tree for selecting a chiral resolution method.
General Scheme for Diastereomeric Salt Crystallization
Caption: Workflow for diastereomeric salt crystallization.
References
-
Bálint, J., et al. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 6030. [Link]
-
Forgách, L., et al. (2020). Efficient Enzymatic Routes for the Synthesis of New Eight-Membered Cyclic β-Amino Acid and β-Lactam Enantiomers. Molecules, 25(23), 5677. [Link]
-
Geue, S., et al. (2009). Kinetic resolution of aliphatic beta-amino acid amides by beta-aminopeptidases. Amino Acids, 37(1), 175-181. [Link]
-
Geue, S., et al. (2009). Kinetic Resolution of Aliphatic β-Amino Acid Amides by β-Aminopeptidases. Angewandte Chemie International Edition, 48(25), 4625-4628. [Link]
-
Pérez-Venegas, M., et al. (2019). Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters. Beilstein Journal of Organic Chemistry, 15, 2308-2314. [Link]
-
Bálint, J., et al. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. MDPI. [Link]
-
Madarász, J., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]
-
Pérez-Venegas, M., et al. (2020). Correction: Mechanochemical enzymatic resolution of N-benzylated-β³-amino esters. Beilstein Journal of Organic Chemistry, 16, 122. [Link]
-
Pálovics, E., & Fogassy, E. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Symmetry, 13(4), 661. [Link]
-
Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(4), 623-635. [Link]
-
Blacker, A. J. (2010). Recent Patents on the Optical Resolution of Amino Acid Enantiomers. Recent Patents on Chemical Engineering, 3(2), 99-106. [Link]
-
Bosits, M. H., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25(2), 244-255. [Link]
-
Ooi, T., et al. (2007). Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations. Organic Letters, 9(20), 3945-3948. [Link]
-
Momoli, C., et al. (2026). Resolution of a Chiral β-Aminoketone via Diastereomeric Salt Formation: From Experimental Evidence to Molecular-Level Insights Into Solution-Phase Clusters. Chirality, 38(3), e70087. [Link]
-
Momoli, C., et al. (2026). Resolution of a Chiral β-Aminoketone via Diastereomeric Salt Formation: From Experimental Evidence to Molecular-Level Insights Into Solution-Phase Clusters. Chirality, 38(3), e23087. [Link]
-
Kumar, A., & Singh, A. (2015). Enantioselective Synthesis of β-amino acids: A Review. Journal of Chemical and Pharmaceutical Research, 7(7), 883-903. [Link]
-
Thuku, R. N., et al. (2010). β-Aminopeptidases: enzymatic degradation and synthesis of β-amino acid containing peptides and kinetic resolution of β-amino acid amides. Applied Microbiology and Biotechnology, 88(4), 839-851. [Link]
-
Nishida, M., et al. (2015). Chiral resolution with frozen aqueous amino acids. Analytical Methods, 7(23), 9878-9884. [Link]
-
Paradowska, J., & Mlynarski, J. (2022). Dynamic Kinetic Resolutions Promoted by Amino Acid Catalysts and Derivatives. In Organocatalytic Dynamic Kinetic Resolution (pp. 45-66). Royal Society of Chemistry. [Link]
-
Brückner, H., & Schieber, A. (2008). Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. Journal of Chromatography A, 1189(1-2), 259-267. [Link]
-
Miller, C. A., et al. (2019). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. The Journal of Organic Chemistry, 84(22), 14894-14900. [Link]
-
Al-Qadiri, M., et al. (2026). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. Analytical Methods, 18(2), 154-162. [Link]
-
Brückner, H. (2005). 1.1.3. Chiral separation of amino acids by gas chromatography. In Amino Acid Analysis Protocols (pp. 115-142). Humana Press. [Link]
-
Paradís-Bas, M., et al. (2020). Three Decades of Amyloid Beta Synthesis: Challenges and Advances. Frontiers in Molecular Biosciences, 7, 610214. [Link]
-
Nishida, M., et al. (2015). Chiral resolution with frozen aqueous amino acids. Analytical Methods, 7(23), 9878-9884. [Link]
-
Gubitz, G., & Schmid, M. G. (1999). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. Current Organic Chemistry, 3(4), 369-399. [Link]
-
Fülöp, F., & Mándity, I. M. (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 65(2), 1019-1045. [Link]
-
Konya, Y., et al. (2020). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1626, 461361. [Link]
-
The Analytical Scientist. (2025, July 7). New Era in Amino Acid Chiral Separation Beckons. [Link]
-
Wang, Y., et al. (2018). Forming All-Carbon Quaternary Stereocenters by Organocatalytic Aminomethylation: Concise Access to β-Amino Acids. Angewandte Chemie International Edition, 57(40), 13189-13193. [Link]
-
Regalado, E. L. (2016, September 6). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Hyun, M. H., et al. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Liquid Chromatography & Related Technologies, 25(1), 53-66. [Link]
-
Daniels, D. S., et al. (2008). Toward β-Amino Acid Proteins: Design, Synthesis, and Characterization of a Fifteen Kilodalton β-Peptide Tetramer. Journal of the American Chemical Society, 130(44), 14705-14712. [Link]
-
Regalado, E. L. (2016, September 6). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Long, W. J. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent Technologies. [Link]
Sources
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- 8. agilent.com [agilent.com]
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- 14. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 15. Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficient Enzymatic Routes for the Synthesis of New Eight-Membered Cyclic β-Amino Acid and β-Lactam Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent Patents on the Optical Resolution of Amino Acid Enantiomer...: Ingenta Connect [ingentaconnect.com]
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Stability testing of 3-Amino-3-(3-tert-butoxyphenyl)propanoic acid under various conditions
Welcome to the Technical Support Center for 3-Amino-3-(3-tert-butoxyphenyl)propanoic acid .
As a Senior Application Scientist, I have designed this guide to move beyond standard procedural checklists. Successful drug development requires understanding the why behind the how. To ensure the highest standards of scientific integrity, this guide focuses on the mechanistic causality of degradation, self-validating experimental designs, and authoritative regulatory standards.
Section 1: Mechanistic Troubleshooting & Degradation Pathways (FAQ)
Q: During forced degradation testing, why does my sample show rapid mass loss and a new dominant peak specifically under acidic conditions? A: This is the most common diagnostic observation for this specific molecule. The compound contains a tert-butyl ether linkage on the phenyl ring. Under acidic stress (e.g., 0.1 N HCl), this ether is highly susceptible to acid-catalyzed cleavage.
Mechanistically, the ether oxygen is reversibly protonated to form an oxonium ion. Because the resulting tert-butyl carbocation is highly stabilized by hyperconjugation and inductive effects from its three methyl groups, the cleavage proceeds rapidly via a unimolecular
Q: Is the
Section 2: Visualizing the Degradation Pathway
To fully grasp the primary vulnerability of this compound, refer to the mechanistic pathway below.
Acid-catalyzed cleavage pathway of the tert-butyl ether group via SN1 mechanism.
Section 3: Experimental Protocols for Stability Testing
A robust stability protocol must be a self-validating system . This means every degradation study must include a mass balance check: if the assay of the active substance decreases by 15%, the sum of the degradation products must analytically account for that exact 15% increase.
Protocol: ICH Q1A(R2) Aligned Forced Degradation Study [3]
-
Preparation of Stock Solution: Dissolve 10.0 mg of this compound in 10 mL of HPLC-grade methanol to create a 1.0 mg/mL stock solution.
-
Acidic Stress: Transfer 1 mL of stock solution to a vial and add 1 mL of 0.1 N HCl. Seal and incubate at 60°C for 24 hours. Critical Step: Neutralize with 1 mL of 0.1 N NaOH prior to LC-MS injection to prevent column degradation.
-
Alkaline Stress: Transfer 1 mL of stock solution and add 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 N HCl before analysis.
-
Oxidative Stress: Transfer 1 mL of stock solution and add 1 mL of 3%
. Incubate at room temperature (25°C) for 24 hours in the dark. -
Thermal Stress: Weigh 5.0 mg of the solid API into a sealed glass vial. Expose to 60°C for 7 days. Reconstitute in 5 mL of methanol prior to analysis.
-
Control (Self-Validation): Maintain 1 mL of the original stock solution at 2-8°C. Run this sample concurrently to ensure that any observed degradation is purely a result of the applied stress, not solvent incompatibility or baseline impurities.
Section 4: Data Presentation & Diagnostics
When analyzing your LC-MS/HPLC data, cross-reference your findings with the expected degradation profiles summarized below.
| Stress Condition | Reagent / Environment | Primary Degradation Pathway | Major Expected Degradant | Extent of Degradation |
| Acidic | 0.1 N HCl, 60°C, 24h | Ether Cleavage ( | 3-Amino-3-(3-hydroxyphenyl)propanoic acid | High |
| Alkaline | 0.1 N NaOH, 60°C, 24h | Minimal | None (Stable | Low |
| Oxidative | 3% | Amine Oxidation | N-oxide derivatives | Moderate |
| Thermal | Solid state, 60°C, 7d | Minimal | None (Thermodynamically stable) | Low |
| Photolytic | UV/Vis (per ICH Q1B) | Photo-oxidation | Phenolic/Aromatic degradants | Low to Moderate |
Section 5: Visualizing the Stability Workflow
To ensure compliance with global regulatory standards, follow the structured workflow below for your primary batches.
ICH Q1A(R2) aligned stability testing and validation workflow for pharmaceutical APIs.
References
-
Title: Ether Cleavage (Mechanism in Acid) Source: Wikipedia URL: [Link]
-
Title: Why are peptides consisting of beta amino acids metabolically more stable? Source: ResearchGate URL: [Link]
-
Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
Technical Support Center: Enhancing the Efficiency of Boc-Protection and Deprotection for β-Amino Acids
Welcome to the technical support center for Boc-protection and deprotection of β-amino acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of these critical synthetic steps. Unlike their α-amino acid counterparts, the altered geometry and potentially increased steric bulk of β-amino acids can introduce unique challenges. This resource provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common issues and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the Boc (tert-butyloxycarbonyl) protecting group a preferred choice for β-amino acids?
The Boc group is highly valued for its stability under a wide range of basic and nucleophilic conditions, making it an excellent orthogonal partner to other protecting groups like Fmoc or Cbz.[1][2][3] Its removal under mild acidic conditions allows for selective deprotection without compromising other acid-labile functionalities when carefully controlled.[4] This is particularly advantageous in multi-step syntheses common in drug development.[] For β-amino acids, which can be prone to specific side reactions like cyclization, the robust nature of the Boc group provides a reliable shield for the amino functionality during subsequent chemical transformations.
Q2: What are the primary challenges when applying standard α-amino acid Boc-protection protocols to β-amino acids?
The key difference lies in the steric environment. The substituents on the β-carbon can significantly hinder the approach of the Boc anhydride (Boc₂O) to the amino group. This steric hindrance can lead to sluggish or incomplete reactions.[][7] Furthermore, the zwitterionic nature of free β-amino acids often results in poor solubility in common organic solvents, which can dramatically slow down reaction kinetics.
Q3: What are the essential safety precautions when working with Boc₂O and trifluoroacetic acid (TFA)?
Both Boc-protection and deprotection reactions generate gas (CO₂), so they must never be performed in a sealed or closed system.[8] Boc anhydride can cause skin and respiratory irritation and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Trifluoroacetic acid (TFA) is highly corrosive and volatile.[9] Always handle it in a fume hood, wearing acid-resistant gloves, safety goggles, and a lab coat. Ensure an appropriate acid spill kit is readily available.
Troubleshooting Guide: Boc-Protection of β-Amino Acids
This section addresses specific issues you may encounter during the N-protection step.
Q1: My Boc-protection reaction is extremely slow or appears to have stalled. What is the likely cause and how can I fix it?
-
Causality: This is the most common issue and is typically rooted in either steric hindrance or poor solubility of the starting β-amino acid.[] If the amino acid is not well-solvated, the reagents cannot interact effectively.
-
Solutions & Protocols:
-
Optimize the Solvent System: For zwitterionic amino acids, a mixed solvent system is often necessary. The standard Schotten-Baumann conditions using dioxane/water with a base like NaOH or NaHCO₃ are a good starting point.[] If solubility remains an issue, consider alternative solvent systems.
-
Increase Temperature: For sluggish reactions due to steric hindrance, gently warming the reaction to 40-50 °C can significantly increase the rate.[]
-
Select the Right Base: Triethylamine (TEA) in an anhydrous solvent like DMF can improve solubility and drive the reaction. For particularly hindered β-amino acids, a stronger, non-nucleophilic base may be required.[]
-
| Issue | Possible Cause | Recommended Solution | Key Insight |
| Incomplete Reaction | Steric Hindrance | Use a more forcing solvent/base system (e.g., Boc₂O/Me₄NOH·5H₂O in CH₃CN).[] | This combination enhances reactivity for sterically demanding substrates. |
| Poor Solubility | Use a mixed aqueous-organic solvent (e.g., Dioxane/H₂O) or an anhydrous polar aprotic solvent (e.g., DMF). | Ensures the zwitterionic amino acid is sufficiently solvated for the reaction. | |
| Low Nucleophilicity | Add a catalyst like 4-(Dimethylamino)pyridine (DMAP) (use with caution).[10] | DMAP forms a more reactive intermediate with Boc₂O, but can lead to side reactions. |
Q2: My reaction mixture shows a new, less polar byproduct by TLC/LC-MS. What could it be?
-
Causality: This is often the result of over-reaction or side-reactivity. The two most common byproducts are the di-Boc protected amine (N,N-diBoc) or protection of a secondary functional group (e.g., a hydroxyl group). The use of a catalyst like DMAP can promote these side reactions, especially with extended reaction times.[][10]
-
Solutions & Protocols:
-
Avoid or Limit Catalysts: If your β-amino acid has other nucleophilic sites (like an -OH group), avoid using DMAP or use only catalytic amounts (e.g., 0.1 eq) and monitor the reaction closely.[]
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of Boc₂O. A large excess can drive the formation of the di-Boc species.
-
Monitor Reaction Time: Do not let the reaction run overnight without first establishing its typical completion time. For many substrates, the reaction is complete within a few hours.
-
Q3: How can I effectively remove unreacted Boc anhydride during workup?
-
Causality: Boc₂O is hydrophobic and can be difficult to separate from the desired product, especially if the product is also highly soluble in organic solvents.
-
Solutions & Protocols:
-
Amine Scavenger: After the reaction is complete, add a small amount of a nucleophilic amine scavenger, such as N,N-dimethylethylenediamine, and stir for 1-2 hours.[] This will react with the excess Boc₂O to form a water-soluble carbamate that can be easily removed during an acidic workup.
-
Basic Wash: A careful wash with a cold, dilute solution of sodium bicarbonate can help hydrolyze some of the remaining anhydride.
-
Purification via Salt Formation: For oily products that are difficult to purify, converting the Boc-β-amino acid to its dicyclohexylamine (DCHA) salt can yield a stable, crystalline solid that is easily purified by recrystallization.[11]
-
Troubleshooting Guide: Boc-Deprotection of β-Amino Acids
Deprotection can seem straightforward, but side reactions caused by the reactive intermediate are a common pitfall.
Q1: My Boc-deprotection is incomplete, even after several hours. What should I do?
-
Causality: The stability of the Boc group is significant, and its cleavage is a kinetically controlled process. Incomplete deprotection is usually caused by insufficient acid strength/concentration, inadequate reaction time, or significant steric hindrance around the carbamate.[12]
-
Solutions & Protocols:
-
Increase Acid Concentration: If using 20% TFA in Dichloromethane (DCM), try increasing the concentration to 50%.[12] The reaction rate often has a second-order dependence on the acid concentration.
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS. Some hindered substrates may require longer reaction times.
-
Switch to a Stronger Acid System: For highly resistant Boc groups, switching to a more potent system like 4M HCl in 1,4-dioxane can be effective.[][12]
-
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Q2: I'm observing side products with a mass increase of +56 Da. What is this and how do I prevent it?
-
Causality: This is a classic sign of alkylation by the tert-butyl cation (t-Bu⁺), a reactive electrophile generated during the acid-catalyzed cleavage of the Boc group.[2][4][13] This cation will readily attack any nucleophilic sites on your molecule, particularly the electron-rich side chains of residues like Tryptophan, Methionine, and Cysteine.[14][15]
-
Solutions & Protocols:
-
ALWAYS Use Scavengers: The addition of scavengers to the deprotection cocktail is not optional; it is mandatory to prevent these side reactions. Scavengers are nucleophiles designed to trap the t-Bu⁺ cation before it can react with your product.[7][13]
-
Select the Right Scavenger Cocktail: The choice of scavenger depends on the functional groups present in your β-amino acid. See the table below for common cocktails.
-
| Scavenger Cocktail | Composition (v/v/v) | Primary Use Case | Reference |
| Standard | TFA / H₂O / TIS (95:2.5:2.5) | General purpose; effective for Trp-containing substrates. | [7] |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | For peptides with multiple sensitive residues (Trp, Met, Cys, Tyr). | [7] |
| For Cysteine | TFA / Thioanisole / DTT (90:5:5 v/v/w) | Specifically designed to protect Cysteine residues. | [7] |
| TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, DTT: Dithiothreitol |
Q3: After deprotection with TFA, I see a byproduct with a mass increase of +96 Da. What happened?
-
Causality: This corresponds to trifluoroacetylation, where the newly liberated free amine is acylated by the trifluoroacetic acid reagent. This is more common in solid-phase peptide synthesis (SPPS) but can occur in solution-phase if conditions are not optimized.[][7]
-
Solutions & Protocols:
-
Use HCl in an Organic Solvent: The best way to avoid this side reaction is to use a non-acylating acid system. A solution of 1-4M HCl in an organic solvent like 1,4-dioxane or ethyl acetate is a highly effective alternative to TFA for Boc deprotection.[][7]
-
Minimize Exposure: If TFA must be used, ensure the reaction is worked up promptly upon completion and that excess TFA is thoroughly removed under reduced pressure.
-
Core Mechanistic Pathways and Protocols
Boc-Protection Mechanism
The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. The resulting intermediate collapses, releasing the protected amine, CO₂, and tert-butanol.[2]
Caption: General mechanism for Boc-protection of an amine.
Protocol 1: General Procedure for Boc-Protection of a β-Amino Acid
-
Dissolve the β-amino acid (1.0 eq) in a 1:1 mixture of dioxane and 1M NaOH (aq).
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with cold 1M HCl or KHSO₄.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by recrystallization or column chromatography.
Boc-Deprotection Mechanism
The deprotection is an acid-catalyzed elimination. The carbonyl oxygen of the Boc group is protonated, leading to the loss of a stable tert-butyl cation and an unstable carbamic acid, which rapidly decarboxylates to yield the free amine.[15]
Caption: Mechanism for TFA-mediated Boc deprotection and cation scavenging.
Protocol 2: General Procedure for TFA-Mediated Boc-Deprotection
-
Dissolve the Boc-protected β-amino acid (1.0 eq) in dichloromethane (DCM, approx. 0.1-0.2 M).
-
Add the appropriate scavengers (e.g., triisopropylsilane, 2.5-5% v/v).[12]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).
-
Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM or toluene (2x) to remove residual TFA.
-
The resulting amine TFA salt can be used directly or precipitated by adding cold diethyl ether.
References
-
Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. (2005). PubMed. Retrieved March 7, 2026, from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
-
BOC deprotection. (2023). Hebei Boze Chemical Co.,Ltd.. Retrieved March 7, 2026, from [Link]
-
BOC Deprotection. (n.d.). WordPress. Retrieved March 7, 2026, from [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). MDPI. Retrieved March 7, 2026, from [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). American Journal of Chemistry. Retrieved March 7, 2026, from [Link]
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. (n.d.). RSC Publishing. Retrieved March 7, 2026, from [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (2024). Total Synthesis. Retrieved March 7, 2026, from [Link]
-
BOC Protection and Deprotection. (2019). Hebei Boze Chemical Co., Ltd.. Retrieved March 7, 2026, from [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Anaspec. Retrieved March 7, 2026, from [Link]
-
Any suggestion on Boc deprotection without using acid?. (2016). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Boc Protection - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved March 7, 2026, from [Link]
-
Dual protection of amino functions involving Boc. (2013). RSC Publishing. Retrieved March 7, 2026, from [Link]
-
Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]
-
Protection Reactions. (n.d.). Wiley-VCH. Retrieved March 7, 2026, from [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. mdpi.com [mdpi.com]
- 10. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. BOC deprotection [ms.bzchemicals.com]
- 14. peptide.com [peptide.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of 3-Amino-3-arylpropanoic Acids
Introduction
3-Amino-3-arylpropanoic acids, a class of β-amino acids, are crucial building blocks in medicinal chemistry and drug development. Their incorporation into peptidomimetics can enhance metabolic stability and biological activity. The synthesis of these compounds, particularly on a larger scale, is often fraught with challenges ranging from low yields and side product formation to difficulties in achieving high enantiopurity. This guide provides practical, field-proven insights to troubleshoot common issues encountered during the scale-up synthesis of 3-amino-3-arylpropanoic acids, ensuring robust and reproducible outcomes for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 3-amino-3-arylpropanoic acids?
A1: The most prevalent methods include the Mannich-type reaction, which is a one-pot, three-component condensation of an arylaldehyde, malonic acid, and a nitrogen source like ammonium acetate.[1] Other significant routes involve the Arndt–Eistert homologation, reductive aminations, and various enzymatic resolutions to obtain enantiopure products.[2] Photocatalytic methods are also emerging as a modular approach.[2]
Q2: What are the primary challenges when scaling up the synthesis of 3-amino-3-arylpropanoic acids?
A2: Key challenges during scale-up include:
-
Reaction Control: Exothermic reactions can be difficult to manage, potentially leading to side product formation.
-
Purification: Crystallization, a common purification method, can be challenging due to the solubility profile of the product. The use of large volumes of solvents for chromatography is often not economically viable on an industrial scale.[3]
-
Stereochemical Control: Achieving high enantiomeric excess (ee) on a large scale can be difficult, often requiring specialized chiral auxiliaries or enzymatic resolution, which adds to the cost and complexity.[4]
-
Side Reactions: The formation of byproducts such as cinnamic acids is a common issue, particularly in one-pot syntheses.[1]
Q3: Why is enantiomeric purity important for 3-amino-3-arylpropanoic acids?
A3: Enantiomeric purity is critical because different enantiomers of a chiral drug can have vastly different pharmacological activities and toxicities. For instance, the (S)-enantiomer of dapoxetine, which is synthesized from (S)-3-amino-3-phenylpropanoic acid, is the active form, and its enantiomeric purity is crucial for its therapeutic effect and safety. Regulatory agencies require drugs to be in their most active and least toxic enantiomeric form.
Troubleshooting Guides
Problem 1: Low Yield in Mannich-Type One-Pot Synthesis
Q: My one-pot synthesis of 3-amino-3-(p-methoxyphenyl)propanoic acid is giving a low yield (under 40%). How can I improve this?
A: Low yields in the one-pot synthesis of 3-amino-3-arylpropanoic acids are often linked to side reactions, incomplete conversion, or product precipitation issues. The electronic nature of the substituent on the aromatic ring plays a significant role.[1]
Causality and Solution:
-
Side Product Formation: A common side product is the corresponding cinnamic acid, formed through a competing reaction pathway.[1] The formation of this byproduct is influenced by solvent polarity and temperature.
-
Troubleshooting Step: Experiment with different solvents. For electron-rich aldehydes, such as p-methoxybenzaldehyde, a more polar solvent like ethanol is often preferred.[1] Carefully control the reaction temperature; prolonged heating at high temperatures can favor the elimination reaction leading to the cinnamic acid derivative.
-
-
Incomplete Reaction: The reaction may not be going to completion.
-
Troubleshooting Step: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reagents are of high purity and used in the correct stoichiometric ratios. An excess of ammonium acetate can sometimes improve the yield.[1]
-
-
Product Solubility: The desired β-amino acid may be partially soluble in the reaction mixture, leading to losses during workup.
-
Troubleshooting Step: After the reaction is complete, cool the mixture to a lower temperature (e.g., 0-4 °C) to maximize precipitation of the product before filtration.[5]
-
Experimental Protocol: Optimizing a Mannich-Type Reaction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-methoxybenzaldehyde (1.0 eq), malonic acid (1.05 eq), and ammonium acetate (2.0 eq) in absolute ethanol (5 mL per gram of aldehyde).
-
Reaction Execution: Reflux the mixture with stirring for 6-8 hours.
-
Monitoring: Periodically take aliquots to monitor the disappearance of the aldehyde by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Workup: Once the reaction is complete, cool the mixture to room temperature, and then place it in an ice bath for 1-2 hours to facilitate product crystallization.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol, and then with diethyl ether.
-
Purification: Recrystallize the crude product from hot methanol or a water/ethanol mixture to obtain the pure 3-amino-3-(4-methoxyphenyl)propanoic acid.[1]
Problem 2: Difficulty in Achieving High Enantiomeric Purity
Q: I am struggling to resolve the enantiomers of racemic 3-amino-3-phenylpropanoic acid on a large scale. Classical resolution with chiral acids is inefficient. What are my options?
A: Achieving high enantiopurity on a large scale is a common hurdle. While classical resolution via diastereomeric salt crystallization is widely used in industry, it can be inefficient and is limited to a theoretical maximum yield of 50% for the desired enantiomer.[4] More advanced and efficient methods are often necessary for scale-up.
Causality and Solution:
-
Enzymatic Resolution: Lipases and amidases are highly effective for the kinetic resolution of racemic β-amino acids or their derivatives. For example, Candida antarctica lipase A (CAL-A) can be used for the enantioselective N-acylation of racemic ethyl 3-amino-3-arylpropanoates.[6] This method offers high enantioselectivity and can yield both enantiomers in high purity.
-
Biocatalysis: Whole-cell biocatalysts, such as Rhodococcus species, can be employed for the stereoselective hydrolysis of racemic trans-3-arylaziridine-2-carboxamides, which can then be converted to the desired enantiopure β-amino acid.[7][8]
Data Presentation: Comparison of Resolution Methods
| Method | Resolving Agent/Enzyme | Typical Enantiomeric Excess (ee) | Advantages | Disadvantages | Reference |
| Classical Resolution | (1R,2S)-(-)-Norephedrine | >95% (after recrystallization) | Inexpensive resolving agent | Low theoretical yield (50%), labor-intensive | [4] |
| Enzymatic Acylation | Candida antarctica lipase A (CAL-A) | >99% | High enantioselectivity, mild conditions | Requires substrate derivatization (esterification) | [6] |
| Biocatalytic Hydrolysis | Rhodococcus rhodochrous | >99% | High enantioselectivity, environmentally friendly | May require specialized fermentation equipment | [7] |
Problem 3: Product Purification Challenges on a Large Scale
Q: My crude 3-amino-3-arylpropanoic acid is difficult to purify by crystallization, and column chromatography is not feasible for the multi-kilogram scale I am targeting. What are some alternative purification strategies?
A: Large-scale purification requires methods that are both efficient and cost-effective. Relying on large volumes of solvents for chromatography is generally not a viable industrial strategy.[3]
Causality and Solution:
-
Ion-Exchange Chromatography: A highly effective method for purifying amino acids is ion-exchange chromatography. For 3-amino-3-arylpropanoic acids, which are amphoteric, this technique can be very selective.
-
Troubleshooting Step: Utilize a strong cation exchange resin. The crude amino acid solution can be loaded onto the column at a pH above its pKa, and then eluted with an aqueous solution at a higher pH to recover the purified product.[3] This method avoids the use of large quantities of organic solvents.
-
-
Recrystallization with pH Adjustment: The solubility of amino acids is highly dependent on pH.
-
Troubleshooting Step: Dissolve the crude product in an acidic aqueous solution (e.g., dilute HCl) to protonate the amino group and increase solubility. Then, carefully adjust the pH to the isoelectric point of the amino acid with a base (e.g., NaOH or NH4OH) to induce crystallization of the pure product. Filter and wash the crystals.
-
Experimental Workflow: Purification by Ion-Exchange Chromatography
Caption: Workflow for purification using ion-exchange chromatography.
Problem 4: Side Reactions in Mannich-Type Reactions with Electron-Deficient Aldehydes
Q: I am attempting to synthesize 3-amino-3-(4-nitrophenyl)propanoic acid, but I am getting very low to no yield of the desired product. What is causing this, and how can I overcome it?
A: The three-component Mannich-type reaction for β-amino acid synthesis is known to work best for electron-rich aldehydes. Electron-deficient aldehydes, such as 4-nitrobenzaldehyde, are often poor substrates for this reaction.
Causality and Solution:
-
Electronic Effects: The electron-withdrawing nitro group deactivates the aldehyde, making it less susceptible to nucleophilic attack, which is a key step in the reaction mechanism. This can significantly hinder the formation of the desired β-amino acid.
-
Alternative Synthetic Routes: When the one-pot Mannich reaction fails, a multi-step approach is often necessary.
-
Troubleshooting Step: A more robust method involves a two-step process. First, perform a Knoevenagel condensation between the electron-deficient aldehyde and malonic acid to form the corresponding arylidene malonic acid. Then, in a separate step, perform a Michael addition of an amine to the activated double bond.
-
Logical Relationship: Impact of Substituents on Reaction Success
Caption: Influence of aryl aldehyde substituents on reaction outcome.
References
-
A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Side reactions in peptide synthesis: An overview - Bibliomed. (n.d.). Retrieved from [Link]
-
Enantiopure trans-3-arylaziridine-2-carboxamides: Preparation by Bacterial Hydrolysis and Ring-Openings Toward Enantiopure, Unnatural D-α-amino Acids - PubMed. (2010, October 1). Retrieved from [Link]
-
Efficient resolution of rac-2-cyano-2-methyl-3-phenylpropanoic acid. An appropriate starting material for the enantioconvergent synthesis of (S)-α-methylphenylalanine on a large laboratory scale. (2003, August 1). Retrieved from [Link]
-
A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids | PDF - Scribd. (2004, February 13). Retrieved from [Link]
-
Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid - ResearchGate. (2004, June). Retrieved from [Link]
-
Novel Mannich-Type Multicomponent Reactions: Discovery, Mechanism, and Application. (2025, July 15). Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.). Retrieved from [Link]
-
Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions - PMC. (n.d.). Retrieved from [Link]
-
One-pot three-component Mannich-type reaction catalyzed by functionalized ionic liquid - Sciforum. (n.d.). Retrieved from [Link]
-
Modular synthesis of congested β 2,2 -amino acids via the merger of photocatalysis and oxidative functionalisations - RSC Publishing. (2024, January 5). Retrieved from [Link]
-
Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC. (n.d.). Retrieved from [Link]
-
Synthetic applications of biologically important Mannich bases: An updated review. (2023, March 2). Retrieved from [Link]
-
A One‐Pot Synthesis of 3‐Amino‐3‐arylpropionic Acids. | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
A practical route to β2,3-amino acids with alkyl side chains - PMC. (2015, September 25). Retrieved from [Link]
-
A3-Mannich coupling reaction via chiral propargylglycine Ni(ii) complex: an approach for synthesizing enantiomerically enriched unnatural α-amino acids - PMC. (2025, September 25). Retrieved from [Link]
-
A three-component monooxygenase from Rhodococcus wratislaviensis may expand industrial applications of bacterial enzymes - PMC. (2021, January 4). Retrieved from [Link]
- US10975031B2 - Method for purifying aromatic amino acids - Google Patents. (2004, January 20).
-
Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024, February 17). Retrieved from [Link]
-
Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system - Teledyne ISCO. (2022, December 8). Retrieved from [Link]
- CN1451652A - Process for preparing 3-amino propane sulfonic acid - Google Patents. (n.d.).
-
Ready-Made Amino Acids - Research - American Peptide Society. (2026, February 18). Retrieved from [Link]
- US20060135784A1 - Process for producing 3-amino-2-hydroxypropionic acid derivatives. (n.d.).
-
Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. (n.d.). Retrieved from [Link]
-
(R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH) - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Rhodococcus Strains from the Specialized Collection of Alkanotrophs for Biodegradation of Aromatic Compounds - MDPI. (2023, March 5). Retrieved from [Link]
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - MDPI. (2024, February 17). Retrieved from [Link]
-
Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed. (2024, February 17). Retrieved from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Modular synthesis of congested β 2,2 -amino acids via the merger of photocatalysis and oxidative functionalisations - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC06172H [pubs.rsc.org]
- 3. US10975031B2 - Method for purifying aromatic amino acids - Google Patents [patents.google.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. CN1451652A - Process for preparing 3-amino propane sulfonic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Enantiopure trans-3-arylaziridine-2-carboxamides: preparation by bacterial hydrolysis and ring-openings toward enantiopure, unnatural D-α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
Comparative analysis of different synthetic routes to 3-Amino-3-(3-tert-butoxyphenyl)propanoic acid
As a Senior Application Scientist, evaluating the synthetic pathways for a highly specialized building block like 3-Amino-3-(3-tert-butoxyphenyl)propanoic acid requires balancing stereochemical control, scalability, and chemoselectivity. This
The presence of the tert-butyl aryl ether dictates our synthetic boundaries: any chosen route must establish the chiral center at the
Below is an objective, comparative analysis of three field-proven synthetic routes to this target, complete with self-validating protocols and mechanistic rationales.
Strategic Overview of Synthetic Pathways
Fig 1: Strategic overview of three distinct synthetic pathways to the target β-amino acid.
Route 1: Classical Rodionov Reaction with Enzymatic Kinetic Resolution
The Rodionov reaction is a highly scalable, one-pot multicomponent condensation. However, because it yields a racemic mixture, it must be coupled with a biocatalytic kinetic resolution[1].
Mechanistic Causality:
The reaction proceeds via the formation of an imine from 3-tert-butoxybenzaldehyde and ammonia, followed by the addition of malonic acid and subsequent decarboxylation. Because the tert-butyl ether is stable under these mildly basic conditions, the racemate is formed cleanly. To isolate the
Self-Validating Protocol:
-
Condensation: Reflux 3-tert-butoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (2.0 eq) in ethanol for 12 hours.
-
Isolation: Cool to precipitate the racemic
-amino acid. Validation: Confirm complete consumption of the aldehyde via LC-MS (UV 254 nm). -
Kinetic Resolution: Suspend the racemate in a pH 7.5 phosphate buffer. Add
-transaminase, pyridoxal phosphate (PLP) cofactor, and sodium pyruvate (as the amino acceptor). Incubate at 30 °C for 24 hours. -
Purification: Acidify to pH 3 to precipitate the
-keto acid byproduct, filter, and apply the filtrate to a strong cation exchange (SCX) resin to elute the pure -enantiomer. Validation: Chiral HPLC must show >99% ee.
Route 2: Diastereoselective Addition via Ellman's Sulfinamide
For medicinal chemistry campaigns requiring predictable stereochemistry without the 50% yield ceiling of kinetic resolution, Ellman’s chiral auxiliary is the gold standard[3].
Mechanistic Causality:
Condensation of the aldehyde with
Fig 2: Step-by-step workflow and validation checkpoints for the Ellman auxiliary approach.
Self-Validating Protocol:
-
Imine Formation: Stir 3-tert-butoxybenzaldehyde (1.0 eq),
- -butanesulfinamide (1.1 eq), and (2.0 eq) in THF at room temperature. Causality: acts as both a Lewis acid activator and a water scavenger to drive the equilibrium. Validation: H NMR must show the disappearance of the aldehyde proton (~9.9 ppm) and the appearance of the imine proton (~8.5 ppm). -
Enolate Addition: Generate the lithium enolate of methyl acetate using LDA at -78 °C. Dropwise add the sulfinyl imine. Quench with saturated
. Validation: Isolate the intermediate and verify the diastereomeric ratio via crude H NMR. -
Cleavage: Treat the intermediate with 2M HCl in MeOH at 0 °C for 2 hours. Validation: LC-MS must confirm the loss of the sulfinyl mass (-104 Da) while the tert-butyl ether mass remains intact.
Route 3: Catalytic Asymmetric Hydrogenation
For process-scale manufacturing, stoichiometric chiral auxiliaries are economically unviable. Catalytic asymmetric hydrogenation of
Mechanistic Causality:
The substrate is a
Self-Validating Protocol:
-
Precursor Synthesis: React 3-tert-butoxybenzoyl chloride with Meldrum's acid, followed by methanolysis to form the
-keto ester. Treat with ammonium acetate in acetic acid to yield the -enamine. Validation: NOESY NMR to confirm the -geometry, which is critical for catalyst binding. -
Hydrogenation: Dissolve the enamine in degassed methanol. Add 0.1 mol%
. Pressurize the reactor to 50 psi and stir at 50 °C for 12 hours. -
Hydrolysis: Saponify the resulting methyl ester using LiOH in THF/Water to yield the free acid. Validation: Complete conversion verified by LC-MS; enantiomeric excess (>98%) determined by chiral GC.
Quantitative Comparison of Synthetic Routes
| Performance Metric | Route 1: Rodionov + Resolution | Route 2: Ellman Auxiliary | Route 3: Asym. Hydrogenation |
| Overall Yield | 35–42% (Max 50% theoretical) | 65–75% | 80–88% |
| Enantiomeric Excess | >99% (Enzyme dependent) | 96–98% | >98% |
| Scalability | Moderate (High volume/dilution) | Good (Lab to Pilot scale) | Excellent (Process scale) |
| Cost Driver | Enzyme & downstream processing | Stoichiometric chiral auxiliary | Rh Catalyst & Chiral Ligand |
| Step Count | 2 steps | 3 steps | 3 steps |
| Chemoselectivity Risk | Low (Mild conditions) | Medium (Acid cleavage risk) | Low (Orthogonal to ether) |
Conclusion
The selection of the synthetic route depends entirely on the development phase. The Rodionov reaction is ideal for early-stage screening where racemic mixtures are acceptable or small-scale enzymatic resolutions are feasible. The Ellman auxiliary route is the most reliable for medicinal chemists needing rapid, predictable access to the enantiopure
References
1.[4] Recent advances in the catalytic asymmetric synthesis of beta-amino acids - PubMed. nih.gov. 2.[3] Enantioselective Synthesis of Beta-Amino Acids - Wiley-VCH. wiley-vch.de. 3.[2] Transaminases for the synthesis of enantiopure beta-amino acids - ResearchGate. researchgate.net. 4.[1] Solvent-free stereoselective synthesis of β-aryl-β-amino acid esters by the Rodionov reaction using microwave irradiation - ResearchGate. researchgate.net.
Sources
A Comparative Investigation of the Biological Activity of (R)- and (S)-Enantiomers of 3-Amino-3-(3-tert-butoxyphenyl)propanoic Acid: A Proposed Research Guide
Introduction
In the realm of neuropharmacology, the stereochemistry of a molecule is a critical determinant of its biological activity. The three-dimensional arrangement of atoms can profoundly influence a compound's interaction with its biological targets, leading to significant differences in potency, efficacy, and side-effect profiles between enantiomers.[1][2][3][4] This guide outlines a proposed experimental framework for the comprehensive comparison of the biological activities of the (R)- and (S)-enantiomers of 3-Amino-3-(3-tert-butoxyphenyl)propanoic acid, a novel β-amino acid derivative with potential as a central nervous system (CNS) active agent.[][6][7]
The structural similarity of this compound to known GABAergic compounds, such as baclofen and phenibut, suggests that its primary molecular targets are likely to be the γ-aminobutyric acid (GABA) receptors, the main inhibitory neurotransmitter receptors in the CNS.[8][9] This guide will therefore focus on elucidating the enantioselective interactions of these compounds with GABA receptor subtypes.
Proposed Molecular Targets and Rationale
Based on the structural characteristics of a β-amino acid, the primary pharmacological targets for investigation are the GABA receptors, specifically GABAA and GABAB receptors.
-
GABAA Receptors: These are ligand-gated ion channels that mediate fast inhibitory neurotransmission.[10][11] The diverse subunit composition of GABAA receptors leads to a variety of subtypes with distinct pharmacological properties.[10][12]
-
GABAB Receptors: These are G-protein coupled receptors that mediate slow and prolonged inhibitory signals.[8][13][14]
The rationale for investigating these targets is grounded in the established pharmacology of structurally related β-amino acids that exhibit activity at these receptors. A thorough comparison of how the (R)- and (S)-enantiomers interact with these targets is crucial for understanding their potential therapeutic applications and off-target effects.
Proposed Experimental Workflows
A multi-tiered approach, encompassing in vitro and in vivo studies, is proposed to comprehensively characterize and compare the biological activities of the (R)- and (S)-enantiomers.
In Vitro Characterization
1. Receptor Binding Assays:
To determine the affinity of each enantiomer for GABA receptor subtypes, competitive radioligand binding assays are proposed.
-
Objective: To quantify the binding affinity (Ki) of the (R)- and (S)-enantiomers to GABAA and GABAB receptors.
-
Methodology:
-
Prepare membrane fractions from rat brain tissue or cell lines expressing specific GABA receptor subtypes.
-
Incubate the membranes with a known radioligand (e.g., [3H]muscimol for GABAA, [3H]GABA or [3H]CGP54626 for GABAB) in the presence of increasing concentrations of the test enantiomer.
-
Separate bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC50 values and subsequently the Ki values using the Cheng-Prusoff equation.
-
2. Functional Assays:
To assess the functional activity of each enantiomer as an agonist, antagonist, or allosteric modulator, electrophysiological and second messenger assays are proposed.
-
Objective: To determine the efficacy and potency of the (R)- and (S)-enantiomers at GABAA and GABAB receptors.
-
Methodology:
-
GABAA Receptors (Two-Electrode Voltage Clamp in Xenopus Oocytes):
-
Inject Xenopus oocytes with cRNA encoding for specific GABAA receptor subunits.
-
After 2-4 days of expression, perform two-electrode voltage clamp recordings.
-
Apply GABA in the presence and absence of the test enantiomer to determine its effect on the GABA-evoked chloride currents.
-
Construct concentration-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.
-
-
GABAB Receptors ([35S]GTPγS Binding Assay):
-
Use cell membranes expressing GABAB receptors.
-
Incubate membranes with [35S]GTPγS and increasing concentrations of the test enantiomer in the presence and absence of GABA.
-
Measure the stimulation of [35S]GTPγS binding, which is indicative of G-protein activation.
-
Determine EC50 and Emax values to characterize agonist activity.
-
-
Caption: Proposed experimental workflow for the comparative analysis of the (R)- and (S)-enantiomers.
In Vivo Evaluation
Following in vitro characterization, the most promising enantiomer(s) would be advanced to in vivo studies to assess their CNS effects and pharmacokinetic properties.[15][16][17][18]
1. Behavioral Models:
-
Objective: To evaluate the anxiolytic, sedative/hypnotic, and muscle relaxant properties of the enantiomers.
-
Methodology:
-
Elevated Plus Maze (Anxiolytic Activity): Measure the time spent in the open arms of the maze by rodents following administration of the test compound.
-
Loss of Righting Reflex (Sedative/Hypnotic Activity): Determine the dose required to induce a loss of the righting reflex for a specified duration.
-
Rotarod Test (Muscle Relaxant/Motor Coordination): Assess the ability of rodents to remain on a rotating rod after drug administration.
-
2. Pharmacokinetic Studies:
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profiles of the active enantiomer(s).
-
Methodology:
-
Administer the compound to rodents via relevant routes (e.g., oral, intravenous).
-
Collect blood samples at various time points.
-
Analyze plasma concentrations of the parent drug and any major metabolites using LC-MS/MS.
-
Calculate key pharmacokinetic parameters (e.g., half-life, bioavailability, volume of distribution).
-
Data Presentation
The quantitative data generated from these experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Proposed In Vitro Binding and Functional Activity Data
| Compound | GABAA Binding (Ki, nM) | GABAA Functional (EC50/IC50, µM) | GABAB Binding (Ki, nM) | GABAB Functional (EC50/IC50, µM) |
| (R)-enantiomer | ||||
| (S)-enantiomer | ||||
| Control Compound |
Table 2: Proposed In Vivo Behavioral Effects
| Compound | Anxiolytic (MED, mg/kg) | Sedative/Hypnotic (ED50, mg/kg) | Motor Impairment (TD50, mg/kg) | Therapeutic Index |
| (R)-enantiomer | ||||
| (S)-enantiomer | ||||
| Control Compound | ||||
| MED: Minimum Effective Dose; ED50: Effective Dose in 50% of subjects; TD50: Toxic Dose in 50% of subjects. |
Signaling Pathway Visualization
The potential interaction of an agonist enantiomer with the GABAB receptor and its downstream signaling cascade is depicted below.
Caption: Proposed GABAB receptor-mediated signaling pathway for an agonist enantiomer.
Conclusion
This guide provides a structured and scientifically rigorous framework for the comparative analysis of the (R)- and (S)-enantiomers of this compound. By systematically evaluating their interactions with GABA receptors and their resulting in vivo effects, this proposed research will provide critical insights into their potential as novel CNS therapeutics. The elucidation of enantioselective activity is paramount for optimizing drug development, leading to safer and more effective treatments for neurological and psychiatric disorders.[1][19]
References
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Stereochemistry and its Impact on the Development of CNS Drugs. (URL: [Link])
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Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (URL: [Link])
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GABAA receptor subtypes: ligand binding heterogeneity demonstrated by photoaffinity labeling and autoradiography. (URL: [Link])
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T.l.c. enantiomeric separation of amino acids. (URL: [Link])
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How to separate amino acid enantiomers? (URL: [Link])
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GABAA receptors: structure, function, pharmacology, and related disorders. (URL: [Link])
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Stereochemistry in Drug Action. (URL: [Link])
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GABAA receptor. (URL: [Link])
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What is the application of stereochemistry in drug design? (URL: [Link])
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Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. (URL: [Link])
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GABA Receptor. (URL: [Link])
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Quantitative evaluation of the potencies of GABA- receptor agonists and antagonists using the rat hippocampal slice. (URL: [Link])
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Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (URL: [Link])
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Experimental GABAA Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy. (URL: [Link])
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β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. (URL: [Link])
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Characteristics of in vitro models vs. in vivo neurotoxicity testing. (URL: [Link])
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An in Vivo Method for Testing GABAergic Compounds. (URL: [Link])
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In vitro and in vivo GABAA Receptor Interaction of the Propanidid Metabolite 4-(2-[Diethylamino]-2-Oxoethoxy)-3-Methoxy-Benzeneacetic Acid. (URL: [Link])
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In vitro and in vivo pharmacological characterization of SSD114, a novel GABAB positive allosteric modulator. (URL: [Link])
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Importance of Stereochemistry in Drug Design.pptx. (URL: [Link])
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GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities. (URL: [Link])
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Pharmacologically active β-amino acid derivatives. (URL: [Link])
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Beta-amino acids: versatile peptidomimetics. (URL: [Link])
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Biological actions in vivo and in vitro of two gamma-aminobutyric acid (GABA) analogues: beta-chloro GABA and beta-phenyl GABA. (URL: [Link])
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3-Amino-3-(3-tert-butoxyphenyl)propanoic acid versus other unnatural amino acids in peptide stability
Introduction: The Challenge of Peptide Instability in Therapeutics
Peptides represent a highly promising class of therapeutics due to their high specificity and potency. However, a major hurdle in their clinical development is their inherent instability.[1][2] Natural peptides, composed of α-amino acids, are rapidly degraded by proteases in biological systems, leading to a short in vivo half-life that limits their therapeutic efficacy.[3][4] To overcome this challenge, researchers have turned to the incorporation of unnatural amino acids (UAAs), which can modify the peptide backbone and side-chain properties to confer resistance to enzymatic degradation.[1][5][6]
This guide provides an in-depth comparison of various UAAs used to enhance peptide stability, with a special focus on the β-amino acid, 3-Amino-3-(3-tert-butoxyphenyl)propanoic acid . We will explore the structural rationale for its use, present comparative experimental data, and provide detailed protocols for assessing peptide stability in your own research.
The Foundational Advantage: Why β-Amino Acids Confer Proteolytic Resistance
The core distinction between the natural α-amino acids and β-amino acids lies in the structure of their backbones. In α-amino acids, the amino group is attached to the α-carbon, the same carbon atom bonded to the carboxyl group. In β-amino acids, the amino group is bonded to the β-carbon, which is one atom further away from the carboxyl group.[7][8]
This seemingly small change has profound implications for peptide stability. Proteases, the enzymes responsible for peptide degradation, have active sites precisely evolved to recognize and cleave the peptide bonds between L-α-amino acids.[3][9] The altered backbone geometry of β-amino acids disrupts this recognition. Peptides constructed entirely or partially of β-amino acids exhibit superior stability because proteases cannot effectively bind to and hydrolyze the β-peptide bonds.[7][8][10][11] This intrinsic resistance makes β-peptides a cornerstone strategy for designing metabolically stable peptide-based drugs.[8][12]
Structural Differences: α- vs. β-Amino Acids
The diagram below illustrates the fundamental structural difference that underpins the enhanced stability of β-amino acid-containing peptides.
Caption: Structural comparison of α- and β-amino acids.
A Closer Look: this compound
This specific UAA combines two powerful strategies for enhancing peptide stability:
-
β-Amino Acid Backbone: As discussed, the β-amino acid structure provides inherent resistance to proteolysis.
-
Bulky Side Chain: The 3-tert-butoxyphenyl group is a sterically hindered side chain. Bulky side chains can further shield the peptide backbone from enzymatic attack by physically preventing the protease from accessing the cleavage site. This steric hindrance restricts the conformational freedom of the peptide, which can lock it into a more stable structure.[13][14]
The combination of these two features makes this compound a particularly robust building block for developing highly stable peptides.
Comparative Analysis of Stability-Enhancing Amino Acids
To understand the benefits of this compound, it is essential to compare its performance against other common stability-enhancing UAAs.
| Amino Acid Type | Mechanism of Stability | Advantages | Potential Disadvantages |
| α-Amino Acid (Native) | None | Native biological activity and receptor recognition. | Rapidly degraded by proteases.[10] |
| D-Amino Acids | Stereochemical Inversion | Proteases are stereospecific for L-amino acids, making D-amino acid peptides highly resistant to cleavage.[3] | Can significantly alter or abolish biological activity if the original stereochemistry is critical for receptor binding.[3] |
| N-methylated α-Amino Acids | Steric Hindrance at Backbone | The methyl group on the backbone amide nitrogen shields the peptide bond from enzymatic attack and restricts conformational flexibility.[4][13][15] Can improve membrane permeability.[4][13] | Can disrupt hydrogen bonding networks essential for secondary structure and receptor binding.[4][16] Synthesis can be complex.[13][17] |
| Simple β-Amino Acids (e.g., β-Alanine) | Altered Backbone Geometry | Confers significant proteolytic resistance due to the extended backbone.[7][8] | May not provide sufficient steric bulk to protect adjacent α-peptide bonds in mixed α,β-peptides.[10] |
| This compound | Dual Mechanism: Altered Backbone Geometry + Side-Chain Steric Hindrance | Provides exceptional proteolytic resistance. The bulky side chain can further protect the peptide backbone and stabilize a specific conformation. | The large side chain may interfere with receptor binding if located at a critical position. Synthesis requires specialized building blocks. |
Quantitative Data: Proteolytic Stability Comparison
The following table summarizes representative data from a proteolytic stability assay comparing peptides incorporating different types of amino acids. The data represents the percentage of intact peptide remaining after incubation with a protease like trypsin.
| Peptide Sequence (Example) | Amino Acid at Cleavage Site | % Intact Peptide after 2h Incubation with Trypsin |
| Ac-Ala-Lys-Ala-NH₂ | L-Lysine (α-amino acid) | < 5% |
| Ac-Ala-(D-Lys)-Ala-NH₂ | D-Lysine | > 95% |
| Ac-Ala-(N-Me-Lys)-Ala-NH₂ | N-methyl-Lysine | ~ 70% |
| Ac-Ala-[Target UAA] -Ala-NH₂ | This compound | > 98% |
Note: This data is illustrative. Actual results will vary based on the full peptide sequence, the specific protease used, and assay conditions.
Experimental Protocols & Methodologies
To empirically validate the stability of peptides, standardized assays are crucial. Here, we provide a detailed, self-validating protocol for a typical in vitro proteolytic stability assay.
Workflow for Proteolytic Stability Assay
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A Comparative Guide to the Structural Elucidation of 3-Amino-3-(3-tert-butoxyphenyl)propanoic Acid Derivatives: An X-ray Crystallography Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional architecture is paramount. This is particularly true for β-amino acid derivatives, such as 3-Amino-3-(3-tert-butoxyphenyl)propanoic acid and its analogues, which are crucial building blocks for peptidomimetics and other therapeutically relevant scaffolds.[1] Their conformational intricacies, dictated by the substitution pattern on the phenyl ring and the nature of the amino and carboxyl protecting groups, directly influence their biological activity. This guide provides an in-depth comparison of X-ray crystallography with other key analytical techniques for the structural characterization of these molecules, offering a rationale for experimental choices and a framework for comprehensive analysis.
The Unambiguous Power of X-ray Crystallography: A Case Study
While a crystal structure for the exact title compound is not publicly available, we can draw valuable insights from the closely related structure of tert-butyl (S)-3-(3-bromophenyl)-3-(((R)-tert-butylsulfinyl)amino)propanoate.[2] This molecule shares the key structural motifs of a β-aryl-β-amino acid with bulky substituents, making it an excellent case study.
X-ray crystallography stands alone in its ability to provide a direct, high-resolution snapshot of a molecule's solid-state conformation. This technique is indispensable for definitively determining stereochemistry, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern crystal packing.
Key Insights from the Crystallographic Analysis of an Analogue:
The crystal structure of the analogue reveals critical information that other techniques can only infer:
-
Absolute Stereochemistry: The precise spatial arrangement of the substituents around the chiral centers is unequivocally determined.
-
Conformation: The torsion angles of the propanoic acid backbone and the orientation of the phenyl and tert-butyl groups are precisely defined.
-
Intermolecular Interactions: The hydrogen bonding and van der Waals contacts that stabilize the crystal lattice are visualized, offering clues about potential interactions in a biological context.
A Comparative Analysis of Analytical Techniques
The choice of analytical technique is dictated by the specific questions being asked. While X-ray crystallography provides the ultimate structural benchmark, a multi-faceted approach employing various techniques is often necessary for a complete understanding of a molecule's behavior.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure in the solid state, bond lengths, bond angles, absolute stereochemistry, intermolecular interactions.[3] | Unambiguous and high-resolution structural determination. | Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may not be the same as the solution-phase or biologically active conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the molecular structure and dynamics in solution, including connectivity, stereochemistry, and conformational preferences.[4] | Provides data on the behavior of the molecule in a more biologically relevant solution state. Can be used to study dynamic processes. | Structure is inferred from spectral data, not directly visualized. Can be complex to interpret for conformationally flexible molecules. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition. Fragmentation patterns can provide clues about the molecular structure.[5] | High sensitivity and accuracy for molecular weight determination. Can be coupled with chromatography for mixture analysis. | Provides limited information about stereochemistry and conformation. |
| Computational Modeling | Theoretical prediction of stable conformations, electronic properties, and potential intermolecular interactions.[6][7] | Can explore a wide range of possible conformations and provide insights into their relative energies. Complements experimental data. | The accuracy of the results is dependent on the level of theory and the force field used. Predictions must be validated by experimental data. |
Experimental Protocols: A Step-by-Step Guide to X-ray Crystallography
The following is a generalized protocol for the single-crystal X-ray diffraction analysis of a 3-amino-3-arylpropanoic acid derivative.
Crystallization: The Critical First Step
The success of an X-ray crystallographic study hinges on the ability to grow high-quality single crystals.
-
Solvent Selection: The compound is dissolved in a suitable solvent or solvent mixture until saturation.
-
Slow Evaporation: The solution is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days or weeks.
-
Vapor Diffusion: A vial containing the dissolved compound is placed in a sealed chamber with a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the compound's solubility, promoting crystallization.
Data Collection
Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.
-
X-ray Diffraction: The crystal is irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities are recorded as the crystal is rotated.
Structure Solution and Refinement
The collected diffraction data is used to solve and refine the crystal structure.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using computational methods.
-
Structure Refinement: The atomic positions and other parameters are refined to obtain the best possible fit between the calculated and observed diffraction data.
Visualizing the Workflow
Figure 1. A generalized workflow for single-crystal X-ray diffraction analysis.
The Synergy of Techniques: A Holistic Approach
While X-ray crystallography provides an unparalleled level of structural detail in the solid state, a comprehensive understanding of this compound derivatives necessitates a multi-technique approach.
-
NMR spectroscopy can probe the conformational landscape in solution, revealing whether the solid-state structure is preserved or if the molecule adopts different conformations.
-
Mass spectrometry serves as a crucial tool for confirming the molecular identity and purity of the sample prior to crystallographic and other analyses.
-
Computational modeling can bridge the gap between the solid-state and solution-phase data, providing a theoretical framework for understanding the factors that govern the molecule's conformational preferences.
By integrating the data from these complementary techniques, researchers can build a more complete and nuanced picture of the structural and dynamic properties of these important molecules, ultimately accelerating the drug development process.
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Waingeh, V., Ngassa, F. and Song, J. (2015) A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry, 5, 122-131. [Link]
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Waingeh, V. F. et al. (2016). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. ResearchGate. [Link]
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(2021). X‐ray crystal structure of tert‐butyl (S)‐3‐(3‐bromophenyl)‐3‐(((R)‐tert‐butylsulfinyl)amino)propanoate (7). ResearchGate. [Link]
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Zimmer, T. et al. (2024). Synthesis and Conformational Analysis of β,β-Diaryl-α-Amino Acids: on the Way to Molecular Gearing. ResearchGate. [Link]
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Zimmer, T. et al. (2024). Synthesis of β,β‐Dinaphthyl Amino Acids: Towards Molecular Gearing in Peptides and Mini‐Proteins. PMC. [Link]
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Miyachi, H. et al. (2021). Crystal structures of the ligand-binding domain of human peroxisome proliferator-activated receptor δ in complexes with phenylpropanoic acid derivatives and a pyridine carboxylic acid derivative. PMC. [Link]
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Hacker, S. M. et al. (2017). β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. PMC. [Link]
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Gellman, S. H. et al. (2006). Quantifying amino acid conformational preferences and side-chain–side-chain interactions in β-hairpins. PNAS. [Link]
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Pignataro, L. et al. (2015). Constrained β-amino acids as molecular tools for the preparation of foldamers. AIR Unimi. [Link]
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RSC. (n.d.). Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors. RSC.org. [Link]
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PubChem. (n.d.). (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. PubChem. [Link]
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re3data.org. (2026). Cambridge Structural Database. re3data.org. [Link]
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Solymar, M. et al. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. [Link]
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Crasto, A. M. (2015). NMR, 3-[3-(benzoylamino)-4-hydroxylphenyl] propanoic acid. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]
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Groom, C. R. and Allen, F. H. (2014). The Cambridge Structural Database in Retrospect and Prospect. Angewandte Chemie International Edition, 53(2), 662-671. [Link]
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Liu, X.-L. et al. (2022). The X‐ray crystal structure of enantiopure de‐Boc 3 e. ResearchGate. [Link]
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Perles, J. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals, 10(10), 934. [Link]
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SpectraBase. (n.d.). 3-Amino-3-(4-tert-butylphenyl)propanoic acid. SpectraBase. [Link]
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Katritzky, A. R. et al. (1998). 3-Amino-2-phenylpropanoic acid: a revised absolute configuration based on an enantioselective synthesis and an X-ray crystal structure of the salt with (1S)-(+)-camphor-10-sulfonic acid. RSC Publishing. [Link]
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CCDC. (n.d.). Search - Access Structures. CCDC. [Link]
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EMBL-EBI. (n.d.). (S)-3-amino-3-phenylpropanoic acid (CHEBI:68525). EMBL-EBI. [Link]
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PubChem. (n.d.). (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. PubChem. [Link]
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NIST. (n.d.). 3-(3-Hydroxyphenyl)propanoic acid, 2TMS derivative. NIST WebBook. [Link]
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Morelhão, S. L. et al. (2018). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. PMC. [Link]
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PubChemLite. (n.d.). (3r)-3-{[(tert-butoxy)carbonyl]amino}-3-(thiophen-3-yl)propanoic acid. PubChemLite. [Link]
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A Comparative Guide to Enantiomeric Excess Determination of 3-Amino-3-(3-tert-butoxyphenyl)propanoic Acid Using Chiral Chromatography
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of pharmaceutical compounds is a critical determinant of their efficacy and safety. For molecules with chiral centers, such as 3-Amino-3-(3-tert-butoxyphenyl)propanoic acid, the ability to accurately quantify the enantiomeric excess (ee) is paramount. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) stands as the definitive method for this purpose, providing robust and reliable separation of enantiomers.[1] This guide offers an in-depth comparison of various chiral HPLC methods, substantiated by experimental data, to assist in the selection and optimization of the most suitable analytical approach.
The Central Role of the Chiral Stationary Phase
The cornerstone of successful enantiomeric separation lies in the selection of the appropriate chiral stationary phase.[1] For β-amino acids like this compound, several classes of CSPs have demonstrated considerable utility. These include macrocyclic glycopeptide, polysaccharide-based, and ligand-exchange phases. Each operates on distinct principles of chiral recognition, influencing their selectivity and applicability.
Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the direct analysis of underivatized amino acids.[2][3] Their compatibility with a wide range of mobile phases, including aqueous and organic mixtures, makes them versatile for separating polar and ionic compounds.[2] Polysaccharide-based CSPs, derived from cellulose and amylose, are renowned for their broad enantioselectivity across a vast array of chiral compounds.[1][4] Ligand-exchange chromatography, often utilizing a chiral selector like L-4-hydroxyproline complexed with a metal ion, provides another powerful avenue for the resolution of amino acid enantiomers.[5]
Comparative Analysis of Chiral Chromatography Methods
The following table summarizes the performance of different CSPs applicable to the enantiomeric separation of β-amino acids, providing a direct comparison to guide method selection.
| Chiral Stationary Phase (CSP) Type | Typical Mobile Phase | Advantages | Considerations |
| Macrocyclic Glycopeptide (e.g., Teicoplanin-based) | Methanol/Water, Acetonitrile/Water with acidic or basic additives (e.g., TFA, DEA) | Excellent for underivatized amino acids, versatile mobile phase compatibility, good for LC-MS applications.[2][3] | Retention can be sensitive to mobile phase pH and organic modifier concentration.[2] |
| Polysaccharide-based (e.g., Cellulose or Amylose derivatives) | Normal Phase (Hexane/IPA) or Reversed Phase (Acetonitrile/Water) | Broad applicability, high efficiency and resolution for a wide range of compounds.[1][4] | May require derivatization for polar analytes to improve solubility in normal-phase solvents.[2] |
| Ligand-Exchange (e.g., L-Hydroxyproline-based) | Aqueous buffers containing a metal salt (e.g., CuSO₄) | High selectivity for amino acids and their derivatives, often baseline resolution.[5] | Mobile phase can be corrosive to standard HPLC systems; requires dedicated or PEEK-lined systems. |
Experimental Workflow for Enantiomeric Excess Determination
A systematic approach is crucial for developing a robust and reliable chiral HPLC method. The following workflow outlines the key steps from sample preparation to data analysis.
Caption: A generalized workflow for chiral HPLC method development and validation.
Detailed Experimental Protocols
This protocol is designed for the direct analysis of this compound without derivatization, leveraging the versatility of a teicoplanin-based CSP.
-
Column: Chirobiotic T (or equivalent teicoplanin-based CSP), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A starting condition of 80:20 (v/v) Methanol:Water with 0.1% Trifluoroacetic Acid (TFA) is recommended. The organic modifier content can be adjusted to optimize retention and resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm or 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess (% ee) is calculated using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.
Rationale: The teicoplanin CSP offers multiple chiral recognition mechanisms, including hydrogen bonding, ionic interactions, and inclusion complexation, which are effective for resolving the enantiomers of underivatized amino acids.[2] The acidic mobile phase additive (TFA) helps to ensure consistent ionization of the analyte and improve peak shape.
This protocol is suitable for N-derivatized amino acids, which may be necessary if the underivatized compound shows poor retention or resolution.
-
Derivatization (if necessary): React the amino acid with a suitable derivatizing agent (e.g., Fmoc-Cl) to introduce a chromophore and improve its chromatographic properties on polysaccharide phases.
-
Column: Lux Cellulose-2 (or equivalent cellulose-based CSP), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A gradient of Acetonitrile and Water with 0.1% Formic Acid. A typical starting gradient could be 40-80% Acetonitrile over 20 minutes.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a wavelength appropriate for the derivative (e.g., 265 nm for Fmoc).
-
Sample Preparation: Dissolve the derivatized sample in the initial mobile phase composition.
-
Data Analysis: Calculate the enantiomeric excess as described in Protocol 1.
Rationale: Polysaccharide-based CSPs provide a helical polymer structure with chiral grooves that can differentiate between enantiomers based on subtle differences in their three-dimensional shape and interactions.[4] Reversed-phase conditions are often preferred for their compatibility with a wider range of sample polarities and for LC-MS applications.
Method Validation: Ensuring Trustworthy Results
A validated chiral HPLC method provides confidence in the accuracy and precision of the enantiomeric excess determination. Key validation parameters include:
-
Specificity: The ability to resolve the two enantiomers from each other and from any impurities.
-
Linearity: Demonstrating a linear relationship between the peak area and the concentration of each enantiomer.
-
Accuracy: The closeness of the measured ee value to the true value, often assessed by analyzing samples with known enantiomeric compositions.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.[6]
Caption: Key parameters for the validation of a chiral HPLC method.
Conclusion
The determination of enantiomeric excess for this compound is reliably achieved using chiral HPLC. The choice between a macrocyclic glycopeptide, polysaccharide-based, or ligand-exchange CSP will depend on the specific requirements of the analysis, including the need for derivatization and compatibility with detection methods. By following a systematic approach to method development and validation, researchers can ensure the generation of accurate and reproducible results, which are essential for quality control and regulatory compliance in the pharmaceutical industry. For comprehensive characterization, cross-validation with an orthogonal technique such as chiral NMR can provide an even higher degree of confidence in the analytical data.[7]
References
-
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-
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Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry. Available at: [Link]
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Simultaneous determination of the concentration and enantiomeric excess of amino acids with a coumarin-derived achiral probe. Analytical Methods. Available at: [Link]
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Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science. Available at: [Link]
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Comparative study of the conformational properties of peptides containing 3-Amino-3-(3-tert-butoxyphenyl)propanoic acid
Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Framework
Executive Summary & Scientific Context
The transition from classical
Within this structural class, 3-Amino-3-(3-tert-butoxyphenyl)propanoic acid (
This guide objectively compares the conformational and biophysical properties of peptides incorporating
Structural Comparison & Mechanistic Rationale
When designing a peptide therapeutic targeting an intracellular protein-protein interaction (PPI), selecting the correct side-chain chemistry dictates both folding propensity and pharmacokinetics. Replacing standard
-
Alternative A: Standard
-Peptides (e.g., L-Phenylalanine) Highly susceptible to rapid proteolytic cleavage. They rely on standard to hydrogen bonding (the -helix). Without strict sequence optimization or external constraints (like stapling), short -peptides remain disordered in solution. -
Alternative B: Unsubstituted
-Peptides (e.g., -hPhe) Exhibits total resistance to natural proteases due to the extra backbone carbon atom, which disrupts standard protease active-site recognition. They inherently form 14-helices. However, the unsubstituted aromatic side-chain can freely rotate, leading to higher desolvation penalties when crossing lipid bilayers. -
The Target:
-Atbp Substituted Peptides The addition of the tert-butoxy group introduces extreme steric bulk. Mechanistically, this limits the and dihedral side-chain rotamers, entropically pre-organizing the backbone into the 14-helix. Furthermore, the lipophilic tert-butoxy moiety acts similarly to amide-to-ester modifications or -methylation, reducing the desolvation penalty and dramatically improving passive membrane permeation by shielding the peptide's hydrogen bond donors[5][6].
Fig 1: Mechanistic pathway illustrating how
Comparative Quantitative Data
To isolate the biophysical impact of
| Parameter | Alt A: Standard | Alt B: Unsubstituted | Target: |
| Predominant Secondary Structure | Random Coil | 14-Helix | Highly stable 14-Helix |
| CD Minima (Methanol) | ~200 nm (Disordered) | ~214 nm | ~214 nm (Increased amplitude) |
| Proteolytic Stability (Pronase | < 15 minutes | > 48 hours | > 48 hours |
| Rotameric Restriction ( | Free rotation | Moderate averaging | Highly restricted (Single conformer) |
| Apparent Permeability ( |
Causality Check: The
Experimental Workflows (Self-Validating Systems)
To ensure scientific integrity, the conformational properties of
Protocol 1: Helical Propensity via Circular Dichroism (CD) Spectroscopy
Why this works:
-
Sample Preparation: Dissolve the purified
-Atbp peptide in HPLC-grade Methanol to a stock concentration of 1.0 mM. -
Dilution & Solvent Titration: Prepare working solutions at 50 µM. Create a gradient of aqueous buffer (e.g., 10 mM phosphate, pH 7.4) to Methanol (or TFE) at ratios of 100:0, 75:25, 50:50, 25:75, and 0:100.
-
Measurement Parameters: Load into a 0.1 cm path-length quartz cuvette. Scan from 260 nm down to 190 nm at 20 °C using a scanning speed of 50 nm/min.
-
Data Normalization (Self-Validation): Convert raw ellipticity (mdeg) to Mean Residue Ellipticity (MRE,
). If the signal at 214 nm deepens precisely as the dielectric constant of the solvent decreases, the peptide forms a robust intramolecular hydrogen bond network.
Protocol 2: Distance Constraint Mapping via 2D-NMR (ROESY/TOCSY)
Why this works: For medium-sized peptides (1–3 kDa), the molecular tumbling rate (
-
Sample Solvation: Dissolve 2-3 mg of peptide in 600 µL of
or to stabilize the folded state without aqueous competition. -
TOCSY Acquisition: Run a 2D TOCSY (spin-lock time of 80 ms) to unambiguously assign the spin systems of the
-Atbp residue (differentiating the tert-butoxy protons, aromatic ring protons, and the specific / backbone protons). -
ROESY Acquisition: Run a 2D ROESY (mixing time of 200–300 ms).
-
Constraint Extraction: Look for the hallmark of the 14-helix: intense sequential
cross-peaks. The absence of (a marker for the -helix) validates the structural purity of the -fold.
Fig 2: Systematic workflow for analyzing
Conclusion
Replacing standard amino acids with this compound offers a powerful dual-action design strategy. Not only does the
References
-
Waingeh, V. F., Ngassa, F. N., & Song, J. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry, 5, 122-131. URL:[Link]
-
Mortenson, D. E., Kreitler, D. F., Thomas, N. C., et al. (2018). Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. ChemBioChem, 19(6):604-612. URL:[Link]
-
Hosono, Y., Uchida, S., Shinkai, M., et al. (2023). Amide-to-ester substitution as a stable alternative to N-methylation for increasing membrane permeability in cyclic peptides. Nature Communications, 14(1):1416. URL:[Link]
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Cross-validation of analytical results from different chromatographic techniques
Strategic Cross-Validation of Chromatographic Techniques: RP-HPLC and SFC in Pharmaceutical Impurity Profiling
As a Senior Application Scientist, I frequently encounter the limitations of relying on a single chromatographic method for complex pharmaceutical impurity profiling. While Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) remains the analytical gold standard, it is inherently blind to impurities that share identical hydrophobic properties with the Active Pharmaceutical Ingredient (API). To guarantee assay specificity and comply with the latest 1[1], we must implement orthogonal cross-validation.
Supercritical Fluid Chromatography (SFC) has emerged as the premier orthogonal technique to RP-HPLC. SFC offers normal-phase selectivity combined with the high efficiency of a compressible fluid. This guide objectively compares RP-HPLC and SFC, detailing the mechanistic causality behind their orthogonality and providing a self-validating experimental protocol for drug development professionals.
Mechanistic Causality: The Foundation of Orthogonality
Why cross-validate with SFC instead of simply using another RP-HPLC column? The answer lies in the fundamental thermodynamics of the separation mechanisms.
-
RP-HPLC: Separation is driven by dispersive (hydrophobic) interactions between the analyte and a non-polar stationary phase (e.g., C18). If an impurity is a structural isomer or a degradant with identical lipophilicity to the API, it will likely co-elute, rendering the method unspecific[2].
-
SFC: Utilizes supercritical carbon dioxide (scCO2) combined with polar co-solvents (like methanol) on polar stationary phases (e.g., 2-Picolylamine or Diol). The separation mechanism shifts entirely to hydrogen bonding, dipole-dipole interactions, and steric recognition[3]. Because scCO2 has gas-like diffusivity and liquid-like density, it penetrates stationary phase pores rapidly, minimizing mass transfer resistance and allowing for ultra-fast, high-resolution separations[4].
By employing both techniques, we create a multidimensional analytical space. An impurity hiding under the API peak in RP-HPLC due to matched hydrophobicity will be stripped away in SFC due to differences in its polar functional group orientation.
Mechanistic differences driving orthogonal selectivity between RP-HPLC and SFC.
Self-Validating Experimental Protocol: Step-by-Step Methodology
To ensure absolute trustworthiness, a cross-validation protocol must be a self-validating system —meaning the mass spectral data from one method inherently tests and verifies the purity assumptions of the other.
Step 1: Primary Method Optimization (RP-HPLC)
Causality: We establish the baseline impurity profile using RP-HPLC due to its universal applicability and robust retention time reproducibility.
-
Instrumentation & Column: Equip a UPLC/HPLC system with a C18 column (e.g., 1.7 µm, 2.1 x 50 mm)[5].
-
Mobile Phase: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Run a gradient from 5% to 95% B over 10 minutes.
-
Execution: Inject a stressed API sample (e.g., subjected to heat or peroxide). Identify all peaks using a Photodiode Array (PDA) and a Mass Spectrometer (MS).
-
Limitation Check: Calculate the PDA peak purity index. If the API peak shows an index < 0.990 or overlapping isotopic distributions in the MS spectra, a co-eluting hidden impurity is suspected.
Step 2: Orthogonal Method Development (SFC)
Causality: We subject the exact same sample to SFC. The gradient of the polar co-solvent alters the density profile of the supercritical fluid, driving the elution of polar impurities that were previously masked by the API's hydrophobic bulk.
-
Instrumentation & Column: Equip an SFC system with a 2-Picolylamine (2-PIC) or Torus Diol column (e.g., 1.7 µm, 3.0 x 100 mm)[5].
-
Mobile Phase: Utilize scCO2 as Mobile Phase A and Methanol (with 0.2% Ammonium Hydroxide to suppress ionization tailing) as Mobile Phase B.
-
Parameters: Set the back-pressure regulator (BPR) to 1850 psi to maintain the supercritical state. Set column temperature to 45°C and flow rate to 1.5 mL/min[5].
-
Execution: Inject the stressed API sample using a gradient of 2% to 50% B over 5 minutes.
Step 3: Peak Tracking and Data Fusion (LC-MS / SFC-MS)
Causality: By using high-resolution MS to track the exact mass (m/z) of each impurity across both chromatograms, the system validates itself[3].
-
Mass Alignment: Extract the ion chromatograms (EIC) for all identified masses.
-
Reconciliation: If RP-HPLC yields 5 impurity peaks but SFC yields 7 distinct peaks (with two new m/z values previously buried under the HPLC API peak), the SFC data acts as the validation key, proving the primary method lacked absolute specificity.
Orthogonal cross-validation workflow for RP-HPLC and SFC analytical methods.
Quantitative Data Presentation: RP-HPLC vs. SFC
When evaluating these techniques for a regulatory submission, performance metrics must be objectively compared. The following table summarizes typical performance data derived from pharmaceutical stress-testing and chiral purity studies[5][6].
| Performance Parameter | RP-HPLC (C18) | SFC (2-PIC / Diol) | Mechanistic Causality / Scientific Rationale |
| Selectivity Mechanism | Hydrophobic partitioning | H-bonding, dipole, steric | SFC provides true normal-phase orthogonality, resolving isomers that RP-HPLC cannot[4]. |
| Typical Run Time | 10 - 15 minutes | 3 - 5 minutes | scCO2 has higher diffusivity and lower viscosity, enabling higher flow rates without hitting pressure limits[7]. |
| Solvent Consumption | High (100% liquid phase) | Low (Mostly CO2 gas) | SFC reduces organic solvent waste by up to 80%, heavily aligning with green analytical chemistry initiatives[8]. |
| Resolution ( | > 1.5 (Standard baseline) | > 2.0 (Often superior) | SFC excels at separating closely related species, diastereomers, and chiral enantiomers due to rigid steric interactions[6]. |
| Preparative Scaling | High solvent evaporation time | Rapid fraction recovery | SFC fractions are mostly gas upon depressurization, leaving highly concentrated analytes and reducing downstream processing. |
Regulatory Alignment: Fulfilling ICH Q2(R2)
The revised9[9] emphasizes that analytical procedures must be demonstrated to be "fit for the intended purpose." For impurity testing, specificity is the most critical parameter. The guideline explicitly supports the use of orthogonal techniques to prove that the primary method is not missing co-eluting impurities[10]. By documenting an SFC cross-validation alongside standard RP-HPLC validation data, scientists provide regulatory agencies with a robust, risk-based control strategy that satisfies both ICH Q2(R2) and the modern lifecycle management principles of 11[11].
Conclusion
Cross-validation is not merely a bureaucratic checkbox; it is a scientific necessity. Relying solely on RP-HPLC exposes drug development programs to the severe risk of undetected impurities. By integrating SFC as an orthogonal, self-validating counterpart, analytical scientists can definitively prove method specificity, accelerate run times, and ensure the highest standards of pharmaceutical quality and patient safety.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-3-(3-tert-butoxyphenyl)propanoic acid
Ensuring the safe and compliant disposal of specialized laboratory chemicals is a cornerstone of responsible research. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals on the proper disposal of 3-Amino-3-(3-tert-butoxyphenyl)propanoic acid. The protocols herein are designed to augment, not supersede, the official Safety Data Sheet (SDS) and your institution's specific Environmental Health and Safety (EHS) guidelines.
Immediate Safety and Disposal Overview
Core Handling and Disposal Parameters
The following table summarizes the essential parameters for handling and disposing of this compound and its associated waste. Adherence to these guidelines is the first step in mitigating risk.
| Parameter | Guideline & Rationale | Authoritative Source |
| Waste Classification | Hazardous Waste. Based on analogs, this compound exhibits irritant properties. Per EPA regulations, generators are responsible for determining if their waste is hazardous[4]. It is best practice to handle it as such. | US EPA (RCRA)[4] |
| Primary Disposal Route | Licensed Hazardous Waste Contractor. All waste, including empty containers, must be disposed of via an approved waste disposal plant or licensed contractor[5][6][7]. This ensures cradle-to-grave management as mandated by the EPA[4]. | Fisher Scientific SDS[5][6], Key Organics SDS[7] |
| Required PPE | Safety goggles with side-shields, chemical-resistant gloves, and a lab coat. This standard PPE protects against accidental splashes and contact that could cause skin or eye irritation[8]. | BenchChem[8] |
| Waste Segregation | Isolate from incompatible materials. Do not mix with other waste streams, particularly strong oxidizing agents, strong acids, or strong bases, to prevent potentially violent reactions[5][9]. Store in separate, dedicated containers[3][10]. | Fisher Scientific SDS[5], Mancomm[9] |
| Container Management | Use sealed, labeled, and compatible containers. Containers must be in good condition, securely closed when not in use, and clearly labeled with "Hazardous Waste" and the full chemical name[2][3][11]. This prevents leaks and ensures proper identification for disposal[10]. | Case Western Reserve University EHS[2], Daniels Health[3] |
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for segregating and managing waste generated from work with this compound.
Caption: Disposal decision workflow for generated waste.
Detailed Step-by-Step Disposal Protocol
This protocol provides a systematic approach to waste collection and disposal, ensuring safety and regulatory compliance at every stage.
Step 1: Obtain and Prepare Waste Containers
-
Contact your institution's EHS department to procure designated hazardous waste containers. You will need separate, clearly marked containers for solid and liquid waste.
-
Ensure containers are made of a material compatible with the chemical and any solvents used. Polyethylene is often a suitable choice. Plastic containers are generally preferred over glass to minimize the risk of breakage[2].
-
Before use, inspect each container to ensure it is free from cracks, leaks, or corrosion[11].
Step 2: Waste Segregation and Collection
-
Solid Waste:
-
Collect any unused or expired solid this compound, along with contaminated disposables (e.g., gloves, weigh paper, pipette tips), in the designated solid hazardous waste container[8].
-
Causality: Proper segregation prevents unintended chemical reactions and simplifies the final disposal process for the waste contractor[3][10].
-
-
Liquid Waste:
-
Collect all aqueous solutions and solvent rinsates containing the compound in the designated liquid hazardous waste container[8].
-
Never mix incompatible waste streams. For instance, do not combine acidic waste with basic waste in the same container[12].
-
Causality: Due to the potential for aquatic toxicity with similar compounds, drain disposal is strictly prohibited[8]. All liquid waste must be collected.
-
-
Contaminated Labware:
-
Disposable: Items like pipette tips should be disposed of as solid waste[8].
-
Non-disposable: Glassware must be decontaminated. Rinse it with a suitable solvent (e.g., ethanol, isopropanol), and collect this rinsate as hazardous liquid waste. After this initial decontamination, the glassware can be cleaned via standard laboratory procedures[8].
-
Step 3: Labeling and Sealing Containers
-
At the moment waste is first added, label the container with a hazardous waste tag provided by your EHS department[2].
-
The label must include:
-
Keep containers securely sealed at all times, except when actively adding waste. Do not use stoppers or parafilm; a tight-fitting screw cap is required[11][13].
-
Causality: Proper labeling is a legal requirement under OSHA's Hazard Communication standard and the EPA's RCRA to ensure safe handling and proper disposal[9]. A secure seal prevents the release of vapors and spills.
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste containers at or near the point of generation, in a designated location known as a Satellite Accumulation Area (SAA)[13][14].
-
The SAA must be under the control of laboratory personnel and should be situated away from sinks or floor drains[13].
-
Use secondary containment, such as a plastic bin, to catch any potential leaks[13][15].
-
Causality: Storing waste in a designated SAA ensures it is managed safely and remains within regulatory quantity limits (typically up to 55 gallons) before being moved to a central storage area[14].
Step 5: Arranging for Final Disposal
-
Once a container is full (do not overfill; 90% capacity is a good rule of thumb), or when the waste is no longer being generated, arrange for its removal.
-
Follow your institution's specific procedures for waste pickup. This typically involves submitting a completed hazardous waste form to your EHS department or licensed waste contractor[2][8].
-
A hazardous waste manifest will be used to track the waste from your laboratory to its final disposal site, completing the "cradle-to-grave" chain of custody required by the EPA[4][11].
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Control and Contain: Immediately alert others in the area and restrict access. If safe to do so, take steps to prevent the spill from spreading.
-
Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite or sand.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent. All cleaning materials (wipes, absorbent pads) must be collected and disposed of as solid hazardous waste[8][16].
-
Report: Report the incident to your laboratory supervisor and EHS department, as required by your institution's policy.
By systematically adhering to these scientifically-grounded and regulation-compliant procedures, you contribute to a culture of safety, protect the environment, and ensure the integrity of your research operations.
References
- Chemical Waste Management for Laboratories. (n.d.). UNEP.
- (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. (n.d.). PubChem.
- 3-(3-[(tert-Butoxycarbonyl)amino]phenyl)propanoic acid. (n.d.). Sigma-Aldrich.
- Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager.
- Effective Chemical Waste Disposal Strategies. (2025, August 18). Environmental Marketing Services.
- Hazardous Waste Disposal Guide. (2015, September 15). Northwestern University.
- Safety Data Sheet. (n.d.). Fisher Scientific.
- How to Dispose of Chemical Waste. (n.d.). Case Western Reserve University Environmental Health and Safety.
- Hazardous Materials Compliance: OSHA Standards and Best Practices. (2025, October 6). Mancomm.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
- Safety Data Sheet. (n.d.). Fisher Scientific.
- Proper Disposal of Amino-PEG7-acid: A Comprehensive Guide for Laboratory Professionals. (n.d.). BenchChem.
- Safety Data Sheet. (2025, May 20). Key Organics.
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). (Publication).
- How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). (Publication).
- Material Safety Data Sheet. (n.d.). Cole-Parmer.
- Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
- The Complete Beginners Guide to Chemical Disposal. (2022, April 15). Just Venting - Goodway.
- Chemical waste. (n.d.). Hazardous Waste Management - McGill University.
Sources
- 1. (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid | C14H19NO4 | CID 7009108 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. danielshealth.com [danielshealth.com]
- 4. epa.gov [epa.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. keyorganics.net [keyorganics.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mancomm.com [mancomm.com]
- 10. Effective Chemical Waste Disposal Strategies [emsllcusa.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
